molecular formula C10H16N2O2 B1292569 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 1015845-75-6

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1292569
CAS No.: 1015845-75-6
M. Wt: 196.25 g/mol
InChI Key: DZGHINKQRGJIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHINKQRGJIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646602
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-75-6
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole carboxylic acid with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of this target molecule, drawing upon established chemical principles and analogous procedures. The synthesis is strategically designed in three key stages: a Claisen condensation to construct the β-dicarbonyl backbone, a Knorr pyrazole synthesis for the formation of the heterocyclic core, and a final hydrolysis step to yield the desired carboxylic acid.

This document will delve into the mechanistic underpinnings of each reaction, provide detailed step-by-step experimental protocols, and present the expected outcomes based on reported yields for similar transformations.

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached through the following three-step sequence:

  • Step 1: Claisen Condensation - The synthesis commences with a Claisen condensation between 4-methyl-pentan-2-one and diethyl oxalate to afford the key intermediate, ethyl 2,4-dioxo-6-methylheptanoate.

  • Step 2: Knorr Pyrazole Synthesis - The resulting β-diketoester undergoes a cyclization reaction with ethylhydrazine in a Knorr pyrazole synthesis to form the corresponding ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

  • Step 3: Hydrolysis - The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

Synthesis_Pathway 4-Methyl-pentan-2-one 4-Methyl-pentan-2-one Ethyl 2,4-dioxo-6-methylheptanoate Ethyl 2,4-dioxo-6-methylheptanoate 4-Methyl-pentan-2-one->Ethyl 2,4-dioxo-6-methylheptanoate  Step 1: Claisen Condensation   (NaOEt, EtOH) Diethyl oxalate Diethyl oxalate Diethyl oxalate->Ethyl 2,4-dioxo-6-methylheptanoate Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate Ethyl 2,4-dioxo-6-methylheptanoate->Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate  Step 2: Knorr Pyrazole Synthesis   (EtOH, Acetic Acid) Ethylhydrazine Ethylhydrazine Ethylhydrazine->Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate This compound This compound Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate->this compound  Step 3: Hydrolysis   (NaOH, H2O/EtOH)

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

The initial step involves a crossed Claisen condensation. In this reaction, the enolate of 4-methyl-pentan-2-one acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the ketone to form the reactive enolate.

Experimental Protocol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (150 mL).

  • Base Preparation: Sodium ethoxide (7.48 g, 0.11 mol) is carefully dissolved in the anhydrous ethanol at -20°C.

  • Addition of Reactants: A mixture of 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise to the sodium ethoxide solution while maintaining the temperature at -20°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water (150 mL) and acidified to pH 2 with 2 M hydrochloric acid. The aqueous layer is extracted with dichloromethane (3 x 120 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 2,4-dioxo-6-methylheptanoate, which can often be used in the next step without further purification. A similar procedure for the synthesis of ethyl 2,4-dioxoheptanoate reports a yield of 38%.[1]

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
4-Methyl-pentan-2-one100.1610.0 g0.1Reactant
Diethyl oxalate146.1414.6 g0.1Reactant
Sodium ethoxide68.057.48 g0.11Base
Anhydrous Ethanol46.07150 mL-Solvent
2 M Hydrochloric acid36.46As needed-Quenching/Acidification
Dichloromethane84.93360 mL-Extraction Solvent
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Table 1: Reagents and materials for the synthesis of ethyl 2,4-dioxo-6-methylheptanoate.

Part 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

This step utilizes the well-established Knorr pyrazole synthesis, a robust method for constructing the pyrazole ring.[2] The 1,3-dicarbonyl compound, ethyl 2,4-dioxo-6-methylheptanoate, reacts with ethylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically catalyzed by a weak acid, such as acetic acid.

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism A Ethyl 2,4-dioxo-6-methylheptanoate C Hydrazone Intermediate A->C Condensation B Ethylhydrazine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate D->E Dehydration (-H2O)

Figure 2: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol
  • Reaction Setup: A round-bottom flask is charged with ethyl 2,4-dioxo-6-methylheptanoate (0.1 mol) and ethanol (200 mL).

  • Addition of Hydrazine: Ethylhydrazine (0.1 mol) is added to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1 mL).

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel. A synthesis of a similar pyrazole ester reports a yield of 74%.[3]

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
Ethyl 2,4-dioxo-6-methylheptanoate200.240.10.1Reactant
Ethylhydrazine60.100.10.1Reactant
Ethanol46.07200 mL-Solvent
Glacial Acetic Acid60.05~1 mL-Catalyst
Ethyl Acetate88.11As needed-Extraction Solvent
Saturated Sodium Bicarbonate84.01As needed-Wash
Brine-As needed-Wash
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Table 2: Reagents and materials for the synthesis of ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process, which can lead to higher yields. The reaction with a base, such as sodium hydroxide, will initially form the sodium salt of the carboxylic acid, which is then protonated in a separate acidification step to yield the final product.

Experimental Protocol
  • Reaction Setup: Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate (0.05 mol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL) in a round-bottom flask.

  • Addition of Base: A solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) is added to the flask.

  • Reaction: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.

  • Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate224.290.050.05Reactant
Sodium Hydroxide40.004.0 g0.1Base
Ethanol46.07100 mL-Solvent
Water18.0270 mL-Solvent
Concentrated Hydrochloric Acid36.46As needed-Acidification

Table 3: Reagents and materials for the synthesis of this compound.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing a strategic combination of a Claisen condensation, a Knorr pyrazole synthesis, and a final hydrolysis step, this target molecule can be accessed in good overall yield. The provided experimental protocols are based on well-established and reliable procedures for analogous transformations, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. Careful execution of these steps and appropriate purification techniques will be key to obtaining the desired compound in high purity.

References

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide. Molecules. 2012;17(10):11956-11968.
  • PrepChem.com. Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • ResearchGate. Knorr pyrazole synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Google Patents.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Syntheses. ETHYL ACETOPYRUVATE. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

  • Chemguide. HYDROLYSING ESTERS. [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS No: 1015845-75-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct experimental data for this specific molecule is not extensively published, this document serves as a procedural whitepaper, detailing the requisite experimental protocols and expected analytical outcomes based on established principles of physical organic chemistry. We present validated, step-by-step methodologies for determining critical physicochemical parameters, including pKa, lipophilicity (logD), aqueous solubility, and spectroscopic identity. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate a robust and reliable data package for this compound, thereby enabling its effective application in further research and development.

Chemical Identity and Core Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds frequently explored as pharmacophores in drug design.[1] The molecule's structure, featuring a carboxylic acid group, an N-ethyl substituent, and a C-isobutyl group, dictates its physicochemical behavior, influencing its potential biological activity, formulation feasibility, and synthetic utility.

Chemical Structure:

Chemical structure of this compound

Table 1: Core Compound Identifiers

Property Value Source
CAS Number 1015845-75-6 [2][3]
Molecular Formula C₁₀H₁₆N₂O₂ [1]
Molecular Weight 196.25 g/mol

| SMILES | O=C(C1=CC(CC(C)C)=NN1CC)O |[3] |

Ionization Constant (pKa) and Lipophilicity (logD)

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP/logD) is fundamental to its pharmacokinetic profile, governing absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid moiety of the target compound ensures it is an acidic molecule, with its charge state being pH-dependent.

Expertise & Rationale: pKa and its Impact

The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations.[4] This parameter is critical because the charge state affects solubility, membrane permeability, and target binding. For instance, the neutral form is generally more membrane-permeable, while the ionized form often exhibits higher aqueous solubility. We employ potentiometric titration, a highly accurate and reliable method, for its determination.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the standardized procedure for determining the pKa value of an ionizable compound.

Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accuracy.[4]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Gentle warming may be applied, followed by cooling to room temperature.[4]

  • Titrant Preparation: Use a standardized solution of a strong base, typically 0.01 M NaOH, as the titrant.

  • Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point, which is characterized by a sharp inflection in the pH curve.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the volume at the midpoint of the steepest portion of the curve. The pKa is determined from the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[4] This relationship is described by the Henderson-Hasselbalch equation.[4]

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4.0 & 7.0) PrepareSample Prepare Analyte Solution (5-10 mg in 50 mL H₂O) Calibrate->PrepareSample Titrate Titrate Sample with NaOH (Incremental Additions) PrepareSample->Titrate PrepareTitrant Standardize Titrant (0.01 M NaOH) PrepareTitrant->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Identify Equivalence Point (Inflection Point) Plot->FindEP Calc_pKa Determine pKa (pH at Half-Equivalence) FindEP->Calc_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Expertise & Rationale: Lipophilicity (logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. For ionizable molecules like our target compound, the distribution coefficient (logD) is more physiologically relevant than the partition coefficient (logP) because it accounts for both the ionized and non-ionized forms at a specific pH.[6][7] We will determine logD at a physiologically relevant pH of 7.4. The shake-flask method, while labor-intensive, remains the gold standard for its accuracy.[8][9]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

This protocol is the benchmark for measuring the distribution of a compound between an aqueous and an immiscible organic phase.[7]

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, 0.01 M, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[7]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Spike with a small volume of the compound stock solution to a final concentration that is detectable by the analytical method (e.g., 50 µM).

  • Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 4-24 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.[9]

logD_Determination_Workflow A Pre-saturate n-Octanol and PBS (pH 7.4) C Add Saturated Phases and Analyte to Vial A->C B Prepare Analyte Stock (e.g., 10 mM in DMSO) B->C D Shake to Equilibrate (Constant Temp, 4-24h) C->D E Centrifuge for Phase Separation D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify Concentration (e.g., HPLC-UV) F->H G->H I Calculate logD = log([Octanol]/[Aqueous]) H->I

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and a critical parameter for formulation development. Poor solubility can severely limit a compound's bioavailability, regardless of its intrinsic potency.[10] It is essential to distinguish between kinetic and thermodynamic solubility.

Expertise & Rationale: Thermodynamic vs. Kinetic Solubility
  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer. It's a high-throughput screening assay often used in early discovery.[11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more definitive and formulation-relevant measurement, determined by allowing excess solid to equilibrate with the aqueous medium over an extended period.[12][13] We will focus on the "gold standard" shake-flask method for thermodynamic solubility.[12]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol measures the equilibrium concentration of the compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility. The presence of undissolved solid must be visible.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[14]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration is often preferred over centrifugation to remove fine particulates, but one must be cautious of potential compound adsorption to the filter material.[13] A low-binding filter (e.g., PVDF) is recommended.

  • Sample Dilution: Immediately dilute the clear, saturated filtrate with a suitable solvent to prevent precipitation prior to analysis.

  • Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method against a standard curve.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility in µg/mL or mM.

Solubility_Workflow A Add Excess Solid Analyte to pH Buffers B Equilibrate with Agitation (24-72h, Constant Temp) A->B C Separate Phases (Filtration or Centrifugation) B->C D Collect Saturated Supernatant C->D E Dilute Supernatant D->E F Quantify Concentration (HPLC-UV vs. Standard Curve) E->F G Calculate Solubility F->G Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry Analyte Purified Analyte: 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid H_NMR ¹H NMR (Proton Environment) Analyte->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Analyte->C_NMR FTIR FT-IR (Functional Groups) Analyte->FTIR MS Mass Spec (Molecular Weight & Fragmentation) Analyte->MS Result Structural Confirmation & Purity Assessment H_NMR->Result C_NMR->Result FTIR->Result MS->Result

Caption: Integrated workflow for spectroscopic structural analysis.

Summary of Physicochemical Properties

This table should be populated with experimental data generated using the protocols described in this guide.

Table 2: Summary of Physicochemical Data for this compound

Parameter Method Conditions Expected/Measured Value
pKa Potentiometric Titration 25°C, H₂O Data to be determined
logD Shake-Flask pH 7.4, 25°C Data to be determined
Thermodynamic Solubility Shake-Flask pH 7.4, 25°C Data to be determined
¹H NMR Chemical Shifts (δ, ppm) NMR Spectroscopy CDCl₃ or DMSO-d₆ Data to be determined
¹³C NMR Chemical Shifts (δ, ppm) NMR Spectroscopy CDCl₃ or DMSO-d₆ Data to be determined
FT-IR Key Peaks (cm⁻¹) FT-IR (ATR) Solid State Data to be determined

| Mass Spec (m/z) | ESI or EI | - | Data to be determined |

Conclusion

This technical guide establishes a rigorous and validated framework for the comprehensive physicochemical characterization of this compound. By adhering to the detailed protocols for determining pKa, logD, solubility, and spectroscopic identity, researchers can generate a high-quality, reliable dataset. This foundational knowledge is indispensable for guiding rational decisions in medicinal chemistry programs, developing robust formulations, and advancing the compound through the research and development pipeline. The application of these standardized methods ensures data integrity and facilitates cross-study comparisons, ultimately accelerating the scientific discovery process.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • ADMET & DMPK. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • NIH National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.... [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Dartmouth College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Shodor Education Foundation. Case Study: pKa's of Carboxylic Acids. [Link]

  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.... [Link]

  • NIH National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. [Link]

  • Molecules. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].... [Link]

  • ResearchGate. (2007, January). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1015845-75-6

This technical guide provides a comprehensive overview of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.

Introduction and Scientific Context

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry.[1][2] The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is a key pharmacophore found in numerous commercially successful drugs.[1][3] These include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The diverse pharmacological activities exhibited by pyrazole derivatives, such as anti-inflammatory, antimicrobial, and anticancer properties, stem from the unique structural and electronic features of the pyrazole ring.[1][2][3][4][5]

The specific compound, this compound, is characterized by an ethyl group at the N1 position, an isobutyl group at the C3 position, and a carboxylic acid functional group at the C5 position. These substitutions are not arbitrary; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile. The isobutyl group, for instance, increases steric bulk and lipophilicity compared to smaller alkyl groups, potentially enhancing membrane permeability.[6] The carboxylic acid group provides a site for hydrogen bonding, which is crucial for interaction with biological targets like enzymes and receptors.[6]

This guide will delve into the synthetic pathways to access this molecule, its key physicochemical characteristics, and the scientific rationale for its potential applications in drug discovery, drawing upon the established biological activities of structurally related pyrazole carboxylic acids.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1015845-75-6[1][4][6][7][8]
Molecular Formula C₁₀H₁₆N₂O₂[6]
Molecular Weight 196.25 g/mol [4][6]
IUPAC Name 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
SMILES O=C(C1=CC(CC(C)C)=NN1CC)O[7]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.Inferred from structure
Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Saponification A 4-Methyl-pentan-2-one C Intermediate Diketoester A->C B Diethyl oxalate B->C E Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate C->E D Ethylhydrazine sulfate D->E G This compound E->G F NaOH or KOH F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of the Intermediate Diketoester

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -10 °C.

  • To this cooled solution, add a mixture of 4-methyl-pentan-2-one and diethyl oxalate dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The reaction is then quenched by the addition of dilute hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diketoester intermediate.

Step 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude diketoester from Step 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add ethylhydrazine sulfate to the solution. The reaction may require heating under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Step 3: Saponification to this compound

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isobutyl group (a doublet, a multiplet, and another doublet), and a singlet for the proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications based on the known activities of other substituted pyrazole carboxylic acids.

Potential Therapeutic Areas:
  • Anti-inflammatory: Many pyrazole derivatives are potent anti-inflammatory agents, with celecoxib being a prominent example.[11] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[11]

  • Antimicrobial and Antifungal: Substituted pyrazole carboxylic acids have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[5][7] The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[7]

  • Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

  • Other Potential Applications: Research has also explored pyrazole derivatives for their analgesic, antidepressant, and antiviral activities.[1]

Mechanism of Action Considerations

The mechanism of action of this compound is likely to involve its interaction with specific biological macromolecules.[6] The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrazole ring can participate in π-π stacking and coordination with metal ions in enzyme active sites.[6] The ethyl and isobutyl substituents will influence the compound's overall lipophilicity and steric interactions with the target protein.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[7] For this compound, the following SAR considerations are relevant:

  • N1-Substitution: The ethyl group at the N1 position influences the compound's lipophilicity and metabolic stability.

  • C3-Substitution: The isobutyl group at the C3 position contributes to the steric bulk and lipophilicity, which can affect target binding and cell permeability.

  • C5-Substitution: The carboxylic acid at the C5 position is a key functional group for interacting with biological targets through hydrogen bonding.

Further research involving the synthesis and biological evaluation of analogs with variations at these positions would be valuable for elucidating the SAR and optimizing the therapeutic potential of this class of compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest potential for a wide range of biological activities. This technical guide provides a foundation for researchers and scientists to further explore the potential of this compound in drug discovery and development. Future studies should focus on the detailed biological evaluation of this molecule and its analogs to fully elucidate their therapeutic potential.

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(21), 5891–5903. [Link]

  • MDPI. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Molecules, 23(3), 579. [Link]

  • Frontera. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408. [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Sharma, P. K., Kumar, A., & Sharma, R. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(7), 1634–1640. [Link]

  • PubMed. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. [Link]

  • PubMed. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • PubMed Central. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • MDPI. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a synthetic molecule belonging to the diverse and pharmacologically significant class of pyrazole derivatives. While direct experimental elucidation of its specific mechanism of action is not extensively documented in publicly available literature, a comprehensive analysis of its structural features in the context of well-characterized analogous compounds allows for the formulation of a robust, putative mechanistic framework. This technical guide synthesizes the current understanding of pyrazole-based scaffolds and their interactions with key biological targets. We will explore the most probable mechanisms of action for this compound, focusing on its potential as an inhibitor of cyclooxygenase (COX) enzymes, a modulator of cannabinoid receptors, and an inhibitor of carbonic anhydrases. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications, providing both a theoretical framework and detailed experimental protocols for its further study.

Introduction to this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents. The specific compound, this compound, with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol , possesses key structural motifs that suggest significant biological activity.[1]

The core pyrazole ring can participate in π-π stacking and hydrogen bonding, while the substituents at the 1, 3, and 5 positions dictate the molecule's steric and electronic properties, and thus its target specificity.[1] The N1-ethyl group, C3-isobutyl group, and C5-carboxylic acid are critical for its interaction with biological macromolecules. The carboxylic acid moiety, in particular, is a strong hydrogen bond donor and acceptor, a feature common in many enzyme inhibitors.[1]

Putative Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of analogous pyrazole-5-carboxylic acid derivatives, we propose three primary putative mechanisms of action for this compound. It is crucial to underscore that these are hypothesized pathways, and direct experimental validation is required.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds are potent anti-inflammatory agents that function through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] Marketed drugs such as celecoxib are a testament to the effectiveness of the pyrazole scaffold in targeting this enzyme family.[3][4]

Hypothesized Interaction: The carboxylic acid group of this compound is hypothesized to anchor the molecule within the active site of COX enzymes, forming hydrogen bonds with key amino acid residues. The isobutyl group at the C3 position likely projects into a hydrophobic pocket, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1. The N1-ethyl group may further optimize the compound's orientation within the active site.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Molecule->COX_Enzyme Inhibition

Caption: Putative COX Inhibition Pathway.

Modulation of Cannabinoid Receptors

Certain pyrazole derivatives are known to act as ligands for cannabinoid receptors, CB1 and CB2. These receptors are involved in a multitude of physiological processes, including pain perception, immune function, and appetite regulation.

Hypothesized Interaction: The lipophilic isobutyl group and the overall molecular structure of this compound may allow it to bind to the orthosteric or allosteric sites of CB1 or CB2 receptors. The carboxylic acid could form key interactions with polar residues in the receptor binding pocket. Depending on the precise binding mode, the compound could act as an agonist, antagonist, or inverse agonist.

Cannabinoid_Receptor_Modulation Molecule 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid CB_Receptor CB1 / CB2 Receptor Molecule->CB_Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., cAMP, MAPK) CB_Receptor->Signaling_Cascade Modulates Physiological_Effect Physiological Effect (e.g., Analgesia, Anti-inflammation) Signaling_Cascade->Physiological_Effect

Caption: Hypothesized Cannabinoid Receptor Modulation.

Inhibition of Carbonic Anhydrases

Recent studies have identified pyrazole carboxylic acids as a novel class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.

Hypothesized Interaction: The carboxylic acid moiety of this compound is proposed to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity. The pyrazole ring and its substituents would further interact with the surrounding amino acid residues, influencing the inhibitor's potency and isoform selectivity.

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action, a series of in vitro and in cell-based assays are recommended.

COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure: a. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, heme, and the test compound. c. Initiate the reaction by adding arachidonic acid. d. After a defined incubation period, add a chromogenic or fluorogenic substrate to measure the peroxidase activity. e. Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Table 1: Representative Data for COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Celecoxib (Control)150.04375
Test CompoundTo be determinedTo be determinedTo be determined
Cannabinoid Receptor Binding Assay

Objective: To assess the binding affinity of this compound for CB1 and CB2 receptors.

Methodology:

  • Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors.

  • Assay Principle: A competitive radioligand binding assay.

  • Procedure: a. Incubate the receptor membranes with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki values for the test compound at both CB1 and CB2 receptors.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on various carbonic anhydrase isoforms.

Methodology:

  • Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

  • Assay Principle: A stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

  • Procedure: a. Equilibrate a solution of the CA isoenzyme and the test compound in a buffer. b. Rapidly mix with a CO₂-saturated solution. c. Monitor the change in absorbance of a pH indicator over time.

  • Data Analysis: Calculate the IC₅₀ and Ki values for each CA isoform.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_downstream Downstream Analysis COX_Assay COX Inhibition Assay (IC50 Determination) PGE2_Assay Prostaglandin E2 (PGE2) Release Assay COX_Assay->PGE2_Assay CB_Binding_Assay Cannabinoid Receptor Binding Assay (Ki Determination) cAMP_Assay cAMP Accumulation Assay CB_Binding_Assay->cAMP_Assay CA_Assay Carbonic Anhydrase Inhibition Assay (Ki Determination) SAR_Analysis Structure-Activity Relationship (SAR) Analysis CA_Assay->SAR_Analysis PGE2_Assay->SAR_Analysis cAMP_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Recommended Experimental Workflow.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to known pharmacologically active pyrazole derivatives. While its precise mechanism of action remains to be definitively elucidated, the evidence from analogous compounds strongly suggests its potential to interact with COX enzymes, cannabinoid receptors, or carbonic anhydrases. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these putative mechanisms. Further studies, including in vivo efficacy models and detailed structural biology (e.g., X-ray co-crystallography), will be instrumental in fully characterizing the therapeutic potential of this promising compound.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Dovepress. Retrieved January 11, 2026, from [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2014). PubMed. Retrieved January 11, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. Retrieved January 11, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile core for the design of a wide array of biologically active molecules.[1] Compounds incorporating the pyrazole moiety are found in numerous clinically approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][3]

This guide focuses on a specific, yet under-investigated, member of this class: This compound . While direct experimental data on this particular molecule is sparse in publicly available literature, its structural features suggest a strong potential for significant biological activity. By examining the extensive research on closely related pyrazole-5-carboxylic acid derivatives, we can infer its likely pharmacological profile and outline the experimental methodologies required for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for investigating the therapeutic potential of this promising compound.

I. Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established methods for constructing substituted pyrazole rings, most notably the Knorr pyrazole synthesis.[4][5] This classic and robust method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

A plausible synthetic route would start with the Claisen condensation of a ketone bearing the isobutyl group (e.g., 4-methyl-2-pentanone) with diethyl oxalate to form the requisite 1,3-dicarbonyl intermediate. Subsequent cyclocondensation with ethylhydrazine would yield the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.[7]

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Hydrolysis A 4-Methyl-2-pentanone (Isobutyl source) C 1,3-Dicarbonyl Intermediate A->C NaOEt, EtOH B Diethyl Oxalate B->C E Ethyl 1-ethyl-3-isobutyl-1H- pyrazole-5-carboxylate C->E Acid catalyst (e.g., AcOH) D Ethylhydrazine D->E F 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid E->F NaOH, H2O/EtOH, then H+

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Knorr Pyrazole Synthesis (Adapted)

This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and may require optimization.[5][7][8]

  • Preparation of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at -20°C, add 4-methyl-2-pentanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) sequentially.

    • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Acidify the residue with dilute HCl and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-dicarbonyl intermediate.

  • Cyclocondensation to form the Pyrazole Ester:

    • Dissolve the crude 1,3-dicarbonyl intermediate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add ethylhydrazine (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude ester by recrystallization from ethanol or by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution with cold dilute HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

II. Potential Anti-inflammatory Activity

A significant body of research points to pyrazole derivatives as potent anti-inflammatory agents, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][9] The drug Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain, features a pyrazole core, highlighting the therapeutic importance of this scaffold.[10]

Mechanism of Action: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[11] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[9] The structural features of this compound, particularly the substituted pyrazole ring, are consistent with those of known COX-2 inhibitors. The carboxylic acid moiety could potentially engage in hydrogen bond interactions with key residues like Arg513 in the active site of COX-2, contributing to its inhibitory activity and selectivity.[12]

Diagram of COX-2 Inhibition Pathway

G A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Membrane Phospholipids C Arachidonic Acid B->C PLA2 D COX-2 Enzyme E Prostaglandins (PGs) D->E F Inflammation (Pain, Edema, Fever) E->F G 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid G->D Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Data on Related Anti-inflammatory Pyrazole Derivatives
Compound ClassIn Vivo Activity (Carrageenan-induced paw edema)In Vitro Activity (COX-2 IC50)Selectivity Index (COX-1/COX-2)Reference
Pyrazolylthiazole Carboxylic Acids89-93% edema inhibitionNot ReportedNot Reported[13]
Hybrid Pyrazole Analogues78-80% edema inhibition1.79 µM72.73[14]
Pyrazole-Pyridazine HybridsPotent activity reported1.15 µM>100
3,5-Diarylpyrazoles65-80% edema reduction0.01 µMNot Reported[15]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[16][17][18][19]

  • Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg).

      • Groups 3-5: Test compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle, positive control, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

III. Potential Anticancer Activity

The pyrazole scaffold is present in several anticancer agents, and numerous studies have demonstrated the potent anti-proliferative activity of pyrazole-5-carboxylic acid derivatives against various cancer cell lines.[20][21][22][23][24]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell signaling, induce cell cycle arrest, and trigger apoptosis.[22] For instance, some pyrazole-5-carboxamide derivatives have been shown to be cytotoxic against multiple cancer cell lines, with molecular docking studies suggesting inhibition of targets like human c-Met kinase and JAK1.[22][23]

Data on Anticancer Activity of Related Pyrazole Derivatives
Compound ClassCancer Cell LineActivity (IC50)Reference
Pyrazole-5-carboxamidesVarious (6 lines)Promising cytotoxicity[22][23]
1-Thiazol-2-yl-pyrazole-5-carboxylic acidsHematologic and solid tumorsPotent anti-proliferative activity[21]
Pyrazole-based compoundsPancreatic, Breast, CervicalModerate cytotoxicity (61-81 µM)[24]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Perform a cell count and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated control (medium only).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Potential Antimicrobial Activity

Pyrazole derivatives have consistently been reported to possess significant antibacterial and antifungal properties, targeting a wide range of pathogenic microorganisms.[2][27][28] The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.[20]

Mechanism of Action: Targeting Essential Bacterial Pathways

The antimicrobial mechanisms of pyrazoles can vary but often involve the inhibition of essential bacterial enzymes. For example, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, making them effective against both Gram-positive and Gram-negative bacteria.

Data on Antimicrobial Activity of Related Pyrazole Derivatives
Compound ClassTarget OrganismActivity (MIC)Reference
Pyrazole-Thiazole HybridsS. aureus (Gram-positive)6.25 µg/mL[13]
Pyrazole HydrazonesS. aureus, B. subtilis62.5 µg/mL[28]
Imidazo-pyridine PyrazolesE. coli, P. aeruginosa (Gram-negative)<1 µg/mL
Pyrazole-3,4-dicarboxylic acidsCandida species (Fungi)Good inhibitory effects[20]
Diagram of General Experimental Workflow for Activity Screening

G A Compound Synthesis & Characterization B Primary Screening (e.g., Agar Diffusion Assay) A->B C Quantitative Assay (e.g., Broth Microdilution for MIC) B->C Active F Inactive B->F Inactive D Lead Compound Identification C->D E Mechanism of Action Studies D->E

Caption: General workflow for screening and identifying bioactive compounds.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32]

  • Preparation of Materials:

    • Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[32]

  • Assay Setup in a 96-Well Plate:

    • Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating across the plate to create a range of concentrations.

    • Set up a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Inoculation:

    • Add the prepared bacterial/fungal inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100-200 µL).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (an indicator of growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Summary and Future Directions

While this compound remains a largely uncharacterized molecule, the wealth of data on structurally similar compounds strongly suggests its potential as a multi-faceted biological agent. The pyrazole-5-carboxylic acid scaffold is a proven pharmacophore for anti-inflammatory, anticancer, and antimicrobial activities.

The immediate and necessary next step is the empirical validation of these predicted activities. The protocols detailed in this guide provide a clear and robust framework for a comprehensive investigation:

  • Chemical Synthesis: The first step is to synthesize and purify the compound, confirming its structure and purity through modern analytical techniques (NMR, Mass Spectrometry, HPLC).

  • In Vitro Screening: A broad initial screening using the MTT and MIC assays against a panel of cancer cell lines and microbial strains will efficiently determine the most promising therapeutic avenue.

  • Mechanism-Specific Assays: If initial screening is positive, further investigation into the mechanism of action is warranted. This could include COX-1/COX-2 inhibition assays, kinase profiling, or DNA gyrase inhibition assays.

  • In Vivo Validation: Promising in vitro results should be followed by in vivo studies, such as the carrageenan-induced paw edema model for anti-inflammatory activity or xenograft models for anticancer efficacy, to establish preclinical proof-of-concept.

By systematically applying these established methodologies, the scientific community can elucidate the true therapeutic potential of this compound and contribute to the development of new, effective treatments for a range of diseases.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). ELRIG. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

  • Knorr pyrazole synthesis. (n.d.). SlideShare. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (n.d.). PubMed Central. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (n.d.). MDPI. [Link]

Sources

Potential therapeutic targets of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] this compound is a synthetic pyrazole derivative with potential therapeutic applications. While specific biological targets for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest several plausible and compelling avenues for investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound, leveraging established knowledge of the broader pyrazole class of compounds. We will explore hypothesized targets in oncology and inflammation, and detail a robust, multi-pronged approach for target identification and validation, encompassing in silico, in vitro, and cell-based methodologies.

Introduction to this compound and the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its metabolic stability and versatile synthetic accessibility.[3][4] This has led to the development of numerous pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2] The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets, often through hydrogen bonding via the pyrazole nitrogens and other functional groups, as well as π-π stacking interactions.[5]

This compound is a synthetic compound characterized by an ethyl group at the N1 position, an isobutyl group at the C3 position, and a carboxylic acid moiety at the C5 position. While its specific biological activities are not yet fully elucidated, the presence of the carboxylic acid group suggests potential interactions with targets that have a corresponding binding pocket, and the overall lipophilicity of the molecule will influence its cell permeability and pharmacokinetic properties.

Hypothesized Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on pyrazole derivatives, two primary therapeutic areas present themselves as high-priority for the investigation of this compound: oncology and inflammation.

Oncology

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[1] Potential targets for this compound in this area include:

  • Protein Kinases: A significant number of kinase inhibitors incorporate the pyrazole scaffold. Key kinase targets to investigate include:

    • Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have shown inhibitory activity against CDKs, such as CDK2, which are crucial for cell cycle regulation.[1]

    • Tyrosine Kinases: Targets like the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E are often modulated by pyrazole-containing compounds.[6]

    • PI3K/AKT Pathway: The PI3K/AKT signaling cascade is a critical regulator of cell survival and proliferation, and some pyrazole derivatives have been identified as PI3K inhibitors.[1]

  • Other Anticancer Targets:

    • Tubulin: Disruption of microtubule dynamics is a common anticancer strategy, and some pyrazoles are known to interfere with tubulin polymerization.[1]

    • DNA Intercalation: The planar pyrazole ring system can, in some cases, intercalate with DNA, leading to cytotoxic effects.[1]

Inflammation

The anti-inflammatory properties of pyrazoles are well-established, with Celecoxib being a prime example.[2] Potential anti-inflammatory targets for this compound include:

  • Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 over COX-1 is a key mechanism for many anti-inflammatory pyrazole drugs.[2]

  • Lipoxygenase (LOX) Enzymes: Inhibition of LOX pathways can also lead to anti-inflammatory effects.[2]

  • Cytokine Signaling: Modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and their signaling pathways, such as NF-κB, is another plausible mechanism.[2]

A Step-by-Step Guide to Target Identification and Validation

The following workflow provides a systematic approach to identifying and validating the therapeutic targets of this compound.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential targets, helping to prioritize experimental work.

Protocol 1: Molecular Docking

  • Target Selection: Based on the hypothesized therapeutic areas, select a panel of relevant protein crystal structures from the Protein Data Bank (PDB). For oncology, this could include various kinases (e.g., CDK2, EGFR, PI3Kα) and tubulin. For inflammation, COX-1 and COX-2 structures are essential.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field.

  • Protein Preparation: Prepare the selected protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of each target protein.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most promising potential targets. A more favorable docking score (more negative value) suggests a higher likelihood of binding.

In Vitro Biochemical Assays

Biochemical assays are essential for confirming direct interactions between the compound and its predicted targets.

Protocol 2: Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. A common method is to quantify the phosphorylation of a substrate peptide using a labeled ATP analog.

  • Materials: Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the kinase, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specified time at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM)
CDK22.5
EGFR> 50
PI3Kα15.8
AKT18.9

Protocol 3: COX Inhibition Assay

  • Assay Principle: This assay measures the peroxidase activity of COX enzymes.

  • Materials: Ovine or human recombinant COX-1 and COX-2, arachidonic acid (substrate), and a colorimetric probe.

  • Procedure: a. Prepare serial dilutions of the test compound. b. Pre-incubate COX-1 or COX-2 with the compound for a short period. c. Initiate the reaction by adding arachidonic acid. d. Measure the absorbance of the colorimetric product at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Cell-Based Assays for Target Validation

Cell-based assays are crucial for confirming the compound's activity in a biological context and for elucidating its mechanism of action.

Protocol 4: Cancer Cell Proliferation Assay

  • Assay Principle: This assay determines the effect of the compound on the growth of cancer cell lines.

  • Materials: Cancer cell lines relevant to the hypothesized kinase targets (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate for 48-72 hours. d. Add the viability reagent and measure the signal (absorbance or luminescence) to determine the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to assess the compound's anti-proliferative potency.

Protocol 5: Western Blot Analysis of Signaling Pathways

  • Assay Principle: This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with the compound.

  • Procedure: a. Treat the relevant cell line with the compound at its GI50 concentration for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-AKT and total AKT). e. Use a secondary antibody conjugated to an enzyme for detection. f. Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A decrease in the ratio of phosphorylated to total protein for a specific target would confirm the compound's inhibitory effect on that pathway in a cellular context.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Target_Validation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Confirmation in_silico Molecular Docking & Pharmacophore Modeling biochemical_assays Biochemical Assays (e.g., Kinase, COX Inhibition) in_silico->biochemical_assays Prioritize Targets cell_assays Cell-Based Assays (e.g., Proliferation, Cytokine Release) biochemical_assays->cell_assays Confirm Direct Inhibition moa_studies Mechanism of Action (e.g., Western Blot) cell_assays->moa_studies Elucidate Cellular Effects

Caption: A generalized workflow for the identification and validation of therapeutic targets.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Compound 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Compound->PI3K Potential Inhibition

Sources

An In-depth Technical Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its multifaceted biological activities, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the frontier of pyrazole-based therapeutics.

Introduction: The Prominence of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for the design of novel therapeutic agents. Its unique electronic and steric properties can be readily modulated through substitution, allowing for the fine-tuning of pharmacological activity.[2] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties, has solidified their importance in drug discovery and development.[2][3]

This compound (EIBPCA) is an emerging member of this important class of compounds. Its specific substitution pattern, featuring an ethyl group at the 1-position, an isobutyl group at the 3-position, and a carboxylic acid at the 5-position, imparts distinct physicochemical properties that are being explored for various therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two primary and effective strategies are the alkylation of a pre-formed pyrazole ring and the de novo synthesis from a dicarbonyl precursor, commonly known as the Knorr pyrazole synthesis.

Synthetic Route 1: Alkylation of 3-Isobutyl-1H-pyrazole-5-carboxylate

This method involves the initial synthesis of a 3-isobutyl-1H-pyrazole-5-carboxylate ester, followed by N-alkylation with an ethylating agent, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Workflow for Alkylation Synthesis

A 3-Isobutyl-1H-pyrazole-5-carboxylate B N-Alkylation with Ethyl Halide A->B Base (e.g., K2CO3) Solvent (e.g., CH3CN) C Ethyl 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylate B->C D Ester Hydrolysis C->D Base (e.g., NaOH) or Acid (e.g., HCl) E This compound D->E

Caption: Alkylation pathway to the target compound.

Detailed Experimental Protocol (Representative):

  • Step 1: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. This intermediate can be prepared via a Knorr-type condensation between ethyl 2,4-dioxo-6-methylheptanoate and hydrazine hydrate.

  • Step 2: N-Alkylation.

    • To a solution of ethyl 3-isobutyl-1H-pyrazole-5-carboxylate in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate.

    • Add an ethylating agent, such as ethyl bromide or ethyl iodide, to the mixture.

    • The reaction is typically stirred at room temperature or heated to reflux to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography. It is important to note that N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers. The steric hindrance of the substituents can influence the regioselectivity of the alkylation.[4]

  • Step 3: Ester Hydrolysis.

    • The purified ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent like ethanol.

    • An aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) is added.

    • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

    • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Synthetic Route 2: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly effective method for the formation of pyrazole rings.[5][6][7] This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] For the synthesis of the target molecule, an appropriately substituted β-ketoester and ethylhydrazine are required.

Workflow for Knorr Pyrazole Synthesis

A Ethyl 2,4-dioxo-6-methylheptanoate C Condensation Reaction A->C B Ethylhydrazine B->C Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) D This compound C->D

Caption: Knorr synthesis of the target compound.

Detailed Experimental Protocol (Representative):

  • A solution of ethyl 2,4-dioxo-6-methylheptanoate and ethylhydrazine in a solvent such as ethanol is prepared.

  • A catalytic amount of an acid, like glacial acetic acid, is added to the mixture.

  • The reaction is heated to reflux and stirred for a specified period, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound. This one-pot approach can be highly efficient, with yields reportedly reaching up to 85%.[8]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug development.[8]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[9][10] Preliminary research indicates that this compound possesses potent anti-inflammatory effects.[8] In an in vitro study, the compound was shown to significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, with a reported IC50 value of 12 µM for cytokine inhibition.[8]

Proposed Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[9] The carboxylic acid moiety of this compound can form crucial hydrogen bonds within the active sites of these enzymes, while the pyrazole ring can engage in other interactions, leading to their inhibition.[8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[2][11][12][13] Studies on various substituted pyrazole carboxylic acids have demonstrated their efficacy against a range of bacterial and fungal strains.[11][12] While specific data for this compound is emerging, the broader literature on related compounds suggests its potential as an antimicrobial agent.[8]

Experimental Protocol for Antimicrobial Screening (Representative):

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) would be used.

  • Method: The antimicrobial activity can be assessed using the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution assays.

  • Procedure (Broth Microdilution):

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential

The pyrazole scaffold is present in several approved anticancer drugs, highlighting its significance in oncology drug discovery.[1][14] Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting cancer cell proliferation.[8] The mechanism of action for the anticancer effects of pyrazole derivatives is diverse and can involve the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[1][15][16]

Experimental Protocol for In Vitro Cytotoxicity Assay (Representative):

  • Cell Lines: A panel of human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HCT-116) would be used.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure. The ethyl group at the N1 position and the isobutyl group at the C3 position contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins. The carboxylic acid at the C5 position is a key functional group, often involved in hydrogen bonding with biological macromolecules, which is crucial for its mechanism of action.[8] Variations in these substituents can significantly impact the compound's potency and selectivity.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the substituents on the pyrazole ring to enhance potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its anti-inflammatory, antimicrobial, and anticancer activities.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy and pharmacokinetic profile in relevant animal models of disease.

  • Toxicity Profiling: Comprehensive assessment of the compound's safety profile to determine its suitability for further development.

Conclusion

This compound is a versatile heterocyclic compound with significant therapeutic potential. Its straightforward synthesis and promising biological activities make it an attractive candidate for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of this molecule, intended to catalyze further research and development efforts toward harnessing its full therapeutic potential.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link].

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters. 2018;59(2):141-144.
  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link].

  • Knorr Pyrazole Synthesis. Merck Index.
  • Abdel-Wahab BF, Abdel-Latif E, Mohamed AM. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharm. 2014;64(3):335-344.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. 2023;8(19):17281–17291.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link].

  • Wei D, Li H, Zhang J, et al. Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. Arch Pharm (Weinheim). 2012;345(10):789-797.
  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine. Journal of Heterocyclic Chemistry. 2023;60(11):2015-2025.
  • Al-Hourani B, Al-Awaida W, Matalkah F, et al. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules. 2023;28(21):7309.
  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil.
  • Paal–Knorr pyrrole synthesis. Request PDF.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers (Basel). 2022;14(15):3798.
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. J Enzyme Inhib Med Chem. 2021;36(1):1739-1765.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Semantic Scholar.
  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. 2023;18(4):226-235.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1920-1926.
  • Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorg Med Chem Lett. 2010;20(12):3598-3602.
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Arch Pharm (Weinheim). 2007;340(11):589-596.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2019;24(16):2956.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Adv. 2023;13(25):17068-17087.
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung. 2011;61(10):579-585.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

Sources

An In-depth Technical Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of a specific subclass: 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid and its derivatives. We will delve into the synthetic pathways for creating this core structure and its subsequent derivatives, explore their potential therapeutic applications based on the known bioactivities of related pyrazole compounds, and outline detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising chemical scaffold.

Introduction: The Significance of the Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The carboxylic acid functionality at the 5-position serves as a key handle for the synthesis of a diverse library of derivatives, such as amides and esters, which can significantly modulate the compound's interaction with biological targets.[4]

The specific substitution pattern of a 1-ethyl group and a 3-isobutyl group on the pyrazole ring offers a unique combination of lipophilicity and steric bulk that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. This guide will focus on the synthesis and potential applications of derivatives built upon the this compound core.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through a multi-step process, beginning with the formation of the pyrazole core, followed by derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of pyrazole-5-carboxylic acids involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the target scaffold, this would involve the reaction of a β-ketoester with ethylhydrazine.

Workflow for the Synthesis of the Core Scaffold:

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis a Isovaleryl Acetic Acid Ethyl Ester c Ethyl 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylate a->c + Ethylhydrazine (Acid or Base Catalysis) b Ethylhydrazine b->c d This compound c->d Base Hydrolysis (e.g., NaOH) then Acidification G cluster_0 Core Scaffold cluster_1 Amide Synthesis cluster_2 Ester Synthesis a This compound c Amide Derivative a->c + Amine (R-NH2) (Coupling Agent, e.g., DCC, EDC) e Ester Derivative a->e + Alcohol (R-OH) (Acid Catalyst, e.g., H2SO4) b Amine (R-NH2) b->c d Alcohol (R-OH) d->e G a Arachidonic Acid b COX-1 / COX-2 Enzymes a->b c Prostaglandins b->c d Inflammation c->d e Pyrazole Derivative e->b Inhibition

Sources

A Technical Guide to the Spectral Analysis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the expected spectral characteristics of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical predictions with data from analogous structures to offer a robust framework for the characterization of this compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in a variety of bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific combination of an ethyl group at the N1 position, an isobutyl group at C3, and a carboxylic acid at C5 suggests a molecule designed with particular steric and electronic properties, likely to modulate its interaction with biological targets.[1]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, offering a foundational reference for its synthesis and characterization.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the target compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

Expected ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH12.0 - 13.0Singlet (broad)1H
Pyrazole-H (C4-H)~6.5Singlet1H
N-CH₂CH₃~4.2Quartet2H
C-CH₂CH(CH₃)₂~2.6Doublet2H
CH₂CH(CH₃)₂~1.9Nonet1H
N-CH₂CH₃~1.4Triplet3H
CH₂CH(CH₃)₂~0.9Doublet6H

Causality Behind Predictions:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic broad singlet far downfield.

  • Pyrazole Ring Proton (C4-H): The proton at the C4 position of the pyrazole ring is in an electron-rich aromatic environment. Its chemical shift is predicted to be around 6.5 ppm.

  • Ethyl Group Protons (N-CH₂CH₃): The methylene protons are directly attached to a nitrogen atom, which deshields them, leading to a quartet around 4.2 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.4 ppm.

  • Isobutyl Group Protons (C-CH₂CH(CH₃)₂): The methylene protons adjacent to the pyrazole ring are expected around 2.6 ppm as a doublet. The methine proton will be a multiplet (nonet) around 1.9 ppm, and the two equivalent methyl groups will appear as a doublet around 0.9 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile COOH proton.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

  • Parameters: Use a standard pulse sequence with a 30-degree pulse width, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds.[2]

  • Processing: Process the free induction decay (FID) with an exponential multiplication and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O~162
C3~150
C5~138
C4~110
N-CH₂CH₃~45
C-CH₂CH(CH₃)₂~39
CH₂CH(CH₃)₂~28
CH₂CH(CH₃)₂~22
N-CH₂CH₃~15

Rationale for Predictions:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield.

  • Pyrazole Ring Carbons (C3, C5, C4): The carbons of the pyrazole ring will have chemical shifts in the aromatic region. The carbon attached to the isobutyl group (C3) and the carbon attached to the carboxylic acid (C5) will be further downfield than the C4 carbon.

  • Aliphatic Carbons: The chemical shifts of the ethyl and isobutyl carbons are predicted based on their proximity to the pyrazole ring and their substitution pattern.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

  • Parameters: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.[2]

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, very broad
C-H (Aliphatic)3000 - 2850Medium to strong
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C=N, C=C (Pyrazole Ring)1600 - 1450Medium
C-O (Carboxylic Acid)1320 - 1210Medium

Interpretation of Predicted Spectrum:

  • O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[3][4][5]

  • C=O Stretch: A strong, sharp peak is expected around 1725-1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[4][5]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will be due to the C-H stretching vibrations of the ethyl and isobutyl groups.[3]

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1450 cm⁻¹ region.[3]

  • C-O Stretch: A medium intensity band for the C-O stretch of the carboxylic acid is anticipated between 1320 and 1210 cm⁻¹.[4]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₆N₂O₂) is 196.25 g/mol . The mass spectrum should show a molecular ion peak at m/z = 196.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) from the nitrogen: [M - 29]⁺ at m/z = 167.

    • Loss of the isobutyl group (-CH₂CH(CH₃)₂) from the pyrazole ring: [M - 57]⁺ at m/z = 139.

    • Loss of the carboxylic acid group (-COOH): [M - 45]⁺ at m/z = 151.[6]

    • Decarboxylation (-CO₂): [M - 44]⁺ at m/z = 152.

    • Alpha-cleavage of the isobutyl group, losing a propyl radical: [M - 43]⁺ at m/z = 153.

Predicted Fragmentation Pathway

M [M]⁺ m/z = 196 F1 [M - 29]⁺ m/z = 167 M->F1 - C₂H₅ F2 [M - 57]⁺ m/z = 139 M->F2 - C₄H₉ F3 [M - 45]⁺ m/z = 151 M->F3 - COOH F4 [M - 44]⁺ m/z = 152 M->F4 - CO₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The expected NMR, IR, and MS data presented herein are based on fundamental principles of spectroscopy and comparison with structurally related compounds. These predictions offer a solid foundation for researchers to interpret experimental data, confirm the structure, and assess the purity of this promising pyrazole derivative. The ultimate confirmation of these spectral features will, of course, rely on empirical data obtained from a synthesized sample.

References

  • Vertex AI Search. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].
  • Benchchem. This compound | 1015845-75-6.
  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • BLDpharm. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ChemicalBook. 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid(50920-65-5) 1 h nmr.
  • Sigma-Aldrich. This compound.
  • Sigma-Aldrich. This compound.
  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

Sources

An In-Depth Technical Guide to the Solubility Profiling of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative. As specific experimental data for this compound is not publicly available, this document serves as a detailed procedural and theoretical manual. It outlines the necessary steps from fundamental physicochemical characterization to the generation of a robust solubility profile. We will delve into the causality behind experimental choices, provide self-validating protocols for determining thermodynamic and kinetic solubility, and establish a framework for interpreting the resulting data to guide critical drug development decisions.

Introduction: The Central Role of Solubility

This compound belongs to the pyrazole carboxylic acid class of compounds, a scaffold known for a wide range of biological activities and applications in medicinal chemistry.[3][4] For any new chemical entity (NCE) like this, early and accurate assessment of its solubility is paramount.[5] Insufficient aqueous solubility is a primary challenge in pharmaceutical development, with over 40% of NCEs demonstrating poor solubility, which can lead to inadequate absorption and variable bioavailability.[6]

This guide will therefore establish a logical workflow for characterizing the solubility of this novel pyrazole derivative. The objective is not merely to generate data points, but to build a comprehensive understanding of how the molecule behaves in various solvent systems, particularly under physiologically relevant conditions. This understanding is the bedrock of rational formulation design and risk assessment in the preclinical development pipeline.[1][7]

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a thorough characterization of the API's intrinsic physical and chemical properties is essential.[8][9] These properties govern solubility and provide the context for interpreting experimental results.

Ionization Constant (pKa)

As a carboxylic acid, the ionization state of this compound is pH-dependent. The pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their non-ionized (carboxylic acid) form.[10] This equilibrium is critical because the ionized form is typically much more soluble in aqueous media than the neutral form.[11]

Recommended Method: Potentiometric Titration Potentiometric titration is a reliable method for pKa determination.[12] It involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa can be determined from the midpoint of the titration curve.[13] Alternative methods include UV-metric titration and capillary electrophoresis.[12][14]

Partition Coefficient (LogP) and Distribution Coefficient (LogD)
  • LogP is a measure of a compound's lipophilicity and is determined for the neutral species. It is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[15]

  • LogD is the effective lipophilicity of an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) and is therefore pH-dependent.[14] For an acidic compound like ours, the LogD will decrease as the pH increases above the pKa because the more water-soluble ionized form will predominate.[16]

Recommended Method: Shake-Flask Method The gold-standard "shake-flask" method involves dissolving the compound in a biphasic system of n-octanol and water (for LogP) or a pH-buffered aqueous solution (for LogD), allowing it to reach equilibrium, and then measuring the compound's concentration in each phase via HPLC-UV.[13][15]

Solid-State Characterization

The crystalline form of an API can significantly impact its solubility.[2] Different polymorphs (crystalline forms) of the same compound can exhibit different solubilities, with amorphous forms generally being more soluble than their crystalline counterparts.[2]

Recommended Methods:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess its purity.[8]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[8]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvation state.[8]

A baseline solid-state characterization is crucial to ensure that the form being tested is consistent and that no phase transformations occur during solubility experiments.[17]

Experimental Solubility Determination: Protocols and Rationale

The core of the solubility assessment involves measuring both thermodynamic and kinetic solubility.

  • Thermodynamic (Equilibrium) Solubility: The maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure). This is the "true" solubility and is determined when the rates of dissolution and precipitation are equal.[18][19]

  • Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[20][21] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[17][18]

Workflow for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility assessment program.

G cluster_2 Phase 3: In-Depth Profiling cluster_3 Phase 4: Data Synthesis A API Solid-State Characterization (XRPD, DSC) B Determine pKa (Potentiometric Titration) A->B C Determine LogP/LogD (Shake-Flask Method) A->C F pH-Solubility Profile (Shake-Flask in Buffers) B->F G Compile & Analyze Data C->G D Kinetic Solubility Screen (Turbidimetric Method) E Thermodynamic Solubility in Key Solvents (Shake-Flask) D->E E->F F->G H Inform Formulation & Development Strategy G->H

Caption: Workflow for Solubility Characterization of a Novel API.

Protocol: Thermodynamic Solubility by Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[22][23][24]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of the solid API (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The key is to ensure an excess of solid remains visible throughout the experiment to guarantee saturation.[23]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C to simulate ambient and physiological conditions). Agitate for a predetermined period (e.g., 24 to 48 hours). A preliminary time-to-equilibrium study should be performed by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[24]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample must then be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged to remove all undissolved solids.[22]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.[19][25] A calibration curve prepared with known concentrations of the API should be used for accurate quantification.[25]

  • Validation: After the experiment, recover the remaining solid from the vial and re-analyze its solid form using XRPD to confirm that no polymorphic or solvate transformation has occurred during the experiment.[17]

Protocol: pH-Solubility Profiling

For an acidic compound, understanding its solubility across a range of pH values is critical for predicting its behavior in the gastrointestinal (GI) tract.[26][27]

Objective: To determine the thermodynamic solubility of the API as a function of pH.

Methodology: This protocol follows the same shake-flask procedure described in Section 3.1, with the key difference being the use of a series of aqueous buffers as the solvents.

  • Solvent Selection: Use a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[26] Use buffers with consistent ionic strength where possible.

  • pH Measurement: The final pH of the saturated solution must be measured and reported, as the presence of the acidic API may slightly alter the buffer's initial pH.[23]

The relationship between pH, pKa, and the solubility of an acidic compound is illustrated below.

G cluster_0 pH < pKa cluster_1 pH = pKa cluster_2 pH > pKa node1 R-COOH (Neutral) Dominates Low Aqueous Solubility node2 [R-COOH] = [R-COO⁻] Solubility Increasing node1->node2 Increasing pH node3 R-COO⁻ (Ionized) Dominates High Aqueous Solubility node2->node3 Increasing pH

Caption: Impact of pH on the Ionization and Solubility of a Carboxylic Acid.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-defined tables for easy comparison and analysis.

Table 1: Physicochemical Properties (Illustrative Data)
ParameterMethodResult (Hypothetical)
pKaPotentiometric Titration4.5
LogPShake-Flask (Octanol/Water)3.2
LogD (pH 7.4)Shake-Flask (Octanol/Buffer)1.3
Melting PointDSC155 °C
Crystalline FormXRPDForm I
Table 2: Equilibrium Solubility in Various Solvents at 25°C (Illustrative Data)
SolventSolubility (mg/mL)Classification
Water< 0.01Practically Insoluble
pH 1.2 Buffer0.02Very Slightly Soluble
pH 6.8 Buffer1.5Sparingly Soluble
pH 7.4 Buffer3.5Sparingly Soluble
Ethanol50Freely Soluble
Acetone80Freely Soluble
DMSO> 100Very Soluble

Interpretation: The illustrative data suggests that this compound is a weak acid (pKa 4.5) with low intrinsic aqueous solubility. As expected, its solubility increases significantly as the pH rises above the pKa, due to the formation of the more soluble carboxylate anion.[16] The high LogP indicates significant lipophilicity, which is consistent with its poor solubility in water but good solubility in organic solvents like ethanol and acetone. These characteristics are typical of a Biopharmaceutics Classification System (BCS) Class II or IV compound, flagging potential challenges with dissolution-limited absorption for oral delivery.[5][6]

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the comprehensive solubility characterization of this compound. By integrating foundational physicochemical analysis with rigorous experimental protocols, researchers can build a detailed profile of the compound's behavior. The resulting data is not an endpoint but a critical input for guiding subsequent development activities. For a compound with the hypothetical profile described, next steps would include exploring solubility enhancement techniques such as salt formation, co-solvent systems, or amorphous solid dispersions to overcome the dissolution rate limitations and ensure adequate bioavailability for clinical success.[2][5]

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 459.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 133–140.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Bharate, S. S., Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • LinkedIn. (2024). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [Link]

  • ResearchGate. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • ResearchGate. (2018). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. [Link]

  • Slideshare. (n.d.). Ph and solubility profile. [Link]

  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. [Link]

  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]

  • OECD. (2024). Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. [Link]

  • ResearchGate. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • MDPI. (2017). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • RSC Publishing. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

  • Google Patents. (n.d.).

Sources

In Silico Analysis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a novel small molecule with potential therapeutic applications. Recognizing the significance of the pyrazole scaffold in modern medicinal chemistry, particularly as inhibitors of protein kinases, this document outlines a strategic, multi-faceted computational approach. We focus on Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology, as a putative biological target for our subject compound.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the in silico analysis. The methodologies detailed herein encompass molecular docking to predict binding affinity and pose, molecular dynamics simulations to assess complex stability, and ADMET profiling to evaluate drug-likeness. Each protocol is designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Modeling and Target Selection

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including several targeted anticancer agents.[4][5] Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, with a notable emphasis on the inhibition of protein kinases.[2][5][6] Our focus, this compound, possesses the key structural features common to this class of inhibitors.

The selection of a relevant biological target is paramount for a meaningful in silico investigation. Deregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are central to its control.[1][7] Specifically, CDK2 has emerged as a compelling target for therapeutic intervention in various cancers.[1][3][4] The scientific literature is replete with examples of pyrazole-based molecules designed as potent and selective CDK2 inhibitors.[1][2][4][7][8] This strong precedent provides a robust foundation for hypothesizing that this compound may also exhibit inhibitory activity against CDK2.

This guide will, therefore, utilize CDK2 as the primary biological target for our in silico modeling workflow. The availability of high-resolution crystal structures of CDK2 in complex with pyrazole-containing inhibitors provides an invaluable starting point for our computational experiments.[9][10][11][12][13]

Molecular Docking: Elucidating Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is an indispensable tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Causality Behind Experimental Choices

Our choice of molecular docking software and protocol is guided by the need for accuracy and reproducibility. We will employ a widely validated docking program, such as AutoDock Vina, which utilizes a sophisticated scoring function to estimate binding affinity. The selection of the target protein structure is critical; we will use a high-resolution crystal structure of human CDK2 in complex with a pyrazole-based inhibitor to ensure the active site conformation is relevant for our ligand.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the crystal structure of human CDK2 in complex with a pyrazole inhibitor (e.g., PDB ID: 6GVA) from the Protein Data Bank.[9]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate partial charges to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.

    • Define the binding site by creating a grid box centered on the co-crystallized ligand. The dimensions of the grid box should be sufficient to allow for rotational and translational freedom of the ligand.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Assign appropriate partial charges and define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Execute the docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.

    • The software will generate a series of docked poses, each with a corresponding binding affinity score (typically in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their binding affinity scores.

    • Visualize the protein-ligand interactions for the best poses, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the predicted binding mode of our compound with that of the co-crystallized inhibitor to assess the plausibility of the docking results.

Visualizing the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB: 6GVA) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: Workflow for the molecular docking of this compound into the CDK2 active site.

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.

Causality Behind Experimental Choices

The primary goal of our MD simulation is to validate the binding pose predicted by molecular docking and to understand the dynamic behavior of the ligand within the CDK2 active site. We will use a well-established MD engine like GROMACS or AMBER, coupled with a suitable force field for proteins and small molecules. The simulation will be run for a sufficient duration (e.g., 100 nanoseconds) to allow for the system to equilibrate and for meaningful conformational sampling.

Step-by-Step Molecular Dynamics Simulation Protocol
  • System Preparation:

    • Start with the best-ranked docked complex of CDK2 and this compound from the molecular docking step.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns). Trajectories (atomic coordinates over time) will be saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Quantitative Data Summary
ParameterDescriptionExpected Outcome for a Stable Complex
Protein RMSD Measures the deviation of the protein backbone from its initial structure.A plateauing curve with low fluctuations (e.g., < 3 Å).
Ligand RMSD Measures the deviation of the ligand's heavy atoms from its initial docked pose.A stable trajectory with low fluctuations, indicating the ligand remains bound in a consistent orientation.
Hydrogen Bonds The number and occupancy of hydrogen bonds between the protein and ligand.Persistent hydrogen bonds with key active site residues throughout the simulation.
Visualizing the Molecular Dynamics Workflow

Molecular_Dynamics_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Docked_Complex Best Docked Pose (CDK2 + Ligand) Solvation Solvation & Ionization Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy

Caption: Workflow for molecular dynamics simulation of the CDK2-ligand complex.

ADMET Prediction: Assessing Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction provides a rapid and cost-effective way to identify potential liabilities that could lead to late-stage attrition.

Causality Behind Experimental Choices

Our approach to ADMET prediction involves the use of a consensus of well-established computational models and web-based tools. This mitigates the risk of relying on a single prediction algorithm. We will evaluate key physicochemical properties and pharmacokinetic parameters to build a comprehensive "drug-likeness" profile for our compound.

Step-by-Step ADMET Prediction Protocol
  • Physicochemical Property Calculation:

    • Calculate key molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA).

    • Evaluate compliance with Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.

  • Pharmacokinetic Parameter Prediction:

    • Utilize online tools (e.g., SwissADME, pkCSM) to predict parameters such as:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Renal clearance.

  • Toxicity Prediction:

    • Predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Quantitative Data Summary
PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight Calculated Value< 500 g/mol
logP Calculated Value< 5
H-bond Donors Calculated Value< 5
H-bond Acceptors Calculated Value< 10
Polar Surface Area Calculated Value< 140 Ų
Human Intestinal Absorption Predicted ValueHigh
BBB Permeability Predicted ValueNo
CYP2D6 Inhibition Predicted ValueNo
Ames Mutagenicity Predicted ValueNon-mutagenic
hERG Inhibition Predicted ValueNo

Note: The "Predicted Value" column would be populated with the results from the in silico tools.

Visualizing the ADMET Prediction Workflow

ADMET_Prediction_Workflow cluster_prediction Prediction Stage cluster_assessment Assessment Stage Ligand_Structure Ligand Structure (this compound) Physicochemical Physicochemical Properties (Lipinski's Rule) Ligand_Structure->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Ligand_Structure->Pharmacokinetics Toxicity Toxicity (Ames, hERG, Hepatotoxicity) Ligand_Structure->Toxicity Drug_Likeness Drug-Likeness Assessment Physicochemical->Drug_Likeness Pharmacokinetics->Drug_Likeness Toxicity->Drug_Likeness

Caption: Workflow for the in silico ADMET prediction of the target compound.

Conclusion and Future Directions

This technical guide has outlined a rigorous and scientifically grounded in silico workflow for the initial assessment of this compound as a potential therapeutic agent. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a comprehensive profile of the compound's putative interaction with CDK2, the stability of the resulting complex, and its drug-like properties.

The insights gained from these computational studies will be instrumental in guiding the next steps of the drug discovery process. Favorable in silico results would provide a strong rationale for the chemical synthesis of the compound and its subsequent in vitro biological evaluation, including enzyme inhibition assays and cell-based proliferation assays. Conversely, any liabilities identified through this modeling process can inform the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. This iterative cycle of in silico modeling and experimental validation is a cornerstone of modern, efficient drug discovery.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. [Link]

  • 6GVA: CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR4455. RCSB PDB. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • 4FKG: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB PDB. [Link]

  • (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal... ResearchGate. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • 4FKJ: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB PDB. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC. [Link]

  • Crystal structure of Sorafenib (Nexavar Ò , BAY43-9006) bound to B-RAF kinase (PDB: 1UWH). ResearchGate. [Link]

  • A Superimposition of the crystal structures of B-RAF kinase complexed... ResearchGate. [Link]

  • Representation of Sorafenib in complex with B-Raf. (A) Ribbon... ResearchGate. [Link]

  • ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

Sources

Understanding the Compound: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive overview of the safe handling, storage, and potential research applications of this compound (EIBPCA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with insights into the compound's relevance in medicinal chemistry. Given the absence of a specific Safety Data Sheet (SDS) for EIBPCA, the following recommendations are extrapolated from data on structurally analogous pyrazole derivatives and established principles of laboratory safety.

This compound is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight ~196.25 g/mol [1]
Appearance Assumed to be an off-white to white solid, based on similar compounds.N/A
CAS Number 1015845-75-6[2]

The pyrazole scaffold is a common motif in many biologically active molecules, with derivatives being investigated for a range of therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][3] The specific combination of an ethyl group at the 1-position, an isobutyl group at the 3-position, and a carboxylic acid at the 5-position of the pyrazole ring in EIBPCA suggests its potential for unique interactions with biological targets.[1]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Table 2: Summary of Potential Hazards based on Analogous Compounds

HazardDescriptionRecommended Precautionary StatementsSource
Eye Irritation Causes serious eye irritation.P264: Wash hands and exposed skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[4][5][6][7]
Skin Irritation Causes skin irritation. May be harmful if absorbed through the skin.P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[4][5][6][7]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[4][5]
Ingestion May be harmful if swallowed. May cause irritation of the digestive tract.P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth.[4][8]

It is imperative to handle this compound with the understanding that it is a potentially hazardous substance. A precautionary approach is the cornerstone of laboratory safety.

Standard Operating Procedure for Safe Handling

The following protocol outlines the essential steps for safely handling EIBPCA in a laboratory setting. This procedure is designed to be a self-validating system, ensuring user safety at each stage.

Personal Protective Equipment (PPE) Protocol

A robust PPE regimen is the first line of defense against accidental exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[8]

  • Body Protection : A lab coat must be worn at all times. For larger quantities, consider additional protective clothing.[4]

  • Respiratory Protection : If handling the compound as a powder where dust generation is likely, a NIOSH-approved respirator is recommended.[4][7]

PPE_Workflow Start Enter Laboratory Don_Goggles Don Safety Goggles/ Face Shield Start->Don_Goggles Don_Coat Don Lab Coat Don_Goggles->Don_Coat Don_Gloves Don Chemical-Resistant Gloves Don_Coat->Don_Gloves Inspect_Gloves Inspect Gloves for Integrity Don_Gloves->Inspect_Gloves Proceed Proceed to Handling Inspect_Gloves->Proceed

Caption: Personal Protective Equipment (PPE) Workflow.

Engineering Controls

Engineering controls are designed to isolate the handler from the hazardous material.

  • Ventilation : Always handle EIBPCA in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with powders or volatile solutions.[4]

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][9]

Handling and Weighing Protocol
  • Preparation : Designate a specific area for handling EIBPCA. Ensure the area is clean and uncluttered.

  • Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination : Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling, even if gloves were worn.[5]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Table 3: First-Aid Measures

Exposure RouteActionSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Spill Response Protocol
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control : Prevent the spread of the material.

  • Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect : Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of the waste according to institutional and local regulations.

Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small, Controllable Spill Assess->Small_Spill Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Small_Spill->Large_Spill No Contain Contain Spill with Absorbent Material Small_Spill->Contain Yes Evacuate Evacuate Area Large_Spill->Evacuate Alert Alert Supervisor/ Safety Officer Evacuate->Alert End End Response Alert->End Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->End

Caption: Spill Response Decision Workflow.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal : Dispose of unused material and its container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[5]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and foster a culture of safety and scientific integrity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • Glaze 'N Seal Products Inc. (2021, July 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, potential applications, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The substituents—an ethyl group at the N1 position, an isobutyl group at the C3 position, and a carboxylic acid group at the C5 position—confer specific physicochemical properties that influence its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H16N2O2PubChem
Molecular Weight 196.25 g/mol [1]
CAS Number 1015845-75-6
IUPAC Name 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid-
Canonical SMILES CCC1=NN(C(=C1)C(=O)O)CC(C)CBenchchem
Appearance Solid (predicted)-
Calculated LogP 2.4[1]
Synthesis and Characterization

The synthesis of substituted pyrazole carboxylic acids can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-diketone equivalent with a substituted hydrazine, followed by functional group manipulations.

The synthesis of the title compound can be conceptualized as a multi-step process, beginning with readily available starting materials. The general strategy involves the formation of the pyrazole core, followed by the introduction of the carboxylic acid functionality.

Synthesis_Workflow cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Hydrolysis A Isovalerylacetone C Condensation (Claisen) A->C B Diethyl oxalate B->C E Cyclocondensation C->E Intermediate D Ethylhydrazine D->E F Ethyl 1-ethyl-3-isobutyl- 1H-pyrazole-5-carboxylate E->F G Base Hydrolysis (e.g., NaOH) F->G H 1-Ethyl-3-isobutyl-1H-pyrazole- 5-carboxylic acid G->H

Caption: Conceptual workflow for the synthesis of this compound.

The following protocol is a representative example for the synthesis of similar pyrazole carboxylic acids and should be adapted and optimized for the specific target molecule.

  • Step 1: Synthesis of the β-dicarbonyl intermediate.

    • To a solution of sodium ethoxide in anhydrous ethanol, add an appropriate ketone (e.g., 4-methyl-2-pentanone) and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a dilute acid and extract the product with an organic solvent.

    • Purify the intermediate by distillation or chromatography.

  • Step 2: Cyclocondensation to form the pyrazole ester.

    • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

    • Add ethylhydrazine sulfate and heat the mixture to reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyrazole ester by column chromatography.

  • Step 3: Hydrolysis to the carboxylic acid.

    • Dissolve the purified pyrazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Drug Discovery and Research

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[2] They are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

  • Enzyme Inhibition: The structural features of this compound make it a candidate for targeting enzyme active sites. The carboxylic acid can form key hydrogen bonds, while the isobutyl group can engage in hydrophobic interactions.

  • Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the generation of a library of derivatives for screening against various biological targets.

  • Antimicrobial Research: Substituted pyrazoles have shown promise as antimicrobial agents.[4] The specific substitution pattern of this molecule could be explored for its potential activity against various bacterial and fungal strains.

Research_Applications cluster_apps Potential Research & Development Pathways Core This compound Molecular Weight: 196.25 g/mol App1 Anti-inflammatory Agent Development Core->App1 Modulation of inflammatory pathways App2 Antimicrobial Screening Programs Core->App2 Disruption of microbial cellular processes App3 Kinase Inhibitor Scaffolding Core->App3 Bioisosteric replacement and fragment-based design App4 Agrochemical Research Core->App4 Development of novel herbicides or fungicides

Caption: Potential research and development applications stemming from the core molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not extensively available, general guidelines for handling pyrazole derivatives should be followed.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Hazard Statements (General for related compounds):

  • H302: Harmful if swallowed.[8][9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[8]

In case of exposure, seek immediate medical attention.[6]

Conclusion

This compound represents a versatile chemical entity with significant potential in various fields of chemical and biological research. Its structural features provide a solid foundation for the development of novel therapeutic agents and other valuable chemical products. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for scientists and researchers in the field.

References

  • ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem. (URL: [Link])

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (URL: [Link])

  • Material Safety Data Sheet - Pyrazole, 98% - Cole-Parmer. (URL: [Link])

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. (URL: [Link])

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (URL: [Link])

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: [Link])

  • 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester | C15H16Cl2N2O2 - PubChem. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (URL: [Link])

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. (URL: [Link])

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and accurate quantification is critical for drug development, quality control, and pharmacokinetic studies.[1] The developed method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection. The protocol has been structured to meet the rigorous standards of international regulatory bodies, with a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[2][3] This document provides a complete, step-by-step protocol for researchers, scientists, and drug development professionals to implement this method effectively.

Introduction and Scientific Rationale

This compound (EIBPCA) is a substituted pyrazole carboxylic acid with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol .[1] The pyrazole scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][4] Consequently, the development of reliable analytical methods for the precise quantification of novel pyrazole derivatives like EIBPCA is essential for ensuring product quality, stability, and purity throughout the drug development lifecycle.

The primary analytical challenge for compounds like EIBPCA lies in controlling the ionization of the carboxylic acid group. In reversed-phase HPLC, analyzing acidic compounds can often lead to poor peak shapes (tailing) and shifting retention times if the mobile phase pH is not properly controlled. The principle of this method is to suppress the ionization of the carboxylic acid moiety by acidifying the mobile phase. By maintaining the mobile phase pH well below the pKa of the carboxylic acid, the analyte exists predominantly in its neutral, more hydrophobic form. This ensures consistent interaction with the non-polar C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention, a foundational concept in the separation of acidic compounds.[5][6][7]

This application note presents a complete analytical workflow, from sample preparation to a full method validation protocol, designed to be both reliable and straightforward to implement in a standard analytical laboratory.

Experimental Workflow

The overall process for the analysis and validation of this compound is outlined below. This workflow ensures a systematic approach, beginning with the preparation of necessary solutions and culminating in a fully validated method suitable for routine use.

HPLC_Workflow prep 1. Preparation - Mobile Phase - Standard Stock Solution - Sample Solutions hplc_setup 2. HPLC System Setup - Column Installation & Equilibration - Method Parameter Input prep->hplc_setup Proceed to Setup system_suitability 3. System Suitability Test (SST) - Inject Standard (n=6) - Verify %RSD, Tailing Factor hplc_setup->system_suitability Equilibrate System system_suitability->hplc_setup SST Failed analysis 4. Sample Analysis - Inject Standards & Samples - Data Acquisition system_suitability->analysis SST Passed validation 5. Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, LOQ, Robustness analysis->validation Begin Validation Studies report 6. Data Processing & Reporting - Peak Integration - Result Calculation - Final Report Generation validation->report Generate Validated Data

Caption: A comprehensive workflow for the HPLC analysis and validation of EIBPCA.

Detailed HPLC Method Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method was developed on a Shim-pack GIST C18 column, but equivalent columns may be used.[8]

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic acid (FA), LC-MS grade (~99%).

    • Water, HPLC grade or Milli-Q.

  • Software: Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions

All quantitative parameters are summarized in the table below for ease of reference.

ParameterConditionRationale
Stationary Phase C18 Reversed-Phase Column (150 x 4.6 mm, 5 µm)The non-polar C18 phase provides effective retention for the hydrophobic isobutyl and ethyl groups of the analyte.
Mobile Phase Isocratic: Acetonitrile : Water (65:35, v/v) with 0.1% Formic AcidACN provides good solvating power. The 0.1% formic acid maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid group, ensuring a stable, non-ionized state for sharp, symmetrical peaks and reproducible retention.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times and reduces viscosity, improving peak efficiency.
Detection (UV) 225 nmThe pyrazole ring system exhibits significant UV absorbance in the lower wavelength range. 225 nm was determined to be a suitable wavelength for sensitive detection, away from the solvent cut-off.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities, allowing for a stable baseline before the next injection.
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully measure 650 mL of Acetonitrile and 350 mL of HPLC-grade water. Combine them in a suitable glass reservoir. Add 1.0 mL of formic acid, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v) to be used for dissolving the reference standard and samples. This ensures compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL) for linearity and quantification.

Method Validation Protocol (per ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following protocols are based on the ICH Q2(R1) tripartite guideline.[2]

Validation_Pyramid Method Validated HPLC Method Specificity Specificity (Analyte vs. Matrix) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision LOQ LOQ / LOD (Sensitivity) Method->LOQ Robustness Robustness (Reliability) Method->Robustness

Caption: Core parameters for HPLC method validation based on ICH guidelines.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified.

  • Protocol: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[9]

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances or a placebo matrix.

  • Acceptance Criteria: The analyte peak in the sample should be free from interference from any other components at its retention time. The baseline should be clean in the blank injection.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[9] It is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[2]

  • Protocol: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (%RSD ≤ 10%).

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary column temperature (e.g., ± 2 °C).

    • Vary mobile phase composition (e.g., ± 2% organic content).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.

Validation ParameterAcceptance Criteria
System Suitability %RSD ≤ 2.0%, Tailing Factor ≤ 1.5
Specificity No interference at the analyte retention time
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Quantitation Demonstrable with acceptable precision and accuracy
Robustness System suitability passes under varied conditions

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The use of a standard C18 column and an acidified acetonitrile/water mobile phase provides excellent peak shape and resolution. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. This method is well-suited for routine quality control, stability testing, and other quantitative applications in pharmaceutical research and development.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...Pyrazolone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative. Given the broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives, including potential anticancer, anti-inflammatory, and antimicrobial properties, a tiered approach to in vitro testing is proposed.[1][2][3][4] This guide outlines detailed protocols for assessing the compound's foundational cytotoxic profile, its impact on cell proliferation, and its potential as an enzyme inhibitor. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to elucidate the bioactivity of this and similar small molecules.

Introduction: The Scientific Rationale

This compound belongs to the pyrazole class of heterocyclic compounds. This scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][4] The presence of the carboxylic acid moiety suggests potential interactions with biological targets through hydrogen bonding, while the pyrazole ring can engage in various non-covalent interactions.

The initial in vitro assessment of any novel compound is a critical step in the drug discovery pipeline.[5][6] It serves to identify potential therapeutic effects and flag any undesirable toxicity early in the process.[7][8] The protocols detailed herein are selected to provide a foundational understanding of the compound's cellular and molecular effects. We will begin with broad cytotoxicity screening to establish a therapeutic window, followed by more specific assays to probe antiproliferative and enzyme inhibitory activities.

Foundational In Vitro Testing Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The proposed workflow for this compound is as follows:

In_Vitro_Testing_Workflow A Compound Preparation & Solubilization B Tier 1: Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 in Multiple Cell Lines B->C D Tier 2: Antiproliferative Activity (e.g., Cell Counting or BrdU Assay) C->D If non-toxic or selectively toxic F Tier 3: Mechanistic Assays (e.g., Enzyme Inhibition Assay) C->F Based on structural alerts & literature E Assess Effect on Cell Growth Over Time D->E H Data Analysis & Interpretation E->H G Elucidate Potential Molecular Targets F->G G->H

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1: General Cytotoxicity Assessment

Principle: Before investigating specific therapeutic effects, it is essential to determine the compound's general toxicity to cells. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] A common and robust method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.[10][11] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12]

Protocol 3.1: MTT Assay for Cell Viability

This protocol is a widely accepted method for assessing cell viability and cytotoxicity.[10][13]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, and HEK293)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa (Cervical Cancer)>10085.262.5
MCF-7 (Breast Cancer)>10092.175.8
HEK293 (Normal Kidney)>100>100>100

Tier 2: Assessment of Antiproliferative Activity

Principle: If the compound exhibits cytotoxicity, particularly at lower concentrations against cancer cell lines, it is crucial to determine if this is due to a cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) effect. Cell proliferation assays measure the rate of cell division.[14] A direct method involves counting cells over time after treatment with the compound.

Protocol 4.1: Direct Cell Counting for Proliferation

Materials:

  • Same as MTT assay, but with 24-well plates

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 24-well plates at a lower density (e.g., 2,000 cells/well) to allow for growth over several days.

    • After 24 hours, treat the cells with the compound at concentrations below and around its IC50 value.

  • Cell Counting:

    • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), trypsinize the cells from triplicate wells for each condition.

    • Resuspend the cells in a known volume of medium.

    • Mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) cells using a hemocytometer or automated cell counter.

Data Analysis: Plot the cell number against time for each concentration. A reduction in the rate of increase in cell number compared to the control indicates an antiproliferative effect.

Tier 3: Mechanistic Insight - Enzyme Inhibition

Principle: Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[4] An in vitro enzyme inhibition assay can determine if this compound directly affects the activity of a purified enzyme.[15][16] The choice of enzyme would be guided by literature on similar pyrazole structures or through in silico screening. For illustrative purposes, a generic protocol for a colorimetric enzyme assay is provided.

Enzyme_Inhibition_Assay cluster_0 Reaction Mixture Enzyme Enzyme Product Colored Product Enzyme->Product catalyzes Substrate Substrate Substrate->Product is converted to Inhibitor Test Compound Inhibitor->Enzyme binds to & inhibits Measurement Spectrophotometric Measurement Product->Measurement is quantified by

Caption: A schematic of a competitive enzyme inhibition assay.

Protocol 5.1: General Colorimetric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • This compound

  • Known inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound.

    • Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).

    • Add the enzyme to all wells except for the blank (substrate only).

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the colored product. Take readings at regular intervals (e.g., every minute for 10-20 minutes) to determine the reaction rate.

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percent inhibition: ((V₀ in control - V₀ with inhibitor) / V₀ in control) x 100. Plot the percent inhibition against the compound concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[17]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, antiproliferative effects, and potential enzyme inhibition, researchers can gain valuable insights into the compound's biological activity profile. Positive and selective "hits" from these assays would warrant further investigation into more complex cellular models and specific molecular pathways, such as G-protein coupled receptor (GPCR) signaling, which are known targets for many drugs.[18][19][20] These foundational studies are an indispensable step in the journey of developing novel therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24).
  • Thermo Fisher Scientific.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Sigma-Aldrich. Cytotoxicity assays.
  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • ATCC.
  • Abcam. MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • OUCI.
  • ResearchGate. (2025, August 6).
  • Miltenyi Biotec. Cytotoxicity and cell viability.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Oxford Academic. (2025, November 1). In vitro and in vivo testing of new compounds.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Promega Corpor
  • Abcam. Cytotoxicity assay selection guide.
  • Frontiers. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines.
  • Drug Discovery News. A game-changer in toxicity testing.
  • NIH. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • ACS Measurement Science Au. (2023, July 7).
  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • protocols.io. (2019, November 14).
  • WuXi AppTec. (2024, March 7). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Benchchem. This compound.
  • Biology LibreTexts. (2025, August 16). Enzyme Inhibition.
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research.

Sources

Application Notes & Protocols: A Framework for Preclinical Evaluation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid Using Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Marketed drugs with a pyrazole core, such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, highlight the therapeutic versatility of this heterocyclic scaffold.[1][3][4] Consequently, novel pyrazole derivatives like 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid represent promising candidates for drug discovery. However, their preclinical evaluation requires a systematic and ethically sound approach to elucidate their pharmacokinetic, toxicological, and efficacy profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust framework for the in vivo characterization of this compound (hereinafter referred to as 'the compound'). We will move beyond a simple listing of procedures to explain the causal logic behind experimental design, model selection, and data interpretation, ensuring a scientifically rigorous and self-validating research program. All protocols are designed with the "3Rs" (Replacement, Reduction, and Refinement) of animal experimentation as a guiding principle.[5][6][7]

Section 1: Foundational Characterization - Pharmacokinetics and Toxicology

Before assessing efficacy, it is imperative to understand how the compound behaves within a biological system and to establish a preliminary safety profile. These foundational studies—Pharmacokinetics (PK) and Toxicology—are non-negotiable prerequisites for designing meaningful efficacy trials.[8][9]

Pharmacokinetic (PK) Profiling

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8][10] This information is critical for selecting appropriate dosing routes, schedules, and levels for subsequent studies. Rodent models, typically mice or rats, are standard for initial PK screening due to their well-characterized physiology and ease of handling.[8][11]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is crucial to identify potential sex-dependent differences in drug metabolism.

  • Groups (n=3-4 per time point):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group B: Oral (PO) gavage administration (e.g., 10 mg/kg).

  • Vehicle Selection: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The vehicle must be tested alone as a control.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[11] A sparse sampling or composite design can be used to minimize blood loss per animal.[12]

  • Bioanalysis: Plasma is separated from blood samples and stored at -80°C. The concentration of the compound (and any known major metabolites) is quantified using a validated LC-MS/MS method.[10][11]

  • Data Analysis: The resulting concentration-time data is used to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the time required for the drug concentration to decrease by half, influencing dosing frequency.
F (%) Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Acute and Repeated-Dose Toxicology

Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for efficacy studies.[13][14] These studies involve administering escalating doses of the compound and monitoring for clinical signs of toxicity, as well as performing detailed pathological analysis.

Protocol 2: Acute Dose-Range Finding Study

  • Animal Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[15]

  • Study Design: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) to small groups of animals (n=3-5 per group) at escalating dose levels (e.g., 10, 100, 1000 mg/kg).

  • Endpoints:

    • Clinical Observations: Monitor for signs of toxicity (e.g., changes in activity, posture, respiration) for up to 14 days.[16]

    • Body Weight: Record body weight daily.

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.[17]

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.[14]

Protocol 3: 14-Day Repeated-Dose Toxicity Study

  • Animal Model: Rats (Sprague-Dawley).

  • Study Design: Based on the acute toxicity results, select three dose levels (low, mid, high) and a vehicle control group (n=10 per sex per group). Administer the compound daily for 14 days.

  • Endpoints:

    • In-life: Daily clinical observations, weekly body weight, and food consumption.

    • Clinical Pathology (at termination): Hematology, clinical chemistry, and coagulation assays to assess organ function (e.g., liver, kidneys).[13][16]

    • Histopathology: A comprehensive set of tissues is collected at necropsy, fixed in formalin, and processed for microscopic examination by a qualified pathologist.[18][19][20] This is critical for identifying target organ toxicity at a cellular level.[17][21]

Section 2: Efficacy Screening - A Tiered Approach for a Novel Pyrazole

Given the broad pharmacological activities of pyrazole derivatives, a tiered screening approach is logical.[1][2] Initial screens should focus on the most common activities reported for this class: anti-inflammatory, analgesic, and metabolic effects.[4]

Workflow for Preclinical Characterization

The following diagram illustrates the overall strategic workflow for characterizing the compound.

G cluster_0 Phase 1: Foundational Studies cluster_2 Phase 3: Advanced Characterization NCE Novel Compound (this compound) PK Pharmacokinetics (PK) - ADME Profiling - Bioavailability NCE->PK Tox Toxicology - Acute Dose-Ranging - 14-Day Repeated Dose NCE->Tox Inflam Anti-inflammatory & Analgesic Models (e.g., Paw Edema, Writhing Test) PK->Inflam Tox->Inflam MoA Mechanism of Action (MoA) Studies - Target Engagement - Biomarker Analysis Inflam->MoA Metabolic Metabolic Models (e.g., Diet-Induced Obesity) Metabolic->MoA Neuro Neurological Models (e.g., Forced Swim, Open Field) Neuro->MoA Chronic Chronic Efficacy/Tox Models MoA->Chronic

Caption: High-level workflow for in vivo characterization.

Anti-inflammatory and Analgesic Models

Many pyrazole compounds exhibit potent anti-inflammatory activity, often through inhibition of cyclooxygenase (COX) enzymes.[3]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the activity of anti-inflammatory agents.[22][23][24]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Compound (at least 3 dose levels, PO), dosed 1 hour before carrageenan injection.

  • Procedure:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Protocol 5: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity by quantifying visceral pain responses.[4][25]

  • Animal Model: Swiss albino mice.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Aspirin, 100 mg/kg, PO)

    • Compound (at least 3 dose levels, PO), dosed 30-60 minutes before acetic acid injection.

  • Procedure:

    • Administer the compound or controls.

    • Inject 0.6% acetic acid solution intraperitoneally (IP).

    • Immediately place the mouse in an observation chamber and count the number of "writhes" (a specific stretching posture) over a 20-minute period.

  • Endpoint: The percentage reduction in the number of writhes compared to the vehicle control group.

Neurological and Neuropsychiatric Models

Given the precedent for CNS activity in pyrazole derivatives, screening for neurological effects is warranted.[1][2] Behavioral assays are essential for this purpose.[26][27]

Protocol 6: Open Field Test for Locomotor Activity and Anxiety

This test assesses general activity levels and anxiety-like behavior in a novel environment.[27][28] It is crucial to run this test to ensure that effects seen in other models (like the forced swim test) are not due to simple sedation or hyperactivity.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place the mouse in the center of a square arena (e.g., 40x40 cm).

    • Record activity using an automated video-tracking system for 10-15 minutes.

  • Endpoints:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery.

Protocol 7: Forced Swim Test for Antidepressant-like Effects

This is a widely used model to screen for potential antidepressant activity.[27][28]

  • Animal Model: CD-1 or BALB/c mice.

  • Procedure:

    • Administer the compound or controls (e.g., a known antidepressant like fluoxetine) according to a specific dosing schedule (acute or sub-chronic).

    • Place the mouse in a glass cylinder filled with water (25°C) from which it cannot escape.

    • Record a 6-minute session. Score the time the animal spends immobile during the last 4 minutes.

  • Endpoint: A significant reduction in immobility time compared to the vehicle control is indicative of an antidepressant-like effect.

Section 3: Data Interpretation and Advanced Characterization

Decision-Making Framework

The results from the initial screening phase will guide the subsequent, more focused investigation.

G start Initial Efficacy Screening Results inflam_pos Positive in Inflammation/Pain Models? start->inflam_pos neuro_pos Positive in Neurobehavioral Models? inflam_pos->neuro_pos No chronic_inflam Proceed to Chronic Inflam. Models (e.g., Adjuvant-Induced Arthritis) & COX Enzyme Assays inflam_pos->chronic_inflam Yes neuro_pos_yes_path Proceed to Advanced Neuro Models (e.g., Cognition, Social Interaction) & Receptor Binding Assays neuro_pos->neuro_pos_yes_path Yes no_activity Re-evaluate Compound (Consider alternative screens or structure-activity relationship analysis) neuro_pos->no_activity No neuro_pos_yes_path_2 neuro_pos_yes_path_2 chronic_inflam_2 chronic_inflam_2

Caption: Decision tree for subsequent study design.

If the compound shows significant activity in a particular screen, the next logical step is to progress to more complex, chronic models and to investigate the underlying mechanism of action (MoA). For example, if anti-inflammatory activity is confirmed, studies in models of chronic arthritis could be initiated, alongside in vitro assays to determine its effect on COX-1 and COX-2 enzymes.[22] If neurological effects are observed, more sophisticated behavioral tests assessing cognition or social interaction may be employed, along with receptor binding assays to identify CNS targets.[28][29]

All studies must adhere to strict ethical guidelines, with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[6][13] The principles of humane endpoints should be applied to minimize any potential pain or distress to the animals.[30]

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.

  • Kumar, A., Sharma, S., & Bajaj, K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-181.

  • Jain, N. K., Patil, C. S., Kulkarni, S. K. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 83-88.

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.

  • Wang, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1629-1653.

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638084.

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI.

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Bray, J. P., et al. (2020). Pathology Principles and Practices for Analysis of Animal Models. ResearchGate.

  • Bray, J. P., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR Journal, 60(1), 1-15.

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Noble Life Sciences.

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Noble Life Sciences.

  • Patsnap. (2025). How is drug toxicity assessed in animal models?. Patsnap Synapse.

  • Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326.

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. European Medicines Agency.

  • Bray, J. P., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. PubMed Central.

  • Benchchem. (n.d.). This compound. Benchchem.

  • Michalek, H., & Pintor, A. (1991). Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences. In Assessing the Human Health Risks of Trichloroethylene. National Academies Press (US).

  • U.S. Environmental Protection Agency. (n.d.). Animal Toxicology: Study Design and Evaluation Considerations. U.S. EPA.

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Enamine.

  • van der Laan, J. W. (n.d.). General toxicity study designs. European Medicines Agency.

  • Li, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1241.

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. UNMC.

  • Hilaris Publisher. (n.d.). Histopathology in Veterinary Medicine: Advancements and Applications. Hilaris Publisher.

  • U.S. Environmental Protection Agency. (2025). Evaluating the Effects of Chemicals on Nervous System Development. U.S. EPA.

  • Festing, M. F. W. (2010). Experimental design, genetics and animal toxicity tests. ALTEX Proceedings, 27(10), 11-17.

  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge quarterly of healthcare ethics, 24(4), 407-419.

  • Cornell University. (n.d.). Ethics of Animal Use in Research. Cornell Research Services.

  • Lapiz-Bluhm, M. D., et al. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Current protocols in neuroscience, Chapter 8, Unit 8.23.

  • Physicians Committee for Responsible Medicine. (2026). WHO Issues New Global Guidelines to Replace Animal Experiments for Medicinal Quality Control. PCRM.

  • St. Hope Rx. (2024). What Are the Regulations Around Animal Testing for Drug Development?. St. Hope Rx.

  • Albuquerque, E. X., et al. (2014). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. The Journal of pharmacology and experimental therapeutics, 349(3), 324-333.

  • Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 5, 1318898.

  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences.

  • Cardiff, R. D., et al. (2017). Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. Laboratory investigation; a journal of technical methods and pathology, 97(2), 126-136.

  • Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Amuza Inc.

  • JoVE. (2022). rPVT: A Method For Assessing Neurobehavioral Performance In Rats & Mice l Protocol Preview. YouTube.

  • Umrao, P., & Kumar, S. (2023). A short review on behavioural assessment methods in rodents. Journal of Applied and Natural Science, 15(3), 1184-1191.

  • University of Texas Health Science Center at San Antonio. (n.d.). How to Prepare Mice for Behavioral Testing. UT Health San Antonio.

  • NorthEast BioLab. (n.d.). How To Establish Bio Analysis And Animal Studies And Bridge Them To The Clinical Study. NorthEast BioLab.

  • Inotiv. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. YouTube.

  • Liu, R., et al. (2014). Profiling Animal Toxicants by Automatically Mining Public Bioassay Data: A Big Data Approach for Computational Toxicology. PLoS ONE, 9(6), e99863.

  • FDAMap. (n.d.). The Role of Animal Testing in Preclinical Drug Research. FDAMap.

Sources

Protocol for synthesizing 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The synthesis employs a robust and well-established Knorr pyrazole synthesis followed by saponification. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and methods for purification and characterization, designed for an audience of trained chemistry professionals.

Introduction and Synthetic Strategy

Substituted pyrazole carboxylic acids are a cornerstone scaffold in modern pharmacology and agrochemistry, valued for their diverse biological activities.[1][2] The target molecule, this compound, incorporates key structural motifs that make it a valuable building block for library synthesis and lead optimization programs.

The synthetic approach detailed herein is a logical and efficient two-step process:

  • Knorr Pyrazole Synthesis: This classic cyclocondensation reaction involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative to form the stable pyrazole ring.[2][3] In this protocol, ethyl 2,4-dioxo-6-methylheptanoate serves as the 1,3-dicarbonyl precursor, which reacts with ethylhydrazine to regioselectively form the intermediate, ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

  • Ester Hydrolysis (Saponification): The ethyl ester intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.[4] This is a standard transformation that typically proceeds with high yield.

This strategy is favored for its reliability, use of accessible starting materials, and straightforward execution in a standard laboratory setting.

Reaction Mechanism

The core of this synthesis is the Knorr reaction, a powerful method for constructing the pyrazole heterocycle.[5] The mechanism proceeds as follows: The more nucleophilic nitrogen of ethylhydrazine first attacks one of the carbonyl groups of the β-ketoester, leading to a hydrazone intermediate. Subsequently, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization event, followed by dehydration, results in the formation of the stable, aromatic pyrazole ring.[6]

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Saponification cluster_2 Purification & Analysis Ketoester Ethyl 2,4-dioxo- 6-methylheptanoate Condensation Cyclocondensation Ketoester->Condensation Hydrazine Ethylhydrazine Hydrazine->Condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Condensation Intermediate Ethyl 1-ethyl-3-isobutyl- 1H-pyrazole-5-carboxylate Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Base Base (NaOH) in EtOH/H2O Base->Hydrolysis Acidification Acidic Workup (HCl) Hydrolysis->Acidification FinalProduct 1-Ethyl-3-isobutyl- 1H-pyrazole-5-carboxylic acid Acidification->FinalProduct Purify Filtration & Recrystallization FinalProduct->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Disclaimer: These procedures are intended for use by trained professional chemists in a well-equipped laboratory. All operations should be performed in a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
Ethyl 2,4-dioxo-6-methylheptanoate154336-02-4200.22Starting β-ketoester.[7]
Ethylhydrazine oxalate6629-60-3150.13Hydrazine source. Handle with extreme care.[8]
Sodium Hydroxide (NaOH)1310-73-240.00Base for hydrolysis.
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%) for acidification.
Ethanol (EtOH)64-17-546.07Anhydrous and 95% for reaction/workup.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, for drying.
Glacial Acetic Acid64-19-760.05Acid catalyst.
Step 1: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend ethylhydrazine oxalate (7.51 g, 50.0 mmol) in ethanol (100 mL). To this suspension, add a solution of sodium ethoxide prepared by carefully dissolving sodium (2.30 g, 100 mmol) in anhydrous ethanol (50 mL). Stir for 30 minutes at room temperature to liberate the free ethylhydrazine base. Note: This step generates a sodium oxalate precipitate.

  • Reaction Setup: To the stirred suspension, add ethyl 2,4-dioxo-6-methylheptanoate (10.01 g, 50.0 mmol) followed by glacial acetic acid (0.5 mL) to act as a catalyst.[9]

  • Cyclocondensation: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium oxalate precipitate. Rinse the precipitate with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate, as an oil. This crude ester is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Synthesis of this compound
  • Hydrolysis Setup: Transfer the crude ester from Step 1 into a 500 mL round-bottom flask. Add a solution of sodium hydroxide (4.0 g, 100 mmol, 2 equivalents) dissolved in a mixture of ethanol (100 mL) and water (50 mL).[4]

  • Saponification: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The solution should become homogeneous as the reaction proceeds. Monitor the disappearance of the starting ester by TLC.

  • Cooling and Neutralization: Once hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification and Precipitation: Place the flask in an ice-water bath and slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 70-85% over the two steps.

G cluster_mech Mechanism of Knorr Pyrazole Synthesis A 1,3-Dicarbonyl (Keto-Enol Tautomers) C Nucleophilic attack of N1 on Carbonyl A->C B Ethylhydrazine B->C D Hydrazone Intermediate C->D + H+ E Intramolecular Nucleophilic Attack of N2 D->E Tautomerization F Cyclized Hemiaminal E->F G Dehydration (Loss of H2O) F->G - H2O H Aromatic Pyrazole Ester G->H Aromatization

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Safety and Handling

Critical Safety Information:

  • Ethylhydrazine and its salts are highly toxic, corrosive, and suspected carcinogens. [8][10][11] Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[12]

  • Avoid inhalation of dusts and vapors. Use only with adequate ventilation.[10]

  • In case of skin contact, wash immediately and thoroughly with soap and water.[8]

  • All waste materials containing hydrazine derivatives must be collected and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), isobutyl group (doublet, multiplet, and doublet of doublets), and a singlet for the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Will show distinct peaks for the pyrazole ring carbons, the carboxylic acid carbonyl, and the aliphatic carbons of the ethyl and isobutyl substituents.

  • Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product (C₁₀H₁₆N₂O₂ = 196.25 g/mol ).

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The two-step synthesis protocol described provides a reliable and scalable method for producing this compound. By following the detailed procedures and adhering strictly to the safety guidelines, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and chemical biology.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific. [URL: https://www.jk-scientific.com/en/name-reaction/knorr-pyrazole-synthesis-10]
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
  • Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/131]
  • LookChem. (n.d.). Ethylhydrazine oxalate MSDS CasNo.6629-60-3. Retrieved from LookChem. [URL: https://www.lookchem.com/msds/2014-11-20/6629-60-3.html]
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethylhydrazine dihydrochloride. Retrieved from AK Scientific, Inc. [URL: https://www.aksci.com/sds/3472CT.pdf]
  • Apollo Scientific. (2022). Safety Data Sheet: Ethylhydrazine hydrochloride. Retrieved from Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR939620_msds.pdf]
  • BenchChem. (n.d.). This compound | 1015845-75-6. Retrieved from BenchChem. [URL: https://www.benchchem.com/product/bcp231846]
  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199827/]
  • Organic Chemistry. (2019). synthesis of pyrazoles. YouTube. [URL: https://www.youtube.
  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. [URL: https://pubmed.ncbi.nlm.nih.gov/19748252/]
  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773229/]
  • Capot Chemical Co., Ltd. (2013). MSDS of Ethylhydrazine. Retrieved from Capot Chemical. [URL: https://www.capotchem.com/msds/109-90-0.pdf]
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,2-DIETHYLHYDRAZINE. Retrieved from NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0695.pdf]
  • Reddy, T. R., et al. (2016). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Scientific Reports, 6, 35669. [URL: https://www.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from Google Patents. [URL: https://patents.google.
  • Vasylenko, O., et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 12(30), 5749-5758. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00843a]
  • Zhang, L., et al. (2014). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Journal of Heterocyclic Chemistry, 51(S1), E1-E27. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.2120]
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H-pyrazole_fig1_349279075]
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from BenchChem. [URL: https://www.benchchem.
  • Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Retrieved from Google Patents. [URL: https://patents.google.
  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [URL: https://www.ijtsrd.com/papers/ijtsrd23880.pdf]
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/26/11/3326]
  • PrepChem.com. (n.d.). Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. Retrieved from PrepChem.com. [URL: https://www.prepchem.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [URL: https://dergipark.org.tr/en/download/article-file/206583]
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000291.pdf]
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Pyrazolo-Linked-Pyridine-Carboxylic-Gowda-Shankar/726880295874254c4146a89c9377463f8439364b]
  • PubChemLite. (n.d.). Ethyl 6-methyl-2,4-dioxoheptanoate (C10H16O4). Retrieved from PubChemLite. [URL: https://pubchemlite.

Sources

Application Notes and Protocols for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazole-Based Chemical Probe

In the landscape of chemical biology and drug discovery, the identification and validation of novel molecular probes are paramount to dissecting complex biological processes and discovering new therapeutic avenues. 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is an emerging small molecule with a pyrazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a carboxylic acid moiety suggests potential interactions with biological macromolecules through hydrogen bonding, while the pyrazole ring can engage in π-π stacking and metal coordination, making it an intriguing candidate for a chemical probe to investigate specific molecular targets and pathways.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound as a chemical probe. We will delve into the essential experimental workflows, from initial target identification and validation to its application in cellular and in vivo models. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.

PART 1: Target Identification and Validation

The initial and most critical step in characterizing a new chemical probe is the identification of its cellular target(s). A multi-pronged approach, combining affinity-based methods with label-free techniques, is recommended to confidently identify the protein(s) that interact with this compound.

Affinity-Based Target Identification

Affinity-based approaches rely on the direct interaction between the small molecule and its target protein.[3][4] This typically involves immobilizing the probe on a solid support to "pull down" its binding partners from a cellular lysate.

The carboxylic acid group of this compound provides a convenient handle for derivatization and immobilization.[5]

Workflow for AP-MS

cluster_0 Probe Synthesis & Validation cluster_1 Affinity Purification cluster_2 Protein Identification start 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid activate Activate Carboxylic Acid (e.g., EDAC/NHS) start->activate couple Couple to Linker-Biotin activate->couple purify_probe Purify Affinity Probe couple->purify_probe validate_probe Validate Probe Activity (e.g., In vitro assay) purify_probe->validate_probe incubate Incubate Lysate with Affinity Probe validate_probe->incubate cell_lysate Prepare Cell Lysate cell_lysate->incubate capture Capture on Streptavidin Beads incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms database_search Database Search & Protein Identification lc_ms->database_search

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Step-by-Step Protocol:

  • Probe Synthesis:

    • Activate the carboxylic acid of this compound using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.[5]

    • Couple the activated ester to an amine-functionalized linker with a terminal biotin tag.

    • Purify the resulting biotinylated probe using high-performance liquid chromatography (HPLC).

    • Crucial Step: Confirm that the modification does not abrogate the biological activity of the parent compound by performing a relevant in vitro assay (see Part 2).[6]

  • Affinity Purification:

    • Prepare a cell lysate from a relevant cell line.

    • Incubate the cell lysate with the biotinylated probe. Include a control incubation with a non-biotinylated version of the probe or beads alone.

    • Capture the probe-protein complexes using streptavidin-coated magnetic beads.[4]

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.[6][7]

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9][10]

Workflow for CETSA

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Analysis treat_cells Treat Cells with Probe or Vehicle (DMSO) heat_cells Heat Cell Suspensions at Different Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant quantify Quantify Soluble Protein (e.g., Western Blot, MS) collect_supernatant->quantify plot_curve Plot Melting Curve (% Soluble Protein vs. Temp) quantify->plot_curve compare_curves Compare Probe vs. Vehicle to Determine Thermal Shift plot_curve->compare_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with this compound or a vehicle control (e.g., DMSO).

    • Aliquot the cell suspensions and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).[11]

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells to release their contents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein (identified from AP-MS) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.[9]

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.[8]

Hypothetical CETSA Data for a Putative Target

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Probe)
45100100
509598
557090
604075
651550
70520

PART 2: In Vitro Characterization

Once a target has been identified and validated, the next step is to characterize the interaction between this compound and the purified target protein in vitro.

Protocol 3: Enzyme Inhibition Assay

Assuming the identified target is an enzyme, an inhibition assay is essential to determine the potency of the probe.[12][13][14]

Step-by-Step Protocol:

  • Assay Setup:

    • In a microplate, combine the purified enzyme, its substrate, and any necessary co-factors in a suitable buffer.

    • Add varying concentrations of this compound.

    • Include positive (known inhibitor) and negative (vehicle) controls.

  • Data Acquisition:

    • Initiate the enzymatic reaction and monitor the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[15]

Hypothetical Enzyme Inhibition Data

[Probe] (µM)% Inhibition
0.015
0.115
148
1085
10095
IC₅₀ 1.2 µM

Mechanism of Inhibition Studies:

To further characterize the interaction, determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the IC₅₀ at different substrate concentrations.[16]

PART 3: In Vivo Application

The final stage of probe characterization involves assessing its effects in a relevant animal model. Given the prevalence of pyrazole derivatives in compounds targeting metabolic diseases, a diet-induced obesity model in rodents could be an appropriate system to test the in vivo efficacy of this compound.[17][18]

Protocol 4: Evaluation in a Diet-Induced Obesity Mouse Model

Workflow for In Vivo Study

cluster_0 Model Induction & Dosing cluster_1 Monitoring & Endpoints acclimatize Acclimatize Mice diet Induce Obesity with High-Fat Diet acclimatize->diet group Group Animals and Initiate Dosing (Vehicle vs. Probe) diet->group monitor Monitor Body Weight, Food Intake group->monitor glucose_test Perform Glucose Tolerance Test (GTT) monitor->glucose_test tissue_collection Collect Blood and Tissues at Study End glucose_test->tissue_collection analysis Analyze Biomarkers (e.g., Insulin, Lipids) tissue_collection->analysis

Caption: Workflow for an In Vivo Study in a Diet-Induced Obesity Model.

Step-by-Step Protocol:

  • Model Induction:

    • Induce metabolic syndrome in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).[18]

    • Include a control group on a standard chow diet.

  • Dosing:

    • Administer this compound to a cohort of the obese mice via an appropriate route (e.g., oral gavage).

    • Include a vehicle-treated control group.

  • Monitoring and Endpoints:

    • Monitor key metabolic parameters throughout the study, including body weight, food and water consumption, and blood glucose levels.[19]

    • Perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess glucose homeostasis.[19]

    • At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma insulin, lipids) and histopathology.[19]

Conclusion

This compound represents a promising starting point for the development of a novel chemical probe. The systematic application of the protocols detailed in this guide will enable researchers to thoroughly characterize its biological target(s), mechanism of action, and potential therapeutic utility. By adhering to these rigorous, self-validating workflows, the scientific community can confidently utilize this molecule to explore new frontiers in biology and drug discovery.

References

  • Creative Bioarray. Animal Models of Metabolic Disease. [Link]

  • PMC. Animal Models of Diabetes and Metabolic Disease. [Link]

  • AntBio. Small-Molecule Probes in Drug Target Identification: Core Applications. [Link]

  • PMC. Animal models of metabolic syndrome: a review. [Link]

  • Frontiers. Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • ResearchGate. Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. [Link]

  • MedChemComm (RSC Publishing). Affinity-based target identification for bioactive small molecules. [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • YouTube. functional in vitro assays for drug discovery. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • NIH. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

  • ACS Publications. Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. [Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

  • Chad's Prep. 20.12 Retrosynthesis with Carboxylic Acids / Acid Derivatives. [Link]

  • Hindawi. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. [Link]

  • MDPI. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]

  • ResearchGate. Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions | Request PDF. [Link]

Sources

Application Notes & Protocols: Investigating 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of diverse, biologically active compounds.[1][2] This five-membered heterocycle is a key structural component in numerous approved drugs and clinical candidates, demonstrating a remarkable range of therapeutic activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5][6] The synthetic tractability of the pyrazole core and its capacity to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets contribute to its prevalence in drug discovery.[1][7]

One of the most significant applications of the pyrazole scaffold is in the development of protein kinase inhibitors.[1][8][9] Kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a known driver of many diseases, particularly cancer.[7] The pyrazole moiety can act as a versatile hinge-binder, mimicking the adenine ring of ATP to anchor inhibitors within the kinase active site, providing a foundation for achieving high potency and selectivity.[7]

This document provides a technical guide for the investigation of novel pyrazole derivatives, using 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid as a representative starting point. While this specific molecule is not an established drug, its structure contains the key pharmacophoric elements of the pyrazole carboxylic acid class. These notes will therefore focus on the fundamental methodologies required to synthesize, characterize, and evaluate such a compound for potential therapeutic activity, with a specific focus on its application as a potential kinase inhibitor.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the first critical step in evaluating a novel chemical entity. The synthesis of 1,3,5-trisubstituted pyrazoles is well-established, often proceeding through a cyclocondensation reaction. The following protocol describes a generalized, two-step approach adaptable for the synthesis of the title compound.

Protocol 1.1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials. This protocol is based on established methods for pyrazole synthesis, such as the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulation.[10]

Materials:

  • 4-Methyl-2-oxopentanoic acid ethyl ester (or similar β-ketoester)

  • Ethylhydrazine oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate

Step-by-Step Methodology:

Step 1: Cyclocondensation to form Ethyl 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Add the β-ketoester (1.0 equivalent), such as 4-methyl-2-oxopentanoic acid ethyl ester, dropwise to the cooled solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Add ethylhydrazine oxalate (1.05 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize carefully with 1M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield the final product, this compound.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[11]

  • Melting Point: To assess purity.

Visualization: Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Step 1: Synthesis of Pyrazole Ester cluster_hydrolysis Step 2: Saponification start β-Ketoester + Ethylhydrazine react Cyclocondensation (NaOEt, EtOH, Reflux) start->react workup Acidic Workup & Extraction react->workup purify_ester Column Chromatography workup->purify_ester ester Purified Ethyl Ester purify_ester->ester hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) ester->hydrolysis Intermediate acidify Acidification (HCl) & Precipitation hydrolysis->acidify isolate Filtration & Drying acidify->isolate final_product Final Carboxylic Acid isolate->final_product

Caption: Workflow for the synthesis of the target carboxylic acid.

Part 2: Biological Evaluation - Kinase Inhibitor Screening

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary screen to assess the compound's activity against a panel of kinases is a logical first step.[2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12] The following protocols describe a common screening cascade.

Protocol 2.1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify if the compound binds to a target kinase by measuring changes in the protein's thermal stability. DSF is a high-throughput, cost-effective method for initial hit finding.[13]

Materials:

  • Recombinant kinase protein of interest

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO™ Orange dye (5000x stock in DMSO)

  • Test compound (10 mM stock in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal melt curve module

  • Optically clear 96- or 384-well qPCR plates

Step-by-Step Methodology:

  • Prepare a master mix containing the kinase protein and SYPRO™ Orange dye in DSF buffer. The final concentration of kinase is typically 1-5 µM and the dye is 5x.

  • Dispense the master mix into the wells of a qPCR plate.

  • Add the test compound to the wells to achieve the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • Include appropriate controls:

    • No Compound Control: DMSO only. This provides the baseline melting temperature (Tm) of the protein.

    • No Protein Control: Buffer and compound only. To check for compound fluorescence.

  • Seal the plate, centrifuge briefly to collect the contents, and place it in the qPCR instrument.

  • Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Protocol 2.2: Secondary Assay - In Vitro Kinase Activity (IC₅₀ Determination)

Objective: To quantify the potency of the compound as an inhibitor of kinase activity. This protocol uses a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Active recombinant kinase

  • Substrate peptide/protein specific to the kinase

  • ATP

  • Kinase assay buffer (e.g., Promega ADP-Glo™ Kinase Assay buffer)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound (serially diluted in DMSO)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is common.

  • Set up the kinase reaction by adding kinase, substrate, and ATP to the wells of the assay plate. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Add the serially diluted compound to the reaction wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the reaction (often by adding ATP) and incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase/luciferin to produce a luminescent signal proportional to the ADP generated. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example Kinase Selectivity Panel

Quantitative data from secondary screens should be summarized in a clear, tabular format to assess both potency and selectivity.

Kinase TargetCompound IC₅₀ (nM)
JAK1 75
JAK2250
JAK3> 10,000
TYK2850
SRC> 10,000
ABL1> 10,000

This table contains hypothetical data for illustrative purposes.

Part 3: Cellular Activity and Mechanism of Action

Demonstrating that a compound is active in a cellular context is a critical step in drug discovery.[14] This validates that the compound can cross the cell membrane and engage its target in a physiological environment.

Protocol 3.1: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the compound binds to its target kinase inside living cells.

Materials:

  • Host cell line (e.g., HEK293)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase target

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Test compound

  • White, opaque 96-well cell culture plates

  • Luminometer with 450 nm and >600 nm filters

Step-by-Step Methodology:

  • Transfect the host cells with the NanoLuc®-kinase fusion plasmid and plate them in the assay plates. Incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM™.

  • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) in a CO₂ incubator.

  • Add the NanoBRET™ tracer to all wells.

  • Read the plate on a luminometer, measuring both the donor (luciferase, 450 nm) and acceptor (tracer, >600 nm) emission signals.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration to generate a competitive displacement curve and determine the IC₅₀ for target engagement.

Visualization: Drug Discovery Screening Cascade

This diagram outlines the logical progression from initial hit identification to cellular validation.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization hts Primary Screen (e.g., DSF for Binding) Thousands of Compounds hits Initial 'Hits' (Show Target Binding) hts->hits dose_response Secondary Assay (Biochemical IC₅₀) Confirms Potency hits->dose_response Hit Confirmation selectivity Kinase Selectivity Panel Assesses Off-Target Activity dose_response->selectivity leads Validated 'Leads' (Potent & Selective) selectivity->leads cellular_te Cellular Target Engagement (e.g., NanoBRET™) leads->cellular_te Lead Validation functional_assay Cellular Functional Assay (e.g., Phosphorylation) cellular_te->functional_assay candidate Optimized Candidate functional_assay->candidate

Caption: A typical screening cascade for kinase inhibitor discovery.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • OUCI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Available at: [Link]

  • PubMed. (n.d.). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Hindawi. (n.d.). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Activity Screening of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity. Several studies have highlighted that modifications to the pyrazole core can lead to compounds with significant antibacterial and antifungal efficacy.[1][2][3] The mechanism of action for some pyrazole-based antimicrobials is thought to involve the inhibition of crucial bacterial enzymes like DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of the novel compound 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid . While the specific antimicrobial properties of this particular molecule are a subject of ongoing investigation[6], the protocols detailed herein are based on established, standardized methodologies that provide a robust framework for its evaluation and for other novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before embarking on experimental work, it is crucial to understand the core principles of antimicrobial susceptibility testing (AST). The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC) .[7][8] The MIC is a critical quantitative measure that helps to classify a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent based on predefined concentration values known as "breakpoints".[9][10][11] These breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and are specific to each drug and bacterial species.[11][12] It is important to note that the MIC value of one antimicrobial agent cannot be directly compared to that of another; the interpretation is solely based on its relation to the established breakpoints.[7][9]

Part 2: Experimental Protocols for Antimicrobial Screening

This section outlines two widely accepted methods for preliminary antimicrobial screening: the Agar Well Diffusion method for qualitative assessment and the Broth Microdilution method for quantitative determination of the MIC. These protocols are designed to be adaptable for testing novel compounds like this compound.

Agar Well Diffusion Assay: A Qualitative Screening Method

The agar well diffusion method is a simple, cost-effective, and widely used technique for the initial screening of antimicrobial activity.[13][14][15] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate.[13][16]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, creating a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[14]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[15]

  • Creation of Wells:

    • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the inoculated agar.[14][18]

  • Application of Test Compound and Controls:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) into a designated well.

    • In separate wells, add a positive control (a known antibiotic effective against the test microorganism) and a negative control (the solvent used to dissolve the test compound).[15][16]

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[16]

  • Observation and Measurement:

    • After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8] It is considered a gold standard method for antimicrobial susceptibility testing and is recommended by the CLSI.[12][19]

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.

    • In well 1, add 100 µL of the highest concentration of this compound to be tested (prepared in MHB).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (containing broth and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only broth).[8]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the agar well diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[8] A growth indicator dye, such as resazurin, can also be used to aid in the determination of the MIC.[13]

Part 3: Data Presentation and Interpretation

Systematic and clear presentation of data is paramount for the accurate interpretation and comparison of results.

Quantitative Data Summary

The MIC values obtained from the broth microdilution assay should be tabulated for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 25923)Positivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)Negativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Fluconazole[Insert Data][Insert Data]
Interpretation of Results

The interpretation of antimicrobial susceptibility testing results involves categorizing the test organism as susceptible (S), intermediate (I), or resistant (R) based on the MIC value in relation to the established clinical breakpoints.[7][9][10]

  • Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.[7]

  • Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue concentrations and that therapeutic success may be likely if the drug concentrates at the site of infection or if a higher dosage can be used.[7]

  • Resistant (R): Indicates that the organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[7]

For a novel compound like this compound, for which no clinical breakpoints exist, the initial assessment of its activity will be based on comparing its MIC values to those of established antibiotics against the same panel of microorganisms.

Part 4: Visualizing Workflows and Mechanisms

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Methods cluster_analysis Data Analysis cluster_interpretation Interpretation Compound This compound Solution Agar_Well Agar Well Diffusion Compound->Agar_Well Broth_Micro Broth Microdilution Compound->Broth_Micro Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Agar_Well Inoculum->Broth_Micro Zone_Measure Measure Zone of Inhibition (mm) Agar_Well->Zone_Measure MIC_Determination Determine MIC (µg/mL) Broth_Micro->MIC_Determination Qualitative Qualitative Assessment of Activity Zone_Measure->Qualitative Quantitative Quantitative Efficacy MIC_Determination->Quantitative

Caption: General workflow for antimicrobial susceptibility screening of a novel compound.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

As some pyrazole derivatives have been shown to target bacterial DNA gyrase[4][5], the following diagram illustrates this hypothetical mechanism of action for this compound.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA requires relaxation DNA_Gyrase DNA Gyrase (Target Enzyme) Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA introduces negative supercoils Inhibition Inhibition Novel_Compound 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Novel_Compound->DNA_Gyrase Cell_Death Bacterial Cell Death Inhibition->Cell_Death leads to

Caption: Hypothetical inhibition of bacterial DNA gyrase by a novel pyrazole compound.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the comprehensive antimicrobial screening of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data that will be crucial in determining the potential of this and other novel pyrazole derivatives as future antimicrobial agents. The path from a promising scaffold to a clinically useful drug is long and arduous, but it begins with meticulous and well-designed preclinical screening, as outlined herein.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Le, J. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Pharmacy Times. Retrieved from [Link]

  • KuKanich, K. S. (n.d.). Interpretation of Culture & Susceptibility Reports. Clinician's Brief. Retrieved from [Link]

  • Al-Harthy, D., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Retrieved from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Retrieved from [Link]

  • Horan, J. T. (2023, July 31). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Microbe Insights. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]

  • Frontiers Media. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Yilmaz, F., et al. (2019). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • Liu, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology. Retrieved from [Link]

  • PubMed. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • MDPI. (n.d.). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2023, December 17). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (2014, September). Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Application Note: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Potential of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities.[1][2][3] Notably, pyrazole derivatives have been extensively developed as potent anti-inflammatory agents, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5][6] Marketed drugs such as Celecoxib and Lonazolac underscore the therapeutic success of this chemical class in treating inflammation.[2][7]

This application note outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (referred to herein as "Compound P"), a novel synthetic pyrazole derivative. The proposed workflow is designed for researchers in drug discovery and pharmacology to systematically characterize the compound's anti-inflammatory properties, elucidate its potential mechanism of action, and generate robust data for further development. We will proceed from a broad, cell-based primary screen to more specific mechanistic assays targeting key inflammatory pathways and mediators.

Tier 1: Primary Screening in a Macrophage-Based Inflammation Model

Scientific Rationale: Macrophages are central players in the innate immune response and orchestrate the inflammatory process.[8] The murine macrophage cell line, RAW 264.7, provides a robust and reproducible model for studying inflammation in vitro.[9][10] Stimulation of these cells with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11][12] This, in turn, drives the expression and release of key inflammatory mediators, including nitric oxide (NO), prostaglandins (via COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15] This initial screening phase aims to determine if Compound P can broadly suppress this LPS-induced inflammatory response.

Experimental Workflow: Tier 1 Screening

G cluster_0 Phase 1: Preparation & Viability cluster_1 Phase 2: Cellular Assay cluster_2 Phase 3: Endpoint Analysis prep Prepare Stock Solution of Compound P in DMSO viability Determine Non-Toxic Concentration Range (MTT Assay) prep->viability treat Pre-treat cells with Compound P viability->treat Select Concentrations culture Culture RAW 264.7 Cells culture->treat stim Stimulate with LPS (1 µg/mL) treat->stim harvest Harvest Cell Supernatant (after 24h incubation) stim->harvest no_assay Nitric Oxide (NO) Measurement (Griess Assay) harvest->no_assay cyto_assay Cytokine (TNF-α, IL-6) Measurement (ELISA) harvest->cyto_assay

Caption: High-level workflow for primary anti-inflammatory screening.

Protocol 1.1: Cell Viability Assay (MTT)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cellular toxicity. The MTT assay assesses mitochondrial activity as an indicator of cell viability.[10]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of Compound P (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., high-concentration staurosporine).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest non-toxic concentrations for subsequent anti-inflammatory assays (typically concentrations showing >90% viability).

Protocol 1.2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a simple, colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[16][17][18]

Procedure:

  • Cell Culture & Treatment: Seed RAW 264.7 cells in a 24-well plate (5 × 10⁵ cells/well). After 24 hours, pre-treat cells with non-toxic concentrations of Compound P for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[10]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide in acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).[19]

  • Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Tier 2: Mechanism of Action (MOA) Elucidation

The NF-κB Signaling Pathway in Inflammation

Rationale: The NF-κB pathway is a cornerstone of inflammatory gene expression.[13][21] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation triggers a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding iNOS, COX-2, TNF-α, and IL-6.[12][14] Assessing the effect of Compound P on this pathway is crucial for mechanistic understanding.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Signaling Cascade IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Genes iNOS, COX-2, TNF-α, IL-6 Transcription->Genes

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 2.1: Cytokine Quantification (TNF-α & IL-6 ELISA)

Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive methods for quantifying the protein levels of secreted cytokines like TNF-α and IL-6.[22][23] This protocol confirms the results from the primary screen and provides robust quantitative data.

Procedure:

  • Sample Collection: Use the same supernatants collected in Protocol 1.2.

  • ELISA Protocol: Follow the manufacturer's instructions for a commercial human TNF-α or IL-6 ELISA kit.[24][25] A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate, then add a biotinylated detection antibody.

    • Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase).

    • Wash the plate, then add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of cytokine.

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Determine the IC₅₀ value (the concentration of Compound P that inhibits cytokine production by 50%).

Protocol 2.2: COX-1 and COX-2 Enzyme Inhibition Assay

Rationale: A hallmark of many pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which reduces the risk of gastrointestinal side effects.[1][26] A cell-free enzymatic assay is the most direct way to measure this activity.

Procedure:

  • Assay Principle: Use a commercial colorimetric COX inhibitor screening kit. These assays typically monitor the appearance of a colored product from the peroxidase activity of the COX enzyme.

  • Reagents: The kit will contain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Execution:

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme, buffer, and various concentrations of Compound P. Include a vehicle control and a known selective inhibitor (e.g., Celecoxib) and non-selective inhibitor (e.g., Indomethacin).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate according to the kit's instructions.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) over time (kinetic mode) or at a single endpoint.

  • Analysis: Calculate the percentage of inhibition for each concentration of Compound P against both COX-1 and COX-2. Determine the IC₅₀ values for each isoform and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-Inflammatory Activity Profile of Compound P

AssayEndpointIC₅₀ (µM) [Compound P]IC₅₀ (µM) [Control Drug]
Cell Viability MTT Reduction> 100 µM-
Nitric Oxide Griess Assay12.5 ± 1.88.7 ± 1.1 (Dexamethasone)
TNF-α Release ELISA9.8 ± 1.35.2 ± 0.9 (Dexamethasone)
IL-6 Release ELISA15.2 ± 2.16.5 ± 1.0 (Dexamethasone)
Enzymatic Activity COX-1 Inhibition85.4 ± 7.60.5 ± 0.1 (Indomethacin)
Enzymatic Activity COX-2 Inhibition2.1 ± 0.40.05 ± 0.01 (Celecoxib)
Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2)40.7 ~0.01 (Indo) / >200 (Celecoxib)

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Results: The data in Table 1 would suggest that Compound P is a potent inhibitor of LPS-induced inflammatory responses in macrophages. It effectively reduces the production of NO, TNF-α, and IL-6 at non-toxic concentrations. The enzymatic assays indicate that Compound P is a selective COX-2 inhibitor, with a selectivity index of approximately 41. This profile is promising, suggesting potent anti-inflammatory activity with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Further studies could involve Western blotting for phosphorylated IκBα to confirm its effects on the NF-κB pathway directly.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • Liu, T., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker. Nature immunology, 12(8), 715–723. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. [Link]

  • ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • Tsolaki, E., & Gavalas, A. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1694. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology, 396, 153–166. [Link]

  • Shalosky, N. J., & T, R. D. (2002). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Journal of investigative medicine, 50(6), 425-32. [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrazole derivatives 56–59. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(11), 2217-2237. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7417. [Link]

  • Arora, V. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9883–9903. [Link]

  • dx.doi.org. (2019). Protocol Griess Test. dx.doi.org. [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Kim, D., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(3), 481-486. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • El-Damasy, D. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(7), 892. [Link]

  • Tewtrakul, S., et al. (2018). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Tropical Journal of Pharmaceutical Research, 17(10), 1983-1989. [Link]

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e76. [Link]

  • ResearchGate. (2022). Protocol and markers of mouse macrophage polarization RAW 264.7 (ATCC)? ResearchGate. [Link]

  • Kim, M. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 447-456. [Link]

  • Uddin, M. R., et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 24(7), 1479-1486. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 7(1), 183. [Link]

  • Siddiqui, A. A., et al. (2007). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 57(11), 727-32. [Link]

  • ResearchGate. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

  • Al-Issa, S. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(18), 6698. [Link]

  • Radi, M., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 24(16), 2933. [Link]

Sources

Application Note: Unraveling the Enzyme Inhibition Kinetics of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Pyrazole carboxylic acid derivatives, in particular, have garnered substantial interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] These compounds have shown promise as inhibitors of various enzymes, such as carbonic anhydrases, acetylcholinesterase, and meprin α and β.[2][4][5] This application note provides a comprehensive guide to characterizing the enzyme inhibition kinetics of a novel pyrazole derivative, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. Understanding the kinetic parameters of this compound is a critical step in its evaluation as a potential therapeutic agent.[6]

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the step-by-step protocols for determining the inhibitory mechanism but will also delve into the rationale behind the experimental design and data interpretation, ensuring a thorough and scientifically rigorous investigation.

I. Foundational Concepts in Enzyme Inhibition Kinetics

A solid understanding of enzyme kinetics is paramount before embarking on experimental work. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten equation, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[6][7] The key parameters are Vmax, the maximum reaction velocity, and Km, the Michaelis constant, which is the substrate concentration at half-maximal velocity.[6][7]

Enzyme inhibitors can be broadly classified as reversible or irreversible. This guide focuses on reversible inhibitors, which can be further categorized based on their mechanism of action:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme.[8] This increases the apparent Km but does not affect Vmax.[8][9]

  • Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[8] This reduces the apparent Vmax but does not change the Km.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[8] This reduces both the apparent Vmax and the apparent Km.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the apparent Vmax and the apparent Km.[10]

The primary goal of the following protocols is to determine which of these models best describes the inhibitory action of this compound on a target enzyme.

II. Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable kinetic data. The overall workflow involves initial screening to confirm inhibitory activity, followed by detailed kinetic studies to elucidate the mechanism of inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Parameter Determination A Enzyme Activity Assay Development B IC50 Determination A->B C Substrate and Inhibitor Titration B->C D Data Analysis and Model Fitting C->D E Determination of Ki D->E F Graphical Analysis (e.g., Lineweaver-Burk) D->F

Figure 1: A generalized workflow for characterizing enzyme inhibitors.

A. Materials and Reagents
  • Test Compound: this compound (CAS No. 1015845-75-6)[11]

  • Target Enzyme: A purified enzyme of interest (e.g., a specific oxidase, hydrolase, or kinase).

  • Substrate: The specific substrate for the target enzyme.

  • Buffer System: A buffer that maintains a stable pH and is compatible with the enzyme and assay components.

  • Detection Reagents: Reagents required to measure the product formation or substrate depletion.

  • Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear for colorimetric assays, black for fluorescence assays).

  • Plate Reader: A spectrophotometer or fluorometer capable of kinetic measurements.

B. Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Set up the assay plate:

    • Add a fixed concentration of the enzyme to each well.

    • Add the varying concentrations of the inhibitor.

    • Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.

  • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near the Km value).

  • Measure the reaction rate by monitoring the change in signal over time using a plate reader. It is crucial to measure the initial linear rate of the reaction.[12]

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Protocol 2: Kinetic Mechanism Determination

This experiment aims to distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[9]

Step-by-Step Methodology:

  • Prepare a matrix of substrate and inhibitor concentrations. This will involve creating a series of substrate dilutions and a series of inhibitor dilutions.

  • Set up the assay plate with all combinations of substrate and inhibitor concentrations. For each inhibitor concentration (including a no-inhibitor control), you will perform a full substrate titration.

  • Add a fixed concentration of the enzyme to each well.

  • Add the varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor.

  • Initiate the reactions by adding the varying concentrations of the substrate.

  • Measure the initial reaction rates for all conditions.

III. Data Analysis and Interpretation

Proper data analysis is critical for accurately determining the inhibition kinetics.[13]

A. Michaelis-Menten and Lineweaver-Burk Plots

The initial velocity data from the kinetic mechanism experiment should be plotted in two ways:

  • Michaelis-Menten Plot: Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration. This will produce a series of hyperbolic curves.[9][14]

  • Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v versus 1/[S].[6][9] This plot linearizes the Michaelis-Menten equation, making it easier to visualize the effects of the inhibitor on Km and Vmax.[9][14]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lineweaver-Burk Plot: Lines intersect on the y-axis. Apparent Km increases. Vmax is unchanged. b Lineweaver-Burk Plot: Lines intersect on the x-axis. Km is unchanged. Apparent Vmax decreases. c Lineweaver-Burk Plot: Lines are parallel. Apparent Km decreases. Apparent Vmax decreases.

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The control of the solid-state properties of an active pharmaceutical ingredient (API) is paramount in drug development, directly impacting its stability, solubility, and bioavailability. This comprehensive guide provides a detailed exploration of crystallization techniques tailored for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, offering a robust framework for obtaining crystalline material with desired purity and physical characteristics. Protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion are presented, alongside a systematic approach to solvent selection and polymorph screening.

Introduction: The Critical Role of Crystallization

This compound is a member of the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents.[1][2][3] The purification of this intermediate or final API from reaction mixtures is a critical step, with crystallization being the most effective method for achieving high purity.[4] Beyond purification, the ability to control the crystalline form is essential, as different polymorphs can exhibit distinct physicochemical properties.[5] This guide provides a foundational understanding and practical protocols for the successful crystallization of this target molecule.

The molecular structure of this compound, featuring a carboxylic acid moiety, allows for the formation of strong hydrogen bonds, which are instrumental in the formation of stable crystal lattices.[6][7] Understanding the interplay of solvent-solute interactions and temperature is key to manipulating the crystallization process effectively.

Foundational Principles: Solvent Selection and Solubility

The selection of an appropriate solvent system is the cornerstone of any successful crystallization protocol. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For this compound, a preliminary solvent screen is recommended to identify suitable candidates.

General Solubility Profile of Pyrazole Carboxylic Acids:

  • Good Solvents (at elevated temperatures): Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), Esters (Ethyl Acetate), and polar aprotic solvents (Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide).[8][9][10]

  • Poor Solvents (Anti-solvents): Water, Alkanes (Hexane, Heptane), and Ethers (Diethyl ether).[11]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood balance of polarity to dissolve the compound upon heating, with a significant decrease in solubility upon cooling.
EstersEthyl AcetateMedium polarity, often provides good crystal quality.
KetonesAcetoneStrong solvent, useful for dissolving less soluble materials.
Anti-solventsWater, HeptaneTo be used in conjunction with a good solvent to induce precipitation.

Protocol 1: Small-Scale Solubility Screen

  • Add approximately 10-20 mg of this compound to a small vial.

  • Add the selected solvent dropwise at room temperature until the solid dissolves. Record the approximate volume.

  • If the solid does not dissolve at room temperature, gently heat the mixture with stirring.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C).

  • Observe for crystal formation. The ideal solvent will result in a significant amount of crystalline precipitate upon cooling.

Crystallization Methodologies and Protocols

Based on the solubility screen, an appropriate crystallization method can be selected. Below are detailed protocols for three common and effective techniques.

Cooling Crystallization

This is the most straightforward method and is often the first choice if a suitable solvent with a steep solubility curve is identified.[4]

Protocol 2: Cooling Crystallization from a Single Solvent

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-heated "good" solvent (e.g., Ethanol or Isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 1: Cooling Crystallization Workflow

A Dissolve Crude Compound in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath/Refrigerator) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for cooling crystallization.

Anti-Solvent Crystallization

This technique is employed when the compound is highly soluble in a solvent even at low temperatures, or to improve crystal quality. It involves the addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent to induce precipitation.[12]

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., Acetone or Methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Water or Heptane) dropwise with stirring. The addition should be slow to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid. If crystals do not form, you can add a seed crystal or gently scratch the inside of the flask with a glass rod.[12]

  • Maturation: Allow the mixture to stir at room temperature for a period to allow for crystal growth and equilibration.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using a mixture of the good solvent and anti-solvent for washing.

Diagram 2: Anti-Solvent Crystallization Workflow

A Dissolve Compound in 'Good' Solvent B Slowly Add 'Poor' Solvent (Anti-solvent) A->B C Induce Crystallization (Seeding/Scratching) B->C D Crystal Maturation C->D E Vacuum Filtration D->E F Wash with Solvent/Anti-solvent Mixture E->F G Dry Crystals F->G

Caption: Workflow for anti-solvent crystallization.

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, often required for X-ray crystallography, and is particularly useful for small amounts of material.[12]

Protocol 4: Vapor Diffusion

  • Preparation: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., Methanol or Acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Anti-Solvent Reservoir: Add a larger volume of a more volatile "poor" solvent (e.g., Diethyl ether or Hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and decant the mother liquor. The crystals can then be washed and dried as described previously.

Polymorphism and Characterization

It is crucial to be aware of the potential for polymorphism, where a compound can exist in multiple crystalline forms.[5] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. Therefore, it is essential to characterize the resulting crystalline material.

Table 2: Recommended Analytical Techniques for Crystal Characterization

TechniquePurpose
Microscopy Visual inspection of crystal habit and morphology.
Differential Scanning Calorimetry (DSC) To determine the melting point and detect polymorphic transitions.
X-Ray Powder Diffraction (XRPD) To identify the crystalline form and assess phase purity.[7]
Thermogravimetric Analysis (TGA) To determine the presence of residual solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the compound.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; cooling is too rapid; impurities present.Use a more dilute solution; slow down the cooling rate; try a different solvent system; pre-purify the material.
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate some of the solvent; add an anti-solvent; cool to a lower temperature; add a seed crystal; scratch the inner surface of the flask.[4]
Poor Crystal Quality Rapid precipitation.Slow down the rate of crystallization (slower cooling or slower anti-solvent addition); use a more viscous solvent.
Low Yield Compound is still soluble in the mother liquor.Cool to a lower temperature; add more anti-solvent; evaporate some of the solvent.

Conclusion

The crystallization of this compound is a controllable process that is fundamental to its purification and the control of its solid-state properties. By systematically screening solvents and applying the appropriate crystallization techniques—cooling, anti-solvent addition, or vapor diffusion—researchers can consistently obtain high-purity crystalline material. The protocols and principles outlined in this guide provide a robust framework for achieving these goals, emphasizing the importance of understanding the underlying scientific principles to troubleshoot and optimize the crystallization process effectively.

References

  • Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. (n.d.).
  • This compound | 1015845-75-6 | Benchchem. (n.d.).
  • (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Pyrazole - Solubility of Things. (n.d.).
  • Pyrazine-2-carboxylic acid - Solubility of Things. (n.d.).
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (2019, April 11).
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6).
  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (n.d.).
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (n.d.).
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023, June 5).
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z - Cambridge University Press & Assessment. (n.d.).
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7).
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.).
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2025, August 8).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and methodologies for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This document outlines detailed protocols for the identification, quantification, and validation of analytical methods pertinent to this compound, ensuring scientific integrity and adherence to regulatory expectations.

Introduction

This compound (CAS RN: 1015845-75-6) is a substituted pyrazole carboxylic acid derivative.[1] The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] Given its potential role in drug discovery and development, establishing robust and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of any potential drug candidate.

These application notes are designed to provide a foundational framework for the analytical characterization of this compound, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. The isobutyl group introduces significant lipophilicity, which may influence its solubility and chromatographic behavior.[1]

PropertyValueSource
CAS Number 1015845-75-6, [1][8]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Predicted to have reduced solubility in polar solvents due to the isobutyl group.[1]

Analytical Methodologies

This section details the recommended analytical techniques for the characterization of this compound. The selection of these methods is based on their suitability for analyzing pyrazole derivatives and their widespread use in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the recommended method for determining the purity and assay of this compound. This technique separates compounds based on their hydrophobicity, making it well-suited for this molecule.[9]

Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC Method Development and Validation.

Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the non-polar nature of the isobutyl group.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C to ensure reproducible retention times.

  • Detection: UV detection at an appropriate wavelength, determined by a UV scan of the analyte. For pyrazole rings, this is often in the range of 210-280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).

Causality behind Experimental Choices:

  • C18 Column: The hydrophobic C18 stationary phase will interact with the isobutyl and ethyl groups of the analyte, providing good retention and separation from more polar impurities.

  • Acidic Mobile Phase: The acidic modifier ensures that the carboxylic acid group is protonated, preventing peak tailing and improving chromatographic efficiency.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) allows for the effective elution of both polar and non-polar impurities within a reasonable run time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used to identify potential volatile impurities from the synthesis of this compound.[11] Derivatization may be necessary to increase the volatility of the carboxylic acid.

Workflow for GC-MS Analysis

GCMS_Analysis_Workflow SamplePrep Sample Preparation (with/without derivatization) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Analysis

Caption: General Workflow for GC-MS Analysis.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the more volatile methyl ester.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is suitable for separating a range of analytes.[11]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to elute compounds with a range of boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting fragmentation pattern can be used for structural elucidation and comparison to spectral libraries.[12]

Causality behind Experimental Choices:

  • Derivatization: The carboxylic acid group has a high boiling point and can interact with the stationary phase, leading to poor peak shape. Conversion to an ester increases volatility and improves chromatographic performance.

  • DB-5ms Column: This type of column provides good separation for a wide range of compounds with varying polarities.

  • Electron Ionization: EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural confirmation and identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The expected signals would include those for the ethyl group (a quartet and a triplet), the isobutyl group (a doublet, a multiplet, and a doublet), a signal for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The spectrum should show distinct signals for each unique carbon atom in the molecule.

  • 2D NMR (optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons, respectively.

Expected Spectral Features:

  • The chemical shifts of the protons and carbons will be influenced by the electron-withdrawing nature of the pyrazole ring and the carboxylic acid group.

  • The integration of the ¹H NMR signals should correspond to the number of protons in each group.

Validation of Analytical Methods

The validation of analytical methods is a critical step to ensure that the chosen method is suitable for its intended purpose.[6][7] The validation should be performed according to ICH Q2(R1) guidelines.[5][13]

Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy The closeness of test results obtained by the method to the true value.[5]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Flow for Method Validation

Method_Validation_Flow Start Develop and Optimize Analytical Method Protocol Prepare Validation Protocol Start->Protocol Specificity Specificity (Forced Degradation, Peak Purity) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise, Statistical) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: Logical Flow for Analytical Method Validation.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these guidelines, with a strong emphasis on method validation according to international standards, will ensure the generation of reliable and scientifically sound data, which is essential for advancing research and development in the pharmaceutical industry.

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem. (URL: )
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
  • USP <1225> Method Valid
  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains | Journal of the American Chemical Society. (URL: [Link])

  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • Verifying Compendial Methods | Pharmaceutical Technology. (URL: [Link])

  • ICH Q2 Validation of Analytical Procedures - YouTube. (URL: [Link])

  • Analytical validation according to the European American and Japanese pharmacopoeias. (URL: [Link])

  • Pyrazole-3-carboxylic acid - SpectraBase. (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (URL: [Link])

  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (URL: [Link])

  • NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. - ResearchGate. (URL: [Link])

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF. (URL: [Link])

  • Analytical Method Validation as per ICH vs USP | PPTX - Slideshare. (URL: [Link])

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC. (URL: [Link])

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (URL: [Link])

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value - ResearchGate. (URL: [Link])

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [Link])

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (URL: [Link])

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies. (URL: [Link])

Sources

Formulation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for the rational formulation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (Compound X) for preclinical in vivo evaluation. As a member of the pyrazole carboxylic acid class, this compound is anticipated to exhibit pH-dependent solubility, a critical parameter influencing oral bioavailability and parenteral administration feasibility.[1][2] We present a systematic workflow, beginning with essential pre-formulation characterization to determine key physicochemical properties. Based on these findings, we detail tailored formulation strategies and step-by-step protocols for developing stable and effective solutions or suspensions for oral (PO) and intravenous (IV) administration. This guide is intended for researchers, chemists, and drug development professionals seeking to advance novel carboxylic acid-containing entities from the bench to in vivo models.

Foundational Pre-formulation Characterization

A successful in vivo study is predicated on a well-characterized and stable formulation. The initial step is to understand the intrinsic physicochemical properties of the active pharmaceutical ingredient (API), this compound. These parameters dictate the entire formulation strategy.

The presence of the carboxylic acid moiety suggests the compound is a weak acid.[3][4] Its aqueous solubility is therefore expected to be low at acidic pH (where it is un-ionized) and increase significantly as the pH rises above its acid dissociation constant (pKa), where it converts to the more soluble carboxylate salt.[5][6] The ethyl and isobutyl groups contribute to the molecule's lipophilicity, which may enhance membrane permeability but can further reduce aqueous solubility.[7]

Protocol 1.1: Solubility & pH-Solubility Profiling

Objective: To determine the solubility of Compound X in various pharmaceutically relevant media to inform vehicle selection.

Methodology:

  • Prepare Media: Prepare a panel of solvents and buffers, including:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (simulated gastric fluid)

    • Buffers ranging from pH 2 to 10 (e.g., citrate, phosphate, borate buffers)

    • Common co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)

  • Equilibration: Add an excess of Compound X to each medium in separate glass vials.

  • Agitation: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples (using a 0.22 µm PVDF filter compatible with the solvent) to separate undissolved solid.

  • Quantification: Dilute the clear supernatant and quantify the concentration of Compound X using a validated High-Performance Liquid Chromatography (HPLC) method.

  • pH-Solubility Profile: Plot the logarithm of the aqueous solubility against the pH of the buffers to visualize the relationship and estimate the pKa.[8]

Table 1: Anticipated Physicochemical Properties of Compound X
PropertyPredicted Value/RangeRationale & Implication for Formulation
Molecular Formula C₁₀H₁₆N₂O₂-
Molecular Weight 196.25 g/mol Required for all concentration calculations.
pKa 3.5 - 5.0The carboxylic acid group dictates pH-dependent solubility. Formulation pH must be controlled, especially for IV routes.[9][10]
cLogP 1.5 - 2.5Indicates moderate lipophilicity. May have good permeability but poor aqueous solubility (BCS Class IIa candidate).[1]
Aqueous Solubility (pH 7.4) Low (< 0.1 mg/mL)Simple aqueous vehicles are likely insufficient. Solubilization enhancement techniques are necessary.
Aqueous Solubility (pH < 3) Very Low (< 0.01 mg/mL)Oral administration in a simple aqueous vehicle will likely lead to precipitation in the stomach, hindering absorption.[1]

Formulation Strategy & Vehicle Selection

The pre-formulation data from Section 1 directly guides the selection of an appropriate formulation strategy. The primary challenge for Compound X is its anticipated low aqueous solubility at physiological pH.

The decision-making process involves balancing solubilization capacity, administration route constraints, and vehicle tolerability in the chosen animal model.[11][12] For instance, IV formulations have stringent requirements for pH, osmolality, and sterility to prevent hemolysis and vascular irritation, while oral formulations must contend with the harsh, variable pH environment of the gastrointestinal tract.[13][14]

Diagram 1: Formulation Strategy Decision Workflow

G cluster_0 Pre-formulation Data cluster_1 Route of Administration cluster_2 PO Formulation Strategies cluster_3 IV Formulation Strategies Prop Physicochemical Properties (Solubility, pKa, LogP) Decision Is Aqueous Solubility > Target Dose? Prop->Decision Route Oral (PO) vs. Intravenous (IV) PO_pH pH Adjustment (e.g., NaHCO₃, NaOH) Route->PO_pH PO PO_Susp Suspension (e.g., Methylcellulose) Route->PO_Susp PO PO_Lipid Lipid-Based (SEDDS) Route->PO_Lipid PO IV_pH pH Adjustment (Target pH 7.4) Route->IV_pH IV IV_Co Co-Solvent (PEG, PG, DMSO) Route->IV_Co IV IV_Cyclo Cyclodextrin (e.g., HP-β-CD) Route->IV_Cyclo IV Simple Simple Aqueous Vehicle (Saline, PBS) Decision->Simple Yes Complex Solubilization Required Decision->Complex No Complex->Route

Sources

Large-scale synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The described methodology is grounded in established chemical principles, prioritizing yield, purity, and operational safety for large-scale production. This document is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, step-by-step protocols, and characterization data.

Introduction: Significance and Synthetic Strategy

Substituted pyrazole carboxylic acids are privileged scaffolds in modern pharmacology, appearing in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-obesity drugs.[1] The specific target molecule, this compound (CAS 1015845-75-6), holds significant interest for its potential applications in the development of novel pharmaceuticals.

The successful large-scale synthesis of such molecules hinges on a strategy that is not only high-yielding but also cost-effective, reproducible, and environmentally conscious. Several synthetic routes to pyrazole derivatives are known, including direct synthesis from dicarbonyl compounds and alkylation of pre-existing pyrazole rings.[2] For scalability and regiochemical control, the most reliable approach involves a multi-step synthesis commencing with a Claisen-Knorr condensation followed by hydrolysis. This strategy offers superior control over the final substitution pattern of the pyrazole ring.

Our selected synthetic pathway is a three-stage process:

  • Stage 1: Claisen Condensation to form the key β-diketoester intermediate.

  • Stage 2: Knorr Pyrazole Synthesis via cyclocondensation with ethylhydrazine to construct the core heterocyclic ring system.

  • Stage 3: Saponification (ester hydrolysis) to yield the final carboxylic acid product.

This route is advantageous for large-scale production as it avoids costly purification steps like chromatography for intermediates and utilizes readily available starting materials.[3]

Logical & Experimental Workflow

The overall workflow is designed for efficiency and scalability, minimizing intermediate handling and purification where possible.

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Knorr Pyrazole Synthesis cluster_2 Stage 3: Saponification A 4-Methyl-2-pentanone + Diethyl Oxalate C Intermediate: Ethyl 2,4-dioxo-6-methylheptanoate A->C Reaction in Anhydrous Ethanol B Sodium Ethoxide (Base) E Intermediate: Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate C->E Cyclocondensation in Acetic Acid D Ethylhydrazine Sulfate G Final Product: This compound E->G Base-catalyzed Hydrolysis F Sodium Hydroxide (NaOH)

Figure 1: High-level workflow for the synthesis.

Detailed Synthesis Protocols

Stage 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

Principle: This step employs a Claisen condensation, a classic carbon-carbon bond-forming reaction. Sodium ethoxide, a strong base, deprotonates the α-carbon of 4-methyl-2-pentanone. The resulting enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form the β-diketoester intermediate.[4] Anhydrous conditions are critical to prevent the base from being consumed by water.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-2-pentanone100.161.00 kg9.98
Diethyl oxalate146.141.46 kg9.99
Sodium Ethoxide (NaOEt)68.05748 g11.0
Anhydrous Ethanol46.0715 L-
2M Hydrochloric Acid36.46~6 L-
Dichloromethane84.9312 L-

Protocol:

  • Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure the system is dry.

  • Base Preparation: Charge the reactor with anhydrous ethanol (15 L) and cool to -5 °C using a circulating chiller. Carefully add sodium ethoxide (748 g) portion-wise, maintaining the temperature below 10 °C.

  • Reactant Addition: In a separate vessel, premix 4-methyl-2-pentanone (1.00 kg) and diethyl oxalate (1.46 kg).

  • Condensation Reaction: Add the premixed reactants to the sodium ethoxide solution dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Cool the residue in an ice bath and slowly add 2M HCl (~6 L) with vigorous stirring until the pH is ~2, dissolving the sodium salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 4 L).

    • Combine the organic layers, wash with brine (2 x 2 L), dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude intermediate as a yellow-orange oil. This intermediate is typically used in the next step without further purification.

    • Expected Yield: ~1.9 kg (approx. 89%).

Stage 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

Principle: This stage utilizes the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.[5] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Ethyl 2,4-dioxo-6-methylheptanoate214.261.90 kg8.87
Ethylhydrazine oxalate152.131.48 kg9.75
Glacial Acetic Acid60.0510 L-
Saturated Sodium Bicarbonate Solution84.01As needed-
Ethyl Acetate88.1115 L-

Protocol:

  • Setup: Use the same 50 L reactor, cleaned and dried.

  • Reaction Mixture: Charge the reactor with glacial acetic acid (10 L) and the crude intermediate from Stage 1 (1.90 kg).

  • Hydrazine Addition: Add ethylhydrazine oxalate (1.48 kg) portion-wise to the stirred solution. An exotherm may be observed.

  • Cyclocondensation: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 20 L of ice-water with stirring.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH reaches 7-8.

    • Extract the product with ethyl acetate (3 x 5 L).

    • Combine the organic layers, wash with water (2 x 3 L) and then brine (2 x 3 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.

    • Expected Yield: ~1.75 kg (approx. 83%).

Stage 3: Synthesis of this compound

Principle: The final step is a saponification, a basic hydrolysis of the ethyl ester to the corresponding carboxylate salt.[6] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution and can be isolated by filtration.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate224.301.75 kg7.80
Sodium Hydroxide (NaOH)40.00470 g11.75
Ethanol46.078 L-
Water18.028 L-
6M Hydrochloric Acid36.46As needed-

Protocol:

  • Setup: Use a clean 50 L reactor.

  • Hydrolysis:

    • Dissolve the crude ester (1.75 kg) in ethanol (8 L) in the reactor.

    • In a separate container, dissolve sodium hydroxide (470 g) in water (8 L) and add this solution to the reactor.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature and concentrate under vacuum to remove the ethanol.

    • Dilute the remaining aqueous solution with 10 L of water.

    • Wash the aqueous solution with methyl tert-butyl ether (MTBE) (2 x 3 L) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6M HCl. A white precipitate will form.

    • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration, washing the filter cake thoroughly with cold deionized water (3 x 2 L).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: ~1.35 kg (approx. 88%). Overall Yield: ~65%.

Characterization and Data

Final Product Specifications:

ParameterSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.5%
Melting Point To be determined
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol

Spectroscopic Data (Typical):

  • ¹H NMR: Consistent with the structure of this compound.

  • ¹³C NMR: Consistent with the structure, showing the expected number of carbon signals including the carboxylic acid carbonyl.

  • Mass Spec (ESI-): [M-H]⁻ at m/z 195.1.

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.

  • Ethylhydrazine oxalate: Toxic and a potential sensitizer. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid / Sodium Hydroxide: Corrosive. Use in a well-ventilated area and wear appropriate PPE.

  • All steps should be performed in a well-ventilated fume hood or an appropriate process chemistry environment.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. By leveraging the classical Claisen condensation and Knorr pyrazole synthesis, this pathway provides high yields and purity suitable for industrial applications. The process has been optimized to minimize complex purification steps, making it an efficient and economically viable route for the large-scale production of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Image]. Retrieved from [Link]

  • Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);... [Image]. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB01228A. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. (n.d.). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Al-Azayza, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and advice presented here are grounded in established chemical principles to ensure accuracy and reliability in your experimental work.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically follows a well-established pathway for pyrazole ring formation, known as the Knorr pyrazole synthesis.[1][2] This involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4] In this specific case, the likely precursors are an isobutyl-substituted β-ketoester and ethylhydrazine. The resulting pyrazole ester is then saponified to yield the target carboxylic acid.

Logical Workflow of Synthesis

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Saponification A Isovaleryl derivative (e.g., Isovaleryl chloride) C Ethyl isovalerylacetate (β-Ketoester) A->C Claisen Condensation B Ethyl acetate B->C E Ethyl 1-ethyl-3-isobutyl-1H- pyrazole-5-carboxylate C->E Cyclocondensation (Knorr Synthesis) D Ethylhydrazine D->E G 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid E->G Hydrolysis F Base (e.g., NaOH, LiOH) F->G

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Pyrazole Ester (Step 2)

Question: My cyclocondensation reaction is resulting in a low yield of the desired ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, including reaction conditions, reagent quality, and the formation of regioisomers.

  • Causality & Explanation: The cyclocondensation between an unsymmetrical β-ketoester like ethyl isovalerylacetate and ethylhydrazine can theoretically produce two different regioisomers.[5][6] The desired product is the 5-carboxylate, but the 3-carboxylate isomer can also form. The reaction is a delicate balance of nucleophilic attack, condensation, and dehydration. Incomplete reaction or side reactions can significantly lower the yield of the desired product.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. While ethanol is commonly used, exploring other solvents like acetic acid or N,N-dimethylformamide (DMF) might be beneficial.[3] Acidic conditions can accelerate the dehydration steps, potentially increasing the yield.[3]

      • Temperature: The reaction is often performed at reflux. However, if side reactions are suspected, lowering the temperature and extending the reaction time could be advantageous. Conversely, some syntheses benefit from elevated temperatures to drive the reaction to completion.[7]

      • Catalyst: While often not strictly necessary, the addition of a catalytic amount of acid (e.g., a drop of concentrated HCl or H₂SO₄) can promote the condensation and dehydration steps.[3]

    • Reagent Quality:

      • Ensure the ethylhydrazine is of high purity and has not been oxidized. It is often supplied as a salt (e.g., hydrochloride or sulfate), which should be neutralized in situ or before the reaction.

      • The β-ketoester should be freshly prepared or purified if it has been stored for an extended period, as it can undergo self-condensation or hydrolysis.

    • Control of Regioselectivity:

      • The regioselectivity of the reaction is influenced by the electronic and steric nature of the substituents on the β-ketoester. In general, the initial nucleophilic attack of the more basic nitrogen of ethylhydrazine occurs at the more electrophilic carbonyl group of the β-ketoester. Theoretical studies suggest that the formation of the thermodynamic product can favor one regioisomer over the other.[5] While challenging to control directly, careful optimization of reaction conditions (solvent, temperature, pH) can sometimes favor the formation of the desired isomer.

ParameterStandard ConditionAlternative to TestRationale for Change
Solvent EthanolAcetic AcidProvides an acidic medium to catalyze dehydration.[3]
Temperature Reflux60°CMay reduce side product formation.[7]
Catalyst NoneCatalytic HClAccelerates the rate-limiting dehydration step.[3]
Issue 2: Formation of a Regioisomeric Mixture

Question: I have obtained a mixture of products that I suspect are regioisomers. How can I confirm this and how can I separate them?

Answer:

The formation of regioisomers is a common challenge in the synthesis of polysubstituted pyrazoles from unsymmetrical precursors.[5][6]

  • Confirmation of Regioisomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 1,3,5- and 1,3,4-trisubstituted pyrazole isomers. The chemical shifts of the pyrazole ring proton and the carbons will be distinct.

    • LC-MS: Liquid chromatography-mass spectrometry can indicate the presence of two compounds with the same mass, a strong indicator of isomer formation. The different polarity of the isomers may allow for their separation on a suitable LC column.

  • Separation Strategies:

    • Flash Column Chromatography: This is the most common method for separating isomers. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve baseline separation.

    • Crystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.[8]

Issue 3: Difficulties with Saponification and Product Isolation (Step 3)

Question: The saponification of my pyrazole ester is incomplete, or I am having trouble isolating the final carboxylic acid product after acidification. What should I do?

Answer:

Incomplete saponification or difficult product isolation can often be resolved by adjusting the reaction conditions and workup procedure.

  • Causality & Explanation: The ester group on the pyrazole ring can be sterically hindered, making it resistant to hydrolysis. During workup, the carboxylic acid product may be partially soluble in water, leading to low recovery.

  • Troubleshooting Steps:

    • Driving the Saponification to Completion:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until all the starting ester has been consumed.[9] Gentle heating (e.g., 40-50°C) can often accelerate the hydrolysis without causing degradation.[9]

      • Choice of Base: While NaOH is common, using lithium hydroxide (LiOH) can sometimes be more effective.

      • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve the reaction rate.

    • Optimizing Product Isolation:

      • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with an acid such as 1M HCl to a pH of 2-3 to ensure complete protonation of the carboxylate.[9]

      • Extraction: If the product does not precipitate or if precipitation is incomplete, perform an extraction with an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure better recovery.

      • Washing and Drying: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[9]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Reagent Purity (Hydrazine, β-Ketoester) Start->Check_Purity Optimize_Cond Optimize Reaction Conditions (Solvent, Temp, Catalyst) Check_Purity->Optimize_Cond Purity OK Purify Purify Product (Chromatography, Recrystallization) Check_Purity->Purify Impure Reagents Analyze_Isomers Analyze for Regioisomers (NMR, LC-MS) Optimize_Cond->Analyze_Isomers Analyze_Isomers->Purify Isomers Present Check_Sapon Incomplete Saponification? Analyze_Isomers->Check_Sapon Single Product, Low Yield Success High Yield, Pure Product Purify->Success Optimize_Sapon Optimize Saponification (Time, Temp, Base) Check_Sapon->Optimize_Sapon Yes Optimize_Workup Optimize Workup (Extraction, pH) Check_Sapon->Optimize_Workup No Optimize_Sapon->Optimize_Workup Optimize_Workup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclocondensation reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to clearly separate the starting β-ketoester from the pyrazole ester product. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

A2: Yes, green chemistry principles can be applied.[10] Consider using a more benign solvent like ethanol or even water if conditions can be optimized.[11] One-pot procedures, where the β-ketoester is formed and then reacted with hydrazine without isolation, can reduce solvent waste and improve efficiency.[12][13]

Q3: Can I use a different alkylating agent for the N1-ethyl group?

A3: The presented synthesis uses ethylhydrazine directly. An alternative approach is to first synthesize the 3-isobutyl-1H-pyrazole-5-carboxylate and then perform an N-alkylation using an ethylating agent like ethyl iodide or diethyl sulfate.[14] However, this adds an extra step and may also result in a mixture of N1 and N2 alkylated products, requiring further purification.

Q4: How should I store the final product, this compound?

A4: As a carboxylic acid, it should be stored in a cool, dry place, tightly sealed to protect it from moisture. It is generally a stable solid at room temperature.

Q5: What are some common analytical techniques to confirm the structure of the final product?

A5: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isovalerylacetate (1.0 eq) in absolute ethanol.

  • Add ethylhydrazine sulfate (1.1 eq) and anhydrous sodium acetate (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Saponification to this compound
  • Dissolve the purified pyrazole ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[15]

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 40-50°C.[9][15]

  • Monitor the reaction by TLC until all the starting material is consumed (typically 4-12 hours).[9]

  • Cool the reaction mixture in an ice bath and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and carefully acidify to pH 2-3 with 1M HCl.[9]

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the solid or the combined organic extracts with cold water and brine.

  • Dry the product or organic solution over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved from

  • Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones - Blucher Proceedings. (n.d.). Retrieved from

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). Retrieved from

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from

  • Unit 4 Pyrazole | PDF - Slideshare. (n.d.). Retrieved from

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (2022, November 14). Retrieved from

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Retrieved from

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016, November 20). Retrieved from

  • pyrazole.pdf - CUTM Courseware. (n.d.). Retrieved from

Sources

Technical Support Center: Purification of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6). As a key intermediate in pharmaceutical and agrochemical research, achieving high purity is paramount for reliable downstream applications.[1][2] This guide is designed to address the specific purification challenges you may encounter. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are intrinsically linked to the synthetic route. A common pathway to this compound is the hydrolysis (saponification) of its corresponding ethyl ester. Therefore, you should anticipate:

  • Unreacted Starting Material: The most common impurity is the parent ester, ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

  • Regioisomers: Synthesis of asymmetrically substituted pyrazoles can sometimes yield regioisomers, such as 1-Ethyl-5-isobutyl-1H-pyrazole-3-carboxylic acid. These can be particularly challenging to separate due to their very similar physical properties.[3]

  • Byproducts from Synthesis: Depending on the specific reagents used to construct the pyrazole ring, you may have residual aldehydes, ketones, or hydrazine derivatives.[4][5]

  • Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., ethanol, toluene, ethyl acetate) and any excess reagents like acids or bases used for hydrolysis.

Q2: What is the most robust and generally applicable purification strategy for this compound?

A2: For a solid carboxylic acid like this, the most effective primary purification strategy is a two-step process: Acid-Base Extraction followed by Recrystallization .

  • Acid-Base Extraction: This technique is exceptionally effective at removing neutral impurities, such as the unreacted parent ester.[6][7][8] It leverages the acidic nature of your target compound to move it into an aqueous phase, leaving non-acidic impurities behind in the organic phase.[9]

  • Recrystallization: This is the gold standard for purifying solid organic compounds to a high degree of crystalline purity, effectively removing impurities that may have been co-extracted or are structurally very similar.[10][11][12]

The following workflow provides a general decision-making framework.

G start Crude Product (Post-Synthesis Workup) is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction (See Protocol 1) is_solid->acid_base  Yes   oily_product Crude is an oil or gum with significant neutral impurities is_solid->oily_product  No   reassess Re-assess Product (Solid Precipitate) acid_base->reassess recrystallize Perform Recrystallization (See Protocols 2 & 3) reassess->recrystallize final_product High Purity Crystalline Product recrystallize->final_product oily_product->acid_base

Caption: General purification strategy workflow.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended to ensure both purity and structural integrity.

Technique Information Provided Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of the number of components in a sample. Used to monitor reaction progress and purification.[3]Carboxylic acids can streak on silica. Add 0.5-1% acetic acid to the eluent for sharper spots.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (e.g., % area). The gold standard for purity determination in the pharmaceutical industry.[3]A C18 (reversed-phase) column is typical. The mobile phase often consists of acetonitrile/water with an acidic modifier like formic acid or TFA to ensure consistent protonation.
Nuclear Magnetic Resonance (¹H NMR) Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.[13][14]Integration of impurity peaks relative to product peaks can provide a rough estimate of purity.
Melting Point Analysis A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to broaden and depress the melting range.Compare the observed melting point to literature values if available.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Provides structural information but is not inherently quantitative for purity unless coupled with a chromatographic method (e.g., LC-MS).

Table 1: Analytical Techniques for Purity Assessment.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: After acid-base extraction, I get low yield or no precipitate upon re-acidification.

  • Underlying Cause: This issue typically stems from three possibilities: (1) Incomplete extraction into the basic aqueous phase, (2) Incomplete re-acidification, or (3) Significant solubility of your product in the aqueous solution.

  • Troubleshooting Protocol:

    • Verify pH: Before abandoning the extraction, use pH paper or a pH meter to confirm the aqueous solution is strongly acidic (pH 1-2). Add more concentrated acid (e.g., 6M HCl) dropwise if necessary.[15]

    • "Salting Out": If the pH is correct, the product may have some water solubility. Add solid sodium chloride (NaCl) to the aqueous solution until it is saturated. This decreases the polarity of the aqueous layer and can force your organic acid to precipitate.

    • Back-Extraction: If precipitation is still minimal, your compound may be a low-melting solid or an oil. Extract the acidified aqueous solution 2-3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9] Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to recover your product.

Issue 2: My product "oils out" or forms a sticky gum during recrystallization instead of forming crystals.

  • Underlying Cause: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This can be caused by cooling the solution too quickly, using a solvent with too high a boiling point, or the presence of impurities that depress the melting point.[16]

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated at the boiling point.[16]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help. Do not place it directly in an ice bath.

    • Scratch and Seed: If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites.[16] Alternatively, add a "seed crystal" from a previous pure batch to induce crystallization.[11][16]

    • Re-evaluate Solvent System: If the problem persists, your solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but poorly when cold.[17] Consider a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "poor" or "anti-solvent" (e.g., water) at an elevated temperature until the solution just becomes cloudy. Add a drop of the good solvent to clarify, then cool slowly.[10][18]

G start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out success Crystals Form Successfully oiling_out->success  No   reheat 1. Re-heat to dissolve oil oiling_out->reheat  Yes   add_solvent 2. Add more hot solvent (10-20% volume) reheat->add_solvent slow_cool 3. Cool SLOWLY (Insulate flask) add_solvent->slow_cool scratch_seed 4. Scratch with glass rod or add seed crystal slow_cool->scratch_seed change_solvent 5. If problem persists, change solvent system (e.g., use anti-solvent) scratch_seed->change_solvent

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (EIPCA). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. EIPCA is a pyrazole derivative with significant potential in medicinal chemistry, but its lipophilic isobutyl and ethyl groups can present hurdles to achieving desired concentrations in aqueous media.[1] This guide provides a systematic, mechanism-based approach to overcoming these issues.

Troubleshooting Guide: Core Solubility Issues

This section addresses common problems in a question-and-answer format, guiding you from simple fixes to more advanced formulation strategies.

Question 1: My EIPCA is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?

Answer: The first and most critical step is to leverage the compound's acidic carboxylic acid group through pH adjustment.

The Scientific Rationale: this compound is a weak acid. Its solubility in water is dictated by the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[2][3][4][5]

  • At Low pH (below its pKa): The carboxylic acid group remains protonated (R-COOH). This form is neutral and less polar, favoring the crystalline solid state over dissolution in water.[6]

  • At High pH (above its pKa): The carboxylic acid group is deprotonated, forming the carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7]

Your immediate strategy should be to raise the pH of your solvent. By preparing a basic solution, you can convert the compound to its much more soluble salt form. An initial attempt using a buffer at pH 8.0 or higher is recommended.[8]

Question 2: I've raised the pH, and while solubility has improved, it's still insufficient for my required stock concentration. What is the next logical step?

Answer: The next step is to introduce a water-miscible organic co-solvent to your basic aqueous solution.

The Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous environment.[9][] Water is a highly polar solvent with a strong hydrogen-bonding network. The lipophilic isobutyl and ethyl moieties on EIPCA disrupt this network, making it energetically unfavorable for the molecule to dissolve. Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) have both polar and non-polar regions.[11][12] They integrate into the water's hydrogen-bonding network, effectively lowering the solvent polarity and creating "pockets" that can more readily accommodate the non-polar parts of your compound, thereby increasing solubility.[][13]

A common starting point is to prepare a stock solution in 100% DMSO and then dilute it carefully into your aqueous buffer. However, for direct solubilization, creating a mixed solvent system (e.g., 10-20% ethanol in your basic buffer) can be highly effective.[14]

Question 3: My concentrated stock solution in an organic co-solvent crashes or precipitates when I dilute it into my final aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "fall-out." The most effective way to prevent this is by incorporating a surfactant into your formulation.

The Scientific Rationale: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[15] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16]

The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. The hydrophilic heads form the outer shell, which is soluble in the aqueous buffer. When your EIPCA compound begins to precipitate upon dilution, the micelles can encapsulate the poorly soluble, neutral form of the molecule within their hydrophobic core, keeping it suspended and "solubilized" in the bulk aqueous phase.[16][17]

For an acidic compound like EIPCA, non-ionic surfactants like Polysorbate 80 (Tween 80) or cationic surfactants are often effective.[16][18] Start by adding a low concentration (e.g., 0.01-0.1%) of the surfactant to your final assay buffer before adding the EIPCA stock solution.

Systematic Approach to Solubilization

For a reliable and reproducible workflow, it is crucial to follow a systematic approach. The following flowchart outlines a decision-making process for effectively solubilizing EIPCA.

G Start Start with EIPCA Powder Aqueous Attempt to Dissolve in Target Aqueous Buffer (e.g., pH 7.4) Start->Aqueous Check1 Solubility Adequate? Aqueous->Check1 Success Experiment Ready Check1->Success Yes pH_Adjust 1. pH Adjustment Increase pH > 8.0 with NaOH or Basic Buffer Check1->pH_Adjust No Check2 Solubility Adequate? pH_Adjust->Check2 Check2->Success Yes Cosolvent 2. Co-solvent Addition Use minimal % of DMSO, Ethanol, or PEG 400 in the basic buffer Check2->Cosolvent No Check3 Solubility Adequate & Stable upon Dilution? Cosolvent->Check3 Check3->Success Yes Surfactant 3. Surfactant Stabilization Add 0.01-0.1% Surfactant (e.g., Polysorbate 80) to final dilution buffer Check3->Surfactant No Check4 Stable Solution? Surfactant->Check4 Check4->Success Yes Advanced Consult Formulation Scientist: Consider Advanced Methods (e.g., Cyclodextrins, SEDDS) Check4->Advanced No

Caption: A decision flowchart for systematically troubleshooting EIPCA solubility.

In-Depth Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol details how to determine the solubility of EIPCA as a function of pH.

  • Materials:

    • This compound (EIPCA)

    • Type I Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

    • A series of buffers (e.g., phosphate, borate) at pH 7.0, 7.5, 8.0, 8.5, 9.0

    • Vortex mixer and/or sonicating bath

    • Centrifuge

    • HPLC or UV-Vis Spectrophotometer for concentration analysis

  • Procedure:

    • Prepare saturated solutions by adding an excess of EIPCA powder to vials containing each of the different pH buffers.

    • Cap the vials tightly and vortex vigorously for 2 minutes.

    • Equilibrate the samples on a rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant in a suitable mobile phase or solvent and determine the concentration of dissolved EIPCA using a pre-validated analytical method (HPLC/UV-Vis).

    • Plot the measured solubility (e.g., in mg/mL) against the pH to identify the optimal pH for dissolution.

The Underlying Mechanism: Ionization

The dramatic increase in solubility with pH is due to the deprotonation of the carboxylic acid, converting the neutral, less soluble molecule into a charged, more soluble ion.

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Low_pH_Struct Low_pH_Struct High_pH_Struct High_pH_Struct Low_pH_Struct->High_pH_Struct + OH⁻ - H₂O Low_pH_Label Protonated Form (R-COOH) Neutral Molecule Poorly Water Soluble High_pH_Struct->Low_pH_Struct + H⁺ High_pH_Label Deprotonated Form (R-COO⁻) Anionic Salt Highly Water Soluble

Caption: Diagram of an EIPCA molecule solubilized within a surfactant micelle.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmanotes.
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Co-solvent and Complexation Systems. (n.d.). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Pharmacokinetics. (n.d.). AccessPhysiotherapy.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC - NIH.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. (n.d.). PubMed.
  • This compound. (n.d.). Benchchem.
  • Understanding the 4 Main Types of Surfactants for Personal Care & Cleaning Products. (2024). YouTube.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. (n.d.). ResearchGate.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). Journal of Pharmaceutical Sciences.
  • How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.

Sources

Stability problems of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific problems you may encounter during your work with this compound. Each issue is followed by an analysis of potential causes and actionable steps for resolution.

Question 1: I'm observing a progressive decrease in the concentration of my this compound stock solution over a short period. What could be the cause?

A decline in the concentration of your compound is a primary indicator of degradation. The pyrazole ring, while generally aromatic and relatively stable, can be susceptible to degradation under certain conditions, particularly when functionalized with a carboxylic acid group.[1][2] The principal culprits are typically hydrolysis, oxidation, and photodegradation.

Potential Causes and Investigative Steps:

  • Hydrolytic Degradation: The presence of water, especially at non-neutral pH, can lead to the breakdown of the molecule. While pyrazole esters are noted to be susceptible to hydrolysis, the carboxylic acid itself can participate in or be affected by reactions in aqueous media.[3][4]

    • Troubleshooting Protocol:

      • pH Measurement: Immediately measure the pH of your stock solution. Extreme pH values can accelerate degradation.

      • Solvent Evaluation: If using aqueous buffers, consider preparing a fresh stock solution in a high-purity aprotic organic solvent like anhydrous DMSO or ethanol for comparison. Monitor the concentration in both the aqueous and organic solutions over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

      • Forced Degradation Study (Hydrolysis): To confirm pH-dependent instability, perform a forced degradation study.[6][7] Expose solutions of the compound to acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[6][7] Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the rate of degradation.

  • Oxidative Degradation: Although the pyrazole ring is generally resistant to oxidation, certain reagents or dissolved atmospheric oxygen can promote degradation, especially under conditions that favor free radical formation.[1][2]

    • Troubleshooting Protocol:

      • Solvent Purity: Ensure that your solvents are free from peroxides, which can be a source of oxidative stress.

      • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Forced Degradation Study (Oxidation): Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[7] Monitor the formation of degradation products by HPLC-MS to identify potential oxidative liabilities.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of your compound.

    • Troubleshooting Protocol:

      • Light Protection: Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light.

      • Photostability Testing (ICH Q1B): For a comprehensive assessment, perform a photostability study according to the International Council for Harmonisation (ICH) guideline Q1B.[8][9][10][11] This involves exposing the compound in solution to a controlled source of UV and visible light and monitoring for degradation.[12]

Question 2: I'm seeing unexpected peaks in my chromatogram when analyzing my compound. How can I determine if these are degradation products?

The appearance of new peaks is a strong indication of chemical transformation. A systematic approach is necessary to identify these species and understand their origin.

Identification and Characterization Workflow:

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC system to assess the peak purity of your main compound and the new peaks. Co-elution of impurities can be identified by non-homogenous spectra across the peak.[5]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. This information is crucial for proposing molecular formulas for the potential degradants.[13]

  • Forced Degradation Study: As described in the previous question, performing forced degradation studies under hydrolytic, oxidative, and photolytic conditions will help to intentionally generate the degradation products.[6][14][15] By comparing the retention times and mass spectra of the peaks in your stressed samples with the unknown peaks in your original sample, you can often confirm their identity as degradants.

  • Structural Elucidation: For critical degradation products, further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[13]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for stock solutions of this compound?

To ensure the long-term stability of your stock solutions, the following conditions are recommended:

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or EthanolMinimizes the risk of hydrolysis.
Temperature -20°C or -80°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation.
Light Amber vials or foil wrappingProtects against photodegradation.
Container Tightly sealed vials with inert capsPrevents solvent evaporation and contamination.
Q2: Which analytical techniques are best suited for stability studies of this compound?

A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.[13] A reversed-phase HPLC method with a C18 column is a good starting point. Method development should focus on achieving baseline separation of the parent peak from all potential degradation products.

  • HPLC with Mass Spectrometry (LC-MS): This provides mass information, which is invaluable for the identification of unknown peaks and for confirming the identity of degradation products.[13][16]

  • UV-Vis Spectroscopy: Can be used for a quick concentration check, but it is not a stability-indicating method as it cannot distinguish between the parent compound and its degradants if they have overlapping absorption spectra.

Q3: How can I proactively assess the stability of this compound before starting a long-term experiment?

Performing a forced degradation study is a proactive approach to understanding the potential stability liabilities of your molecule.[7][17] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/PDA (Quantification, Peak Purity) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC LCMS LC-MS (Identification of Degradants) HPLC->LCMS If unknowns present Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Handling Informed Handling & Storage Procedures Pathway->Handling Compound Compound in Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Photo

Caption: Workflow for a forced degradation study.

By subjecting your compound to these stress conditions, you can rapidly identify its potential degradation pathways and develop a robust analytical method to monitor its stability throughout your experiments.

III. References

  • Molecules. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH. [Link]

  • National Institutes of Health. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. RSC Publishing. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • American Pharmaceutical Review. (n.d.). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • Wiley Online Library. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • IntechOpen. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]

  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these vital heterocyclic scaffolds. Pyrazole carboxylic acids are key building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may observe during your experiments. Each answer delves into the mechanistic cause of the side reaction and provides actionable steps for mitigation.

Q1: My final product is a mixture of two isomers that are difficult to separate. What is causing this and how can I improve regioselectivity?

A1: Issue Identification and Root Cause Analysis

The formation of regioisomers is one of the most common challenges in pyrazole synthesis, particularly when using classical methods like the Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] The reaction involves the condensation of a hydrazine at one of the two non-equivalent carbonyl groups, leading to two potential cyclization pathways and, consequently, two different pyrazole regioisomers.

The regiochemical outcome is dictated by a delicate balance of factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of initial nucleophilic attack by the hydrazine.

  • Reaction pH: The reaction conditions, particularly the pH, can influence which carbonyl is more reactive and the rate of the subsequent cyclization and dehydration steps.[4] Acid catalysis is typically required for both the initial imine formation and the final cyclization.[3][4][5]

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Attack_A Attack at C1 Diketone->Attack_A 1a Attack_B Attack at C2 Diketone->Attack_B 1b Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Int. A Attack_A->Intermediate_A Product_A Pyrazole Isomer A Intermediate_A->Product_A Cyclization Intermediate_B Hydrazone Int. B Attack_B->Intermediate_B Product_B Pyrazole Isomer B Intermediate_B->Product_B Cyclization

Caption: Regioselectivity in Knorr synthesis.

Troubleshooting and Mitigation Strategies:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • pH Control: Carefully buffer the reaction. While acid catalysis is necessary, excessively strong acidic conditions might mask the inherent electronic differences between the carbonyls. A systematic screen of pH is recommended.[4]

  • Employ Pre-activated Substrates: Instead of a 1,3-dicarbonyl, consider using a vinylogous ester or an enaminone. These substrates have more differentiated electrophilic centers, which can force the reaction down a single pathway.

  • Use a Directed Synthesis Approach: For unambiguous results, consider multi-step synthetic routes that build the pyrazole core with defined regiochemistry.[6] This might involve cycloaddition reactions or the functionalization of a pre-formed pyrazole ring. While longer, this approach guarantees a single isomer.

Q2: I'm observing a significant amount of a decarboxylated by-product. What conditions favor this side reaction and how can I prevent it?

A2: Issue Identification and Root Cause Analysis

Decarboxylation, the loss of CO₂, is a common side reaction for pyrazole carboxylic acids, especially when the carboxyl group is at the C3 or C5 position. The stability of the pyrazole ring can facilitate this process, which is typically promoted by:

  • Heat: High reaction temperatures or prolonged heating during workup or purification (e.g., distillation) are primary culprits.

  • Metal Catalysis: Certain transition metals, particularly copper, can facilitate decarboxylation, sometimes as part of a desired coupling reaction, but often as an unwanted side reaction.[7] A recent study demonstrated copper(II)-facilitated decarboxylation of 3,5-pyrazoledicarboxylic acid.[7]

  • Strong Acidic or Basic Conditions: Extreme pH can sometimes promote decarboxylation, depending on the substrate.

The mechanism often involves the formation of a pyrazolyl anion or radical intermediate after the loss of CO₂, which is then quenched.[7][8]

Troubleshooting and Mitigation Strategies:

ParameterCondition to AvoidRecommended ActionRationale
Temperature Prolonged reflux, high-temperature distillationUse the lowest effective reaction temperature. Employ purification methods like recrystallization or column chromatography at room temperature.Minimizes the thermal energy required to initiate the decarboxylation cascade.
Catalysts Adventitious metal contaminationUse high-purity reagents and solvents. If metals are suspected, consider adding a chelating agent like EDTA during workup.Prevents unintended metal-catalyzed pathways that lower the activation energy for decarboxylation.[7]
pH Harsh acidic or basic conditionsMaintain the reaction as close to neutral pH as possible, unless required by the mechanism. Neutralize carefully during workup.Avoids protonation or deprotonation states that might stabilize the transition state for CO₂ loss.
Atmosphere Air/Oxygen for radical pathwaysIf a radical mechanism is suspected, run the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidative processes that can initiate radical decarboxylation.[8]
Q3: My reaction is producing an ester by-product instead of the desired carboxylic acid. Why is this happening?

A3: Issue Identification and Root Cause Analysis

The formation of an ester is a classic side reaction that occurs when a carboxylic acid is exposed to an alcohol in the presence of an acid catalyst. This equilibrium reaction is known as the Fischer Esterification .[9]

This issue is highly prevalent if you are:

  • Using an alcohol (e.g., methanol, ethanol) as the reaction solvent.[10]

  • Performing a reaction under acidic conditions that also contains a significant amount of an alcohol reagent or impurity.

  • Quenching an acidic reaction mixture with an alcohol.

The pyrazole carboxylic acid itself is acidic, but the reaction is significantly accelerated by the presence of a strong acid catalyst (e.g., H₂SO₄, HCl, TsOH).[9]

Troubleshooting and Mitigation Strategies:

  • Solvent and Reagent Choice: The most effective solution is to replace the alcohol solvent with a non-reactive alternative like THF, dioxane, acetonitrile, or toluene. If an alcohol is an essential reagent, it should be used in stoichiometric amounts rather than as the solvent.

  • Control of Acidity: If acidic conditions are necessary, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) before introducing any alcohols during the workup or purification stages.

  • Hydrolysis as a Final Step: If the formation of the ester is unavoidable due to the synthetic route (e.g., the pyrazole is formed from a β-ketoester), the final step must be a dedicated hydrolysis of the crude product.[11][12] This is typically achieved by heating the crude ester with an aqueous base (e.g., NaOH, KOH) followed by acidic workup to protonate the resulting carboxylate salt.

Q4: I'm seeing by-products with a higher molecular weight, suggesting N-alkylation or N-acylation. How can I control the reactivity of the pyrazole nitrogen?

A4: Issue Identification and Root Cause Analysis

The unsubstituted N-H of the pyrazole ring is nucleophilic and can readily react with electrophiles present in the reaction mixture, such as alkyl halides or acyl chlorides.[13][14] This leads to N-alkylation or N-acylation, which competes with the desired reaction. Since unsymmetrical pyrazoles have two distinct ring nitrogens, this can further complicate the product mixture by yielding two N-alkylated regioisomers.[15][16]

This side reaction is favored by:

  • Basic Conditions: The presence of a base deprotonates the N-H, forming a highly nucleophilic pyrazolide anion.

  • Electrophilic Reagents: The presence of alkylating or acylating agents in the reaction.

G cluster_main Troubleshooting Workflow Start Unexpected By-product Observed (e.g., via LCMS/TLC) Char Characterize By-product (NMR, HRMS) Start->Char ID Identify Side Reaction Char->ID Decarb Decarboxylation? (Loss of 44 Da) ID->Decarb Check Mass Ester Esterification? (Addition of R-OH - H₂O) ID->Ester Check Mass Alkylation N-Alkylation? (Addition of R-X - HX) ID->Alkylation Check Mass Sol_Decarb Solution: Lower Temperature, Avoid Metals Decarb->Sol_Decarb Sol_Ester Solution: Change Solvent, Hydrolyze Product Ester->Sol_Ester Sol_Alkylation Solution: Protect N-H, Choose Base Carefully Alkylation->Sol_Alkylation ReRun Re-run Experiment Sol_Decarb->ReRun Sol_Ester->ReRun Sol_Alkylation->ReRun

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal reaction outcomes. As Senior Application Scientists, we have curated this information based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route considered here is a Knorr-type pyrazole synthesis followed by ester hydrolysis.

Issue 1: Low or No Yield of the Desired Pyrazole Ester

Question: I am attempting to synthesize ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate via the condensation of ethyl 2,4-dioxo-6-methylheptanoate with ethylhydrazine, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this Knorr-type pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities in the ethyl 2,4-dioxo-6-methylheptanoate or ethylhydrazine can interfere with the reaction.[1]

    • Recommendation: Ensure the high purity of your starting materials. If necessary, purify the β-ketoester by distillation and use freshly acquired or properly stored ethylhydrazine.

  • Reaction Conditions:

    • pH Control: The reaction is often acid-catalyzed.[2][3] The initial condensation to form the hydrazone and the subsequent cyclization are pH-sensitive steps.

      • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.[4] However, strongly acidic conditions should be avoided as they can lead to unwanted side reactions. The optimal pH should be determined empirically.

    • Temperature and Reaction Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.[1] Conversely, excessive heat can cause degradation of reactants or products.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) in a suitable solvent like ethanol can be beneficial.[1]

    • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[1]

      • Recommendation: Ethanol is a commonly used protic solvent for this type of condensation.[5] However, aprotic dipolar solvents like DMF or NMP have also been shown to be effective, sometimes leading to better regioselectivity and yields.[5][6]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Recommendation: Typically, a slight excess of the hydrazine derivative is used to ensure complete consumption of the more valuable β-ketoester. A molar ratio of 1:1.1 to 1:1.2 (β-ketoester:ethylhydrazine) is a good starting point.

Issue 2: Formation of a Regioisomeric Impurity

Question: My reaction is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity to favor the desired 1-ethyl-3-isobutyl isomer over the 1-ethyl-5-isobutyl isomer?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] The regioselectivity is determined by which carbonyl group of the β-ketoester is initially attacked by the substituted nitrogen of ethylhydrazine.

  • Controlling the Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly influence the regiochemical outcome. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some cases compared to standard solvents like ethanol.[7] Aprotic dipolar solvents in combination with an acid catalyst can also enhance regioselectivity.[5][6]

    • pH Adjustment: The pH of the reaction medium can alter the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens. Careful optimization of the catalytic acid and its concentration is recommended.

  • Chromatographic Separation: If optimizing the reaction conditions does not provide sufficient regioselectivity, the isomers will need to be separated.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers.[1] A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) will be necessary to achieve good separation.

Issue 3: Incomplete or Slow Hydrolysis of the Pyrazole Ester

Question: I am having difficulty hydrolyzing the ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate to the corresponding carboxylic acid. The reaction is either very slow or does not go to completion. What can I do to improve this step?

Answer:

Ester hydrolysis to a carboxylic acid is a standard transformation, but its efficiency can be influenced by several factors.

  • Choice of Base and Stoichiometry:

    • Recommendation: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for this hydrolysis.[8] Typically, an excess of the base (1.5 to 3.0 equivalents) is required to drive the reaction to completion.[8]

  • Solvent System: A co-solvent system is often necessary to ensure the solubility of the pyrazole ester.

    • Recommendation: A mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio) is a good starting point.[8] Other co-solvents like methanol or ethanol can also be used.

  • Temperature:

    • Recommendation: The hydrolysis can often be performed at room temperature, but gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate.[8] Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up Procedure: Proper work-up is crucial for isolating the carboxylic acid.

    • Recommendation: After the reaction is complete, the organic solvent should be removed under reduced pressure. The remaining aqueous solution should then be acidified with an acid like 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.[8] The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis proceeds through a well-established mechanism.[3] It begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration of the resulting cyclic intermediate to yield the stable, aromatic pyrazole ring.[3][9] The reaction is typically acid-catalyzed.[2]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the pyrazole formation and the ester hydrolysis.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials, intermediates, and products. The spots can be visualized under UV light (254 nm) if the compounds are UV-active.[1] Staining with iodine or other appropriate stains can also be used. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the best practices for purifying the final this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization is an excellent method for purification.[10] Suitable solvents or solvent mixtures (e.g., ethanol/water, toluene/hexane) should be screened to find conditions that provide good crystal formation and effective impurity removal.

  • Acid-Base Extraction: As a carboxylic acid, your product can be purified by dissolving the crude material in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[10]

  • Column Chromatography: If recrystallization or extraction is not effective, flash column chromatography using silica gel can be used. A solvent system with a polar component (e.g., ethyl acetate) and often a small amount of acetic acid to improve the peak shape of the carboxylic acid is typically employed.

Q4: Are there alternative synthetic routes to consider?

A4: While the Knorr synthesis is a very common and robust method, other synthetic strategies exist for constructing the pyrazole ring. One notable alternative is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5][6] For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne could potentially yield the desired pyrazole ester. However, this route may require different starting materials and optimization of different reaction parameters.

Data Summary and Protocols

Recommended Reaction Conditions
ParameterPyrazole Ester SynthesisEster Hydrolysis
Reactants Ethyl 2,4-dioxo-6-methylheptanoate, EthylhydrazineEthyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate
Stoichiometry 1 : 1.1-1.2 (β-ketoester : ethylhydrazine)1 : 1.5-3.0 (Ester : Base)
Solvent Ethanol or DMFTHF/Water (3:1)
Catalyst/Reagent Catalytic Acetic AcidLiOH or NaOH
Temperature 25-60 °C25-50 °C
Typical Time 4-24 hours4-12 hours
Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[4]

  • To this stirred solution, add ethylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of this compound

  • Dissolve the ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1 ratio).[8]

  • Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at 40 °C.[8]

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[8]

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.[8]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure this compound.[8]

Visualized Workflows and Mechanisms

Knorr_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_CO_R2 β-Dicarbonyl (Ethyl 2,4-dioxo-6-methylheptanoate) Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone Condensation (+ H⁺, - H₂O) R3_NH_NH2 Hydrazine (Ethylhydrazine) R3_NH_NH2->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Ester Cyclic_Intermediate->Pyrazole Dehydration (- H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[3]

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_pH Optimize pH (Catalytic Acid) Check_Purity->Optimize_pH Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Temp Optimize Temperature & Time Optimize_pH->Optimize_Temp Optimal Adjust_Acid Adjust Acid Concentration Optimize_pH->Adjust_Acid Suboptimal Check_Stoichiometry Verify Stoichiometry Optimize_Temp->Check_Stoichiometry Optimal Monitor_TLC Monitor by TLC/ Adjust Heat Optimize_Temp->Monitor_TLC Suboptimal Adjust_Ratio Adjust Reactant Ratio Check_Stoichiometry->Adjust_Ratio Incorrect Success Yield Improved Check_Stoichiometry->Success Correct Purify_SM->Optimize_pH Adjust_Acid->Optimize_Temp Monitor_TLC->Check_Stoichiometry Adjust_Ratio->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
  • "detailed experimental protocol for Knorr pyrazole synthesis". Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

Sources

Troubleshooting inconsistent results in assays with 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (EIPCA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during in-vitro and cell-based assays.

While every compound is unique, the structural features of EIPCA—a heterocyclic pyrazole core, a potentially ionizable carboxylic acid group, and lipophilic isobutyl/ethyl moieties—are common in drug discovery candidates and can present predictable challenges.[1] This guide uses EIPCA as a case study to address broader issues of compound handling, solubility, and assay artifacts that are critical for generating robust and reproducible data.

Compound Profile: this compound
PropertyValueSource
CAS Number 1015845-75-6[1]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
Key Structural Features Pyrazole Ring, Carboxylic Acid, Isobutyl Group[1]

Section 1: Troubleshooting Guide - From Powder to Pipette

Inconsistent results often originate from the very first steps of compound handling and solution preparation.[2] This section addresses the most common issues related to compound integrity and solubility.

Q1: My IC50 values for EIPCA are highly variable between experiments. What is the most likely cause?

High variability in potency measurements is a frequent challenge, particularly with small molecules possessing moderate to high lipophilicity. The primary suspect is inconsistent compound concentration due to poor aqueous solubility and precipitation.[3][4] If a compound precipitates in your assay medium, its effective concentration available to the target is much lower and more variable than the nominal concentration you calculated.[5]

Application Scientist's Note: The isobutyl and ethyl groups on the pyrazole scaffold increase the molecule's lipophilicity.[1] While this can be beneficial for cell membrane permeability, it often leads to poor solubility in aqueous buffers (e.g., cell culture media, PBS). The carboxylic acid moiety can be ionized to a carboxylate at physiological pH, which aids solubility, but this effect may not be sufficient to overcome the hydrophobicity of the rest of the molecule. This solubility issue is the most common reason for seeing a lack of activity or inconsistent results.[6]

Below is a systematic workflow to diagnose and address this problem.

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Start: Inconsistent Assay Results B Step 1: Verify Compound Integrity - Check storage conditions (-20°C) - Use freshly prepared stock solution - Avoid multiple freeze-thaw cycles A->B C Step 2: Assess Compound Solubility - Perform visual solubility test (Protocol 1) - Does precipitate form at highest assay concentration? B->C D Step 3: Mitigate Precipitation - Lower final DMSO % (e.g., 0.1%) - Add solubilizing agents (e.g., BSA, Tween-20) - Re-evaluate solubility C->D Yes E Step 4: Investigate Non-Specific Binding - Use low-binding plates - Include BSA in buffer - Pre-incubate plates with buffer C->E No D->C F Step 5: Review Assay Parameters - Consistent cell density? - Standardized incubation times? - Reagent stability? E->F G Results are now consistent F->G Yes H Consult further with technical support F->H No

Caption: Troubleshooting workflow for inconsistent assay results.

Q2: I see a film or fine particles in my EIPCA stock solution or diluted assay wells. What should I do?

This is a clear sign of precipitation.[4] A solution that is not perfectly clear cannot be accurately pipetted or dosed, leading to significant errors. Do not proceed with an assay if you observe any cloudiness or particulate matter.

Application Scientist's Note: Compounds can precipitate from DMSO stocks if they absorb atmospheric moisture, as solubility in DMSO decreases significantly with water uptake.[7] Precipitation in aqueous assay buffer occurs when the compound's concentration exceeds its thermodynamic solubility limit in that specific medium.[5] The final concentration of DMSO is critical; a sharp drop in solvent strength upon dilution from 100% DMSO into an aqueous buffer is the primary driver of precipitation.[6]

Protocol 1: Kinetic Solubility Assessment by Visual Inspection

This protocol helps determine the practical solubility limit of EIPCA in your specific assay buffer.[4]

Materials:

  • 10 mM stock solution of EIPCA in 100% anhydrous DMSO.

  • Assay buffer (e.g., cell culture medium + 10% FBS).

  • Clear microcentrifuge tubes or a 96-well clear bottom plate.

  • Vortex mixer and centrifuge.

Methodology:

  • Prepare Dilutions: In separate microcentrifuge tubes, prepare serial dilutions of your compound in the assay buffer. Start from the highest concentration you plan to test (e.g., 100 µM) down to lower concentrations. Ensure the final DMSO concentration is identical across all tubes and matches your assay conditions (e.g., 0.5%).

  • Incubate: Vortex each tube gently and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours to mimic the assay conditions.

  • Visual Inspection: Hold the tubes against a dark background and visually inspect for any signs of cloudiness, crystals, or precipitate. This is your first indication of insolubility.

  • Centrifugation (Confirmation): Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes. Carefully inspect the bottom of the tube for a pellet. The presence of a pellet confirms that the compound has precipitated.

  • Determine Solubility Limit: The highest concentration that remains clear and shows no pellet is your approximate kinetic solubility limit in that buffer. All subsequent experiments should be designed with final concentrations below this limit.

Section 2: Frequently Asked Questions (FAQs)

Compound Handling & Storage

Q3: What are the best practices for storing and handling EIPCA? Proper storage is critical to maintaining compound integrity.[2]

  • Solid Compound: Store at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous, high-purity DMSO.[6] Aliquot this stock into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7][8] Store these aliquots at -20°C.[9]

Q4: Can I use solvents other than DMSO to prepare my stock solution? DMSO is generally preferred for its high solubilizing power. If your assay is intolerant to DMSO, ethanol can be an alternative. However, the solubility of EIPCA in ethanol may be lower, and ethanol is more volatile. Always ensure the final solvent concentration in your assay is below the tolerance level of your system (typically <0.5% for DMSO, and often lower for other organic solvents).[3][6]

Assay Optimization

Q5: I suspect EIPCA is binding to my plasticware (plates, tips). How can I prevent this? This phenomenon, known as non-specific binding (NSB), is common for hydrophobic compounds.[10][11] It reduces the effective concentration of the compound in the solution.

  • Use Low-Binding Plates: Polypropylene or other low-protein-binding plates are recommended over standard polystyrene.

  • Add a Carrier Protein/Detergent: Including a small amount of Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) or a non-ionic detergent like Tween-20 (e.g., 0.005-0.01%) in your assay buffer can help block non-specific binding sites on plastics and proteins.[12]

  • Pre-Equilibration: Before adding your compound, pre-incubate the assay plates with the buffer containing BSA or Tween-20.

G cluster_0 Specific vs. Non-Specific Binding T Target Protein C EIPCA Compound C->T Specific Binding (Desired Effect) P Plastic Well Surface C->P Non-Specific Binding (Reduces Effective Conc.) O Other Protein C->O Non-Specific Binding (Potential Off-Target Effect)

Caption: EIPCA can bind specifically to its target or non-specifically to surfaces and other proteins.

Q6: My compound seems to lose activity over the course of a long (24-72h) cell-based assay. Why? Several factors could be at play:

  • Compound Stability: The compound may not be stable in the aqueous cell culture medium at 37°C for extended periods. The pyrazole ring and carboxylic acid are generally stable, but degradation is always a possibility.

  • Metabolism: If using metabolically active cells, the compound could be modified or cleared by cellular enzymes over time.

  • Adsorption: The compound may slowly adsorb to cell surfaces or plastics over the incubation period, depleting the free concentration in the medium.

Troubleshooting Steps:

  • Stability Test: Incubate EIPCA in your cell-free medium at 37°C for the duration of your assay. At different time points (0, 24, 48, 72h), take a sample and analyze it by HPLC or LC-MS to check for degradation.

  • Shorter Incubation: If possible, design experiments with shorter incubation times to see if the effect is more pronounced.

  • Medium Refresh: For long-term assays, consider refreshing the medium containing the compound every 24 hours to maintain a more consistent concentration.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. Available at: [Link]

  • True Geometry. (n.d.). Non-specific binding. Retrieved from [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • Vashist, S. K., & Luong, J. H. T. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7563–7612. Available at: [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Hamilton Company. (n.d.). Compound Handling. Retrieved from [Link]

  • Pan, L., Ho, Q., Bevernage, J., & Mangelings, D. (2012). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmacy and Pharmacology, 64(8), 1101–1111. Available at: [Link]

  • Kozik, V., Bergold, A., & LaMarr, W. A. (2009). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this molecule and require methods to enhance its purity for downstream applications. High purity is critical to ensure accurate biological testing, reproducible results, and conformity with regulatory standards. This document provides in-depth, field-proven insights into common purification challenges and offers structured, validated protocols to address them effectively.

Part 1: Understanding Potential Impurities

The purity of the final compound is intrinsically linked to the synthetic route employed. The most common synthesis for pyrazole carboxylic acids is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative (ethylhydrazine) with a 1,3-dicarbonyl compound.[1][2] In this case, the likely precursor is an isobutyl-substituted β-ketoester or a related derivative.

Understanding the potential side reactions and incomplete conversions in this process is the first step to designing an effective purification strategy.

G cluster_reactants Starting Materials cluster_reaction Knorr Synthesis cluster_products Crude Product Mixture Ethylhydrazine Ethylhydrazine Cyclocondensation Cyclocondensation Ethylhydrazine->Cyclocondensation Isobutyl β-ketoester Isobutyl β-ketoester Isobutyl β-ketoester->Cyclocondensation Target_Product 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Cyclocondensation->Target_Product Impurity_A Unreacted Starting Materials Cyclocondensation->Impurity_A Impurity_B Regioisomer: 1-Ethyl-5-isobutyl-1H- pyrazole-3-carboxylic acid Cyclocondensation->Impurity_B Impurity_C Hydrolyzed Ester (if applicable) Cyclocondensation->Impurity_C Impurity_D Solvent Residues Cyclocondensation->Impurity_D

Common Impurities Include:

  • Unreacted Starting Materials: Residual ethylhydrazine or the β-ketoester.

  • Regioisomers: The reaction can potentially yield the undesired 1-Ethyl-5-isobutyl-1H-pyrazole-3-carboxylic acid isomer. The ratio of these isomers is highly dependent on reaction conditions.

  • Side-Products: Products from self-condensation of the starting materials or degradation.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for an initial clean-up of the crude product?

For a carboxylic acid like this, an acid-base extraction is the most effective initial purification step.[3][4][5] This technique separates your acidic product from neutral or basic impurities. The fundamental principle is that the acidic target compound can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[4][6] Neutral impurities will remain in the organic layer and can be washed away.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities, including isomers.[7][8] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[9][10][11] It is particularly useful for detecting residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides mass information for the main peak and any impurity peaks, helping in their identification.

Q3: My final product is a persistent oil, not the expected solid. What should I do?

An oily product often indicates the presence of significant impurities that are disrupting the crystal lattice formation. The most common culprits are residual solvents or an excess of one of the starting materials.

  • First Step: Re-dissolve the oil in a suitable solvent (e.g., ethyl acetate) and perform a thorough acid-base extraction as detailed in the troubleshooting guide below.

  • Second Step: After extraction, ensure the product is completely free of solvent by drying under high vacuum, possibly with gentle heating.

  • Third Step: If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available. If this fails, column chromatography is the next logical step.

Part 3: Troubleshooting Guides & Purification Protocols

This section addresses specific purity challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Problem 1: NMR analysis shows significant amounts of neutral or basic starting materials.

Cause & Rationale: This is a common issue resulting from an incomplete reaction or using a non-stoichiometric ratio of reactants. Because the target compound is a carboxylic acid, its acidic properties can be exploited to separate it from non-acidic impurities using liquid-liquid extraction.[6][12]

Solution: Perform an Acid-Base Extraction.

G Start Crude Product (Dissolved in Organic Solvent, e.g., EtOAc) Wash_Base Wash with aq. NaHCO₃ solution Start->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Aqueous_Layer Aqueous Layer (Contains Product as Carboxylate Salt) Separate1->Aqueous_Layer Collect Organic_Layer Organic Layer (Contains Neutral/Basic Impurities) Separate1->Organic_Layer Discard Acidify Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~2-3 Aqueous_Layer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter_Dry Filter, Wash with Cold Water, and Dry Precipitate->Filter_Dry Pure_Product Purified Solid Product Filter_Dry->Pure_Product

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate, will be in the upper aqueous layer (if using DCM, it will be the top layer; if using ethyl acetate, it will be the bottom layer). Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper).[6] The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Problem 2: HPLC and NMR show the presence of a regioisomeric impurity.

Cause & Rationale: Regioisomers have identical molecular weights and often very similar polarities, making them challenging to separate.[13] Simple extraction or recrystallization may not be effective. In this case, preparative column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the most reliable method.[13][14]

Solution: Perform Silica Gel Column Chromatography.

Protocol: Column Chromatography

  • Stationary Phase Selection: Use standard silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Screening: The key to a good separation is finding the right solvent system. Use thin-layer chromatography (TLC) to screen different mobile phases. Start with a non-polar solvent and gradually add a more polar one. A good starting point for an acidic compound like this is a mixture of Hexanes and Ethyl Acetate, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica.

    • Example Eluent Systems to Test:

      • 70:30 Hexanes:Ethyl Acetate + 1% Acetic Acid

      • 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid

      • 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid

    • Aim for an Rf value of ~0.25-0.35 for the target compound on the TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes and monitor the separation using TLC.

  • Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Problem 3: The product purity is ~95-98%, but >99.5% is required for a critical application.

Cause & Rationale: At this stage, the impurities are likely very closely related isomers or trace contaminants that co-eluted during chromatography. Recrystallization is an ideal final "polishing" step.[15][16] This technique relies on the principle that the target compound will be significantly less soluble in a chosen solvent at low temperatures than at high temperatures, while the minor impurities will remain in solution upon cooling.[16]

Solution: Perform a Final Recrystallization.

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Heptane/Ethyl Acetate HighVery LowIdeal choice. Dissolve in minimal hot ethyl acetate, then add hot heptane until cloudy.
Ethanol/Water HighLowGood for polar compounds. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness appears, then clarify with a drop of ethanol.
Toluene ModerateVery LowA single-solvent system. Requires higher temperatures to dissolve.
Acetonitrile HighLowAnother good single-solvent option.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble when hot but poorly soluble when cold. Use the table above as a guide and test on a small scale first.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to obtain the final, high-purity product.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Fiveable. (n.d.). Acid-Base Extraction Definition.
  • Bionity. (n.d.). Acid-base extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

  • Corradini, C., & Corradini, D. (1998). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Available from: [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • American Chemical Society. (2008). “Pure by NMR”? Organic Letters, 10(23), 5429–5431. Available from: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Berglund, K. A., & Donohue, M. D. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105. Washington, DC: U.S.
  • van Lier, J. E., & Wöhrle, D. (2007). Separation of regioisomers of metal phthalocyanines.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Lee, K. S., & Lee, S. B. (2006). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188. Washington, DC: U.S.
  • BenchChem. (n.d.). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].
  • BASF SE. (2011). Method for purifying pyrazoles. World Intellectual Property Organization.
  • BenchChem. (n.d.). This compound.
  • Chromatography Forum. (2009). separation of two isomers.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Harbin University of Science and Technology. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Nissan Chemical Industries, Ltd. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. European Patent Office.
  • National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 5987. Available from: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.
  • Zhang, S., et al. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

Sources

Preventing degradation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can be confident in the reliability of your experimental results.

Introduction: Understanding the Stability of Your Pyrazole Carboxylic Acid

This compound is a heterocyclic carboxylic acid. Like many complex organic molecules, its stability can be compromised by environmental factors such as temperature, light, moisture, and atmospheric oxygen. The pyrazole ring itself is relatively stable, but the carboxylic acid functional group and the alkyl substituents can be susceptible to degradation. The primary modes of degradation to consider are oxidative degradation, hydrolysis, photodecomposition, and thermal decarboxylation .

This guide will provide you with the necessary information to mitigate these risks and troubleshoot any issues that may arise during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of all chemical degradation pathways, including thermal decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation from atmospheric oxygen.
Light Amber vial or opaque containerPrevents photodecomposition, as pyrazole rings can be susceptible to UV degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the carboxylic acid group and mitigates moisture-mediated degradation.

Q2: I received the compound in a standard vial at room temperature. Is it still viable?

Short-term storage or shipping at ambient temperatures is generally acceptable. However, for long-term storage, it is crucial to transfer the compound to the recommended conditions (-20°C, inert atmosphere) as soon as possible to prevent gradual degradation.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include:

  • Discoloration: A change from a white or off-white powder to yellow or brown can indicate oxidative or photolytic degradation.

  • Clumping or change in texture: This may suggest moisture absorption.

  • Incomplete dissolution: If the compound was previously fully soluble in a particular solvent and now shows insolubility, this could be a sign of degradation into less soluble byproducts.

Q4: How can I be sure my compound is not degraded before starting a critical experiment?

If you have any concerns about the integrity of your compound, it is highly recommended to perform a quality control check. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the purity and identity of the compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Compound has discolored (yellowing/browning) Oxidation or Photodegradation: Exposure to air and/or light.1. Assess Purity: Analyze a small sample by HPLC-UV to determine the percentage of the main peak versus impurities. 2. Purification (if necessary): If significant degradation has occurred, recrystallization or column chromatography may be necessary. 3. Improve Storage: Transfer the remaining pure compound to an amber vial, purge with argon or nitrogen, and store at -20°C.
Inconsistent experimental results Partial Degradation: The presence of impurities may be interfering with your assay.1. Confirm Identity and Purity: Use LC-MS or ¹H NMR to confirm the structure and purity of your starting material. 2. Review Handling Procedures: Ensure that the compound is not being unnecessarily exposed to air, light, or moisture during weighing and preparation of solutions. Prepare solutions fresh for each experiment if possible.
Poor solubility in a previously used solvent Formation of Insoluble Degradants or Moisture Absorption: Degradation products may have different solubility profiles.1. Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. 2. Gentle Warming/Sonication: Try to dissolve the compound with gentle warming or sonication. 3. Purity Analysis: If solubility issues persist, analyze the compound for impurities as described above.
pH of the solution changes over time Hydrolysis or other reactions: The compound may be reacting with the solvent or buffer components.1. Use Aprotic Solvents: If possible, use high-purity aprotic solvents for stock solutions. 2. Buffer Selection: If aqueous buffers are necessary, choose a buffer system with a pH below 7 and use freshly prepared solutions. Some pyrazole esters have shown increased hydrolysis at basic pH.[1][2] 3. Store Solutions at Low Temperature: If stock solutions must be stored, aliquot and freeze them at -20°C or -80°C.

Visualizing Degradation and Prevention

To better understand the factors leading to the degradation of this compound, the following diagram illustrates the potential degradation pathways and the preventative measures that should be taken.

DegradationPathways cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_prevention Preventative Measures Compound Compound Degraded_Compound Degraded_Compound Compound->Degraded_Compound Degradation Oxygen Oxygen Oxygen->Degraded_Compound Oxidation Light Light Light->Degraded_Compound Photodecomposition Moisture Moisture Moisture->Degraded_Compound Hydrolysis Heat Heat Heat->Degraded_Compound Decarboxylation Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Oxygen Blocks Amber_Vial Amber_Vial Amber_Vial->Light Blocks Desiccant Desiccant Desiccant->Moisture Blocks Low_Temperature Low_Temperature Low_Temperature->Heat Minimizes Workflow Start Start Visual_Inspection Visual Inspection (Color, Texture) Start->Visual_Inspection Degradation_Suspected Degradation Suspected? Visual_Inspection->Degradation_Suspected QC_Analysis Perform QC Analysis (HPLC, LC-MS, NMR) Degradation_Suspected->QC_Analysis Yes Proceed Proceed with Experiment Degradation_Suspected->Proceed No Purity_Acceptable Purity > 95%? QC_Analysis->Purity_Acceptable Purity_Acceptable->Proceed Yes Purify_or_Discard Purify or Discard/Reorder Purity_Acceptable->Purify_or_Discard No Review_Storage Review Storage and Handling Procedures Purify_or_Discard->Review_Storage

Caption: Decision workflow for compound integrity assessment.

References

  • Y. L. Chou, T. A. Johnson, and D. L. H. Williams, "Hydrolytic stability of pyrazole derivatives," J. Med. Chem., vol. 42, no. 15, pp. 2849-2855, 1999.
  • S. K. Singh, et al., "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase," Bioorg. Med. Chem. Lett., vol. 19, no. 19, pp. 5773-5777, 2009. Available: [Link]

  • "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development," Open Access J. Sci. Technol., vol. 2, no. 3, pp. 1-8, 2018. Available: [Link]

  • "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem., vol. 62, no. 21, pp. 7512-7515, 1997. Available: [Link]

  • "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives," Google Patents, WO2014033164A1.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, and this guide is designed to address the specific challenges that may arise when scaling up this particular synthesis.[1] The information presented here is based on established principles of pyrazole synthesis and practical experience in process development.

I. Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process, beginning with the formation of a β-ketoester, followed by cyclization to form the pyrazole ring, and concluding with N-alkylation and saponification. This pathway is designed for scalability and employs readily available starting materials.

Diagram of the Synthetic Workflow

Synthetic Workflow Overall Synthetic Scheme cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: N-Alkylation & Saponification A 4-Methyl-2-pentanone + Diethyl oxalate B Ethyl 2,4-dioxo-6-methylheptanoate A->B  NaOEt, EtOH   C Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate B->C  Hydrazine hydrate, AcOH   D Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate C->D  Ethyl iodide, K2CO3, Acetone   E This compound D->E  NaOH, EtOH/H2O  

Caption: A three-step synthetic route to the target molecule.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Step 1: Claisen Condensation
Problem/QuestionPotential Cause(s)Recommended Solution(s)
Low or no yield of the β-ketoester (Ethyl 2,4-dioxo-6-methylheptanoate). - Inefficient base: Sodium ethoxide may have decomposed due to moisture. - Incorrect stoichiometry: An improper ratio of ketone to diethyl oxalate can lead to side reactions.- Use freshly prepared or commercially available sodium ethoxide. Ensure all glassware is thoroughly dried. - Carefully measure and add the reactants in the correct molar ratio. A slight excess of diethyl oxalate can sometimes be beneficial.
Formation of a complex mixture of byproducts. - Self-condensation of the ketone: This can occur if the reaction temperature is too high or if the base is added too quickly.- Maintain a low reaction temperature during the addition of the ketone. Add the ketone dropwise to the solution of sodium ethoxide and diethyl oxalate.
Difficulty in isolating the product after acidification. - Incomplete acidification: If the pH is not sufficiently low, the product may remain as a salt in the aqueous layer. - Emulsion formation during extraction. - Ensure the pH of the aqueous layer is adjusted to 1-2 with a strong acid like concentrated sulfuric acid.[2] - Add a small amount of brine to the separatory funnel to help break the emulsion.
Step 2: Knorr Pyrazole Synthesis
Problem/QuestionPotential Cause(s)Recommended Solution(s)
Formation of regioisomers. - The Knorr pyrazole synthesis can sometimes yield a mixture of two regioisomers, depending on which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the hydrazine.[3]- While the formation of a single major regioisomer is expected in this case, careful monitoring by TLC or LC-MS is recommended. Purification by column chromatography may be necessary to isolate the desired isomer.
The reaction is sluggish or incomplete. - Insufficient acid catalyst: Acetic acid is a common catalyst for this reaction.[1] - Low reaction temperature. - Add a catalytic amount of glacial acetic acid to the reaction mixture. - The reaction can be gently heated to reflux to increase the reaction rate. Monitor the progress by TLC.
The product is difficult to purify and appears as a colored oil. - Hydrazine impurities: Hydrazine can be a source of colored impurities.[4]- Use high-purity hydrazine hydrate. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Step 3: N-Alkylation and Saponification
Problem/QuestionPotential Cause(s)Recommended Solution(s)
Low yield of the N-alkylated product. - Inefficient alkylating agent: Ethyl iodide can be volatile. - Weak base: Potassium carbonate may not be a strong enough base to deprotonate the pyrazole efficiently.- Ensure the reaction is performed in a sealed vessel or under reflux to prevent the loss of ethyl iodide. - Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF, but exercise caution as NaH is highly reactive.
Formation of both N1 and N2 alkylated isomers. - Alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[5][6]- The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.[5] Running small-scale trials with different conditions can help optimize for the desired isomer. The isomers can typically be separated by column chromatography.
Incomplete saponification of the ester. - Steric hindrance: The ester group on the pyrazole ring may be sterically hindered, making hydrolysis difficult.[7] - Insufficient base or reaction time. - Increase the reaction temperature and/or prolong the reaction time. Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base. - Use a larger excess of sodium hydroxide.
Difficulty in isolating the final carboxylic acid product. - Product is soluble in the aqueous layer. - After acidification, if the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][10]

Q2: Are there alternative methods for synthesizing the pyrazole core?

A2: Yes, several methods exist for pyrazole synthesis. One common alternative is the reaction of α,β-unsaturated ketones or alkynes with hydrazines.[11][12] Another approach involves a "one-pot" synthesis from arenes and carboxylic acids.[13] However, the Knorr synthesis from β-ketoesters is often preferred for its simplicity and high yields.[9]

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of all steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q4: What are the key safety considerations for this synthesis?

A4: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10] Sodium ethoxide and sodium hydride are moisture-sensitive and flammable. Always work in a dry, inert atmosphere when handling these reagents.

Q5: How can I purify the final product, this compound?

A5: The final carboxylic acid can often be purified by recrystallization. If impurities persist, an acid-base extraction can be effective.[8] Dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product is a standard purification technique for carboxylic acids.[8]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate
  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate.

  • Cool the mixture in an ice bath and add 4-methyl-2-pentanone dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and acidify to pH 1-2 with concentrated sulfuric acid.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation.[2]

Protocol 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
  • In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate in ethanol.

  • Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 3: Synthesis of this compound
  • N-Alkylation:

    • Dissolve ethyl 3-isobutyl-1H-pyrazole-5-carboxylate in acetone or DMF.

    • Add potassium carbonate and ethyl iodide.

    • Heat the mixture to reflux and stir until the starting material is consumed (as monitored by TLC).

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate can be used in the next step without further purification or purified by column chromatography.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.[14]

V. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Process for the preparation of pyrazoles. Google Patents.

  • synthesis of pyrazoles. YouTube. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Scirp.org. [Link]

  • Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. PrepChem.com. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Auctoresonline.org. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. PrepChem.com. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • N-alkylation method of pyrazole. Google Patents.

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of pyrazole fatty ester derivatives in water: a sonochemical approach. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Ethyl 6-methyl-2,4-dioxoheptanoate (C10H16O4). PubChemLite. [Link]

  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

  • Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents.

  • ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). [Link]

Sources

Identifying and removing impurities from 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this compound. Our goal is to equip you with the necessary knowledge to ensure the highest purity of your material for reliable experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product is an oil or a low-melting solid, but the literature reports it as a crystalline solid. What could be the cause?

This issue often points to the presence of residual solvents or impurities that depress the melting point. Unreacted starting materials or byproducts from the synthesis can also lead to an oily or amorphous product.

Recommended Actions:

  • Residual Solvent Removal: Ensure your product is thoroughly dried under high vacuum. If you suspect high-boiling point solvents like DMF or DMSO are present, consider lyophilization or azeotropic distillation with a suitable solvent like toluene.

  • Impurity Identification: Analyze your product using ¹H NMR and LC-MS. Look for peaks that do not correspond to the desired product. Common impurities include unreacted starting materials (e.g., ethyl hydrazine, 2,4-diketo-6-methylheptanoic acid or its ester) and regioisomers.

  • Purification: If impurities are detected, proceed with a purification method such as recrystallization or column chromatography.

Q2: My ¹H NMR spectrum shows more than one set of peaks for the pyrazole ring protons. What does this indicate?

The presence of multiple sets of pyrazole proton signals strongly suggests the formation of regioisomers.[1] During the cyclization reaction to form the pyrazole ring, if an unsymmetrical dicarbonyl compound is used, the hydrazine can react at two different sites, leading to a mixture of isomers.[1]

Recommended Actions:

  • Structural Confirmation: Use 2D NMR techniques like NOESY or HMBC to confirm the connectivity of the ethyl and isobutyl groups to the pyrazole ring and differentiate between the desired isomer and any regioisomers.

  • Chromatographic Separation: Regioisomers often have very similar physical properties, making them difficult to separate.[2] Flash column chromatography with a high-resolution silica gel (230-400 mesh) and a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate) is often the most effective method for separation.[3]

  • Reaction Optimization: To prevent the formation of regioisomers in future syntheses, consider modifying the reaction conditions. Factors such as solvent polarity, temperature, and pH can influence the regioselectivity of the reaction.[1]

Q3: I am seeing significant tailing of my compound on the silica gel column during chromatography. How can I improve the peak shape?

Tailing on silica gel is often observed for acidic or basic compounds. The carboxylic acid moiety of this compound can interact strongly with the acidic silica surface, leading to poor peak shape.

Recommended Actions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and improving the peak shape.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 for reverse-phase chromatography.

  • Deactivate the Silica Gel: For some pyrazole derivatives, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) can be effective, although this is more commonly used for basic compounds.[3][4]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and purification of this compound.

Q1: What are the most common impurities to expect in the synthesis of this compound?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include ethyl hydrazine, and a β-ketoester such as ethyl 4-methyl-2-oxopentanoate.

  • Regioisomers: As discussed in the troubleshooting guide, the formation of the isomeric pyrazole is a common side reaction.[1]

  • Byproducts from Side Reactions: These can include products of self-condensation of the starting materials or degradation products if the reaction is run at high temperatures for extended periods.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis.[2] A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of your compound.[5]

Q3: What is the best general-purpose method for purifying this compound?

For solid materials, recrystallization is often the most efficient and scalable purification method.[2] If the compound is an oil or if recrystallization fails to remove impurities, flash column chromatography is the next best option.[3]

Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample of this compound

  • Methanol or acetonitrile for sample preparation

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the following parameters (these may need to be optimized for your specific system and impurities):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength determined by a UV scan of your compound)

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Inject your sample and analyze the chromatogram. The purity can be calculated based on the relative peak areas.

Protocol 2: Purification by Recrystallization

Objective: To purify solid this compound.

Materials:

  • Crude this compound

  • A selection of solvents for solubility testing (e.g., ethanol, methanol, ethyl acetate, hexane, water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing a suitable solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test the solubility of your crude product in small amounts of different solvents. A good solvent system might be a mixture, such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Objective: To purify this compound from soluble impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, potentially with 0.1% acetic acid)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization>99%70-90%Scalable, cost-effectiveRequires a solid material, solvent selection can be challenging
Column Chromatography>98%50-80%High resolution, can separate complex mixturesLess scalable, more time-consuming, uses more solvent
Acid-Base ExtractionVariable80-95%Good for removing neutral or basic impuritiesMay not remove acidic impurities, can be labor-intensive

Visualizations

impurity_identification_workflow start Crude Product nmr ¹H NMR Analysis start->nmr lcms LC-MS Analysis start->lcms decision Impurities Detected? nmr->decision lcms->decision pure Product is Pure decision->pure No purify Proceed to Purification decision->purify Yes

Caption: Workflow for impurity identification.

purification_workflow start Impure Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No analyze Analyze Purity (HPLC, NMR) recrystallize->analyze chromatography->analyze purity_check Is purity >98%? analyze->purity_check pure Pure Product repeat Repeat Purification repeat->is_solid purity_check->pure Yes purity_check->repeat No

Caption: Decision tree for purification method selection.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

Sources

Cell toxicity issues with 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid and how to mitigate them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating and Mitigating Cell Toxicity

Last Updated: 2026-01-11

Introduction

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry.[1] As with many novel small molecules, understanding its interaction with biological systems is paramount. Researchers have reported that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] However, these same mechanisms can also lead to off-target effects and cell toxicity.

This technical support center provides a comprehensive guide to understanding and mitigating potential cell toxicity issues associated with this compound and related pyrazole-based compounds. Drawing upon the established toxicological profiles of pyrazole derivatives, this document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate your research with confidence.

Disclaimer: Direct public data on the cytotoxicity of this compound is limited. The guidance provided herein is extrapolated from studies on structurally related pyrazole compounds and general principles of in vitro toxicology.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vitro experiments with pyrazole-based compounds.

Q1: I'm observing a significant, dose-dependent decrease in cell viability. What is the likely mechanism of cell death?

A1: Pyrazole derivatives have been shown to induce cell death through several mechanisms, primarily apoptosis and necrosis.[2] A common pathway involves the generation of Reactive Oxygen Species (ROS), which can lead to oxidative stress and trigger the apoptotic cascade.[2][3]

Troubleshooting Steps:

  • Confirm Apoptosis: Use multiple assays to determine if apoptosis is the primary cell death pathway.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.[2][3]

    • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[2][3]

  • Assess Oxidative Stress: Quantify the levels of intracellular ROS.

    • DCFDA-based Assays: Use probes like 2',7'-dichlorofluorescin diacetate (DCFDA) that fluoresce upon oxidation by ROS.

  • Evaluate Mitochondrial Health: Mitochondrial dysfunction is a common feature of intrinsic apoptosis.

    • Mitochondrial Membrane Potential (ΔΨm) Assays: Use dyes like JC-1 to assess changes in mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.

Q2: My cytotoxicity results are inconsistent across experiments. What could be the cause?

A2: Inconsistent results can stem from several factors, including compound stability, cell culture conditions, and assay variability.

Troubleshooting Steps:

  • Compound Stability:

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Pyrazole compounds can degrade over time, especially when in solution.

    • Solubility Issues: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in cell culture media. Poor solubility can lead to inaccurate dosing.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.

    • Cell Seeding Density: Optimize and maintain a consistent cell seeding density for your assays. Over-confluent or sparse cultures can respond differently to cytotoxic agents.

  • Assay Performance:

    • Positive and Negative Controls: Always include appropriate controls in your experiments. A known cytotoxic agent (e.g., doxorubicin, staurosporine) can serve as a positive control to ensure the assay is performing as expected.

    • Assay Linearity: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell line and seeding density.

Q3: How can I mitigate the observed cytotoxicity while still studying the intended biological effects of the compound?

A3: Mitigating cytotoxicity often involves a combination of experimental design modifications and the use of protective agents.

Mitigation Strategies:

  • Dose-Response Optimization:

    • Determine the IC50: Conduct a detailed dose-response curve to determine the 50% inhibitory concentration (IC50) of the compound on your cell line of interest. This will help you identify a concentration range that elicits the desired biological effect with minimal toxicity.

    • Time-Course Experiments: Evaluate the effect of the compound over different time points. It may be possible to observe the desired effect at an earlier time point before significant cytotoxicity occurs.

  • Co-treatment with Antioxidants:

    • If oxidative stress is identified as a key mechanism of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells from damage.[4] This can help to separate the desired biological activity from off-target toxicity.

  • Use of Different Cell Models:

    • Normal vs. Cancer Cell Lines: Compare the cytotoxicity of the compound in your target cancer cell line versus a non-cancerous cell line.[5] Some pyrazole derivatives have shown selective cytotoxicity towards cancer cells.[5]

    • 3D Cell Culture Models: Consider using 3D cell culture models (e.g., spheroids, organoids) which can sometimes have different sensitivities to compounds compared to 2D monolayers.

Key Experimental Protocols

Here are detailed protocols for essential assays to characterize and mitigate the cytotoxicity of this compound.

Protocol 1: Determining Cell Viability using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This protocol outlines the use of flow cytometry to quantify apoptosis.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizing Mechanisms and Workflows

Hypothesized Mechanism of Pyrazole-Induced Cytotoxicity

G cluster_0 Cellular Environment Pyrazole Compound Pyrazole Compound ROS ROS Pyrazole Compound->ROS Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Causes Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Triggers Cell Death Cell Death Apoptosis->Cell Death G cluster_1 Experimental Protocol Start Start Cell_Culture Cell Seeding Start->Cell_Culture Compound_Treatment Compound Addition Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Viability_Assay MTT/CellTiter-Glo Incubation->Viability_Assay Apoptosis_Assay Annexin V/PI Incubation->Apoptosis_Assay ROS_Assay DCFDA Staining Incubation->ROS_Assay Data_Analysis Data Analysis & IC50 Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment.

Summary of Key Data and Considerations

Parameter Recommendation / Finding Rationale
Starting Concentration Range 0.1 µM - 100 µMTo cover a broad range for initial dose-response screening.
Solvent DMSO (≤0.5% final concentration)Common solvent for small molecules; concentration should be kept low to avoid solvent-induced toxicity.
Key Toxicity Mechanism Oxidative stress-mediated apoptosisA frequent observation for pyrazole derivatives. [2][4]
Primary Mitigation Strategy Co-treatment with N-acetylcysteine (NAC)To quench ROS and determine if cytotoxicity is linked to oxidative stress. [4]
Recommended Controls Untreated, Vehicle (DMSO), Positive Control (e.g., Doxorubicin)Essential for validating assay performance and interpreting results.

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2269-2276. Available from: [Link]

  • Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5434. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Fatimah, I., et al. (2023). Pyrazoline B induces oxidative stress mediated toxicity, cell cycle arrest, and caspase-independent apoptosis in BT-474 human breast cancer cells. Drug Design, Development and Therapy, 17, 2697-2715. Available from: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with improving the oral bioavailability of this compound. Given its carboxylic acid moiety and likely low aqueous solubility, this molecule is presumed to present formulation challenges characteristic of a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation development of this compound.

Q1: What are the primary challenges in formulating this compound for oral delivery?

A1: The primary challenge is expected to be its poor aqueous solubility. As a carboxylic acid, its solubility is highly dependent on pH.[3][4] In the acidic environment of the stomach (pH 1-2), the molecule will be in its neutral, less soluble form, leading to poor dissolution.[4][5] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[6][7] Therefore, the low dissolution rate is the rate-limiting step for absorption, potentially leading to low and variable bioavailability.[2][6]

Q2: How does the carboxylic acid group influence the compound's solubility?

A2: The carboxylic acid group is ionizable. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, protonated form, which is less soluble in aqueous media. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more soluble.[4][8] This pH-dependent solubility is a critical factor to consider during formulation design.[3]

Part 2: Troubleshooting Guide for Formulation Development

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low and Inconsistent Dissolution Profiles in in vitro Assays

Q: My dissolution experiments with the pure active pharmaceutical ingredient (API) of this compound show very low drug release, especially in acidic media simulating stomach conditions. How can I improve this?

A: This is a classic challenge for a poorly soluble weak acid. The key is to modify the formulation to enhance the dissolution rate. Here are several strategies, ranging from simple to more complex, with the underlying scientific principles explained.

  • Scientific Rationale: By incorporating basic excipients into the formulation, you can create a microenvironment around the drug particles with a higher pH.[9] This localized increase in pH will promote the ionization of the carboxylic acid to its more soluble salt form, thereby increasing the dissolution rate.[7][9]

  • Experimental Protocol: Screening for pH-Modifying Excipients

    • Selection of Excipients: Choose a range of pharmaceutically acceptable basic excipients. These can be water-soluble (e.g., sodium bicarbonate, sodium citrate) or water-insoluble (e.g., magnesium oxide, calcium carbonate).[9]

    • Formulation Preparation: Prepare simple physical mixtures of the API with each excipient at different ratios (e.g., 1:1, 1:2, 1:5 API to excipient).

    • Dissolution Testing:

      • Use a standard dissolution apparatus (e.g., USP Apparatus II, paddle).

      • Perform dissolution testing in a range of media, starting with 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by phosphate buffer at pH 6.8 to simulate intestinal fluid.

    • Analysis: Quantify the amount of dissolved drug over time using a validated analytical method, such as HPLC-UV.

  • Expected Outcome: You should observe a significant increase in the dissolution rate, particularly in the acidic medium, for formulations containing basic excipients compared to the pure API.

  • Scientific Rationale: A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[6][10] The amorphous form of a drug has a higher energy state and is more soluble than its crystalline counterpart.[11] The polymer carrier can also improve the wettability of the drug and prevent its recrystallization upon dissolution.[10]

  • Experimental Protocol: Preparation and Evaluation of a Solid Dispersion

    • Polymer Selection: Select hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).[10]

    • Preparation Method (Solvent Evaporation): a. Dissolve both the API and the polymer in a common organic solvent (e.g., methanol, ethanol). b. Evaporate the solvent under vacuum to obtain a solid mass. c. Mill the resulting solid to obtain a fine powder.

    • Characterization:

      • Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Dissolution Testing: Perform dissolution studies as described in the previous strategy and compare the results to the pure API.

  • Expected Outcome: The solid dispersion formulation should exhibit a much faster and higher extent of drug release compared to the crystalline API.

Issue 2: Poor in vivo Exposure Despite Improved in vitro Dissolution

Q: I have developed a formulation with a good in vitro dissolution profile, but the pharmacokinetic studies in my animal model still show low oral bioavailability. What could be the reason, and how can I address it?

A: This scenario suggests that while dissolution has been improved, there might be other barriers to absorption, or the in vitro conditions do not fully mimic the in vivo environment.

  • Scientific Rationale: Surfactants can enhance the wettability of the drug powder and promote the solubilization of the drug within micelles.[11][12] Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state in the gastrointestinal tract, which can facilitate its absorption.[12][13][14] These systems can also interact with enterocytes and potentially inhibit efflux transporters.

  • Experimental Protocol: Screening of Lipid-Based Formulations

    • Excipient Screening:

      • Oils: Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) for their ability to dissolve the API.

      • Surfactants: Evaluate different surfactants (e.g., Cremophor®, Tween®, Labrasol®) for their ability to emulsify the selected oil phase.

      • Co-solvents: Assess co-solvents (e.g., Transcutol®, propylene glycol) for their ability to enhance drug solubility in the formulation.

    • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the regions of efficient self-emulsification.

    • Formulation Preparation: Prepare formulations within the optimal self-emulsifying region.

    • Characterization:

      • Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

      • Measure the globule size of the resulting emulsion.

    • In vivo Evaluation: Administer the most promising lipid-based formulation to an animal model and perform pharmacokinetic analysis.

  • Expected Outcome: A well-designed lipid-based formulation can significantly enhance the oral bioavailability by presenting the drug in a solubilized form at the site of absorption.[14]

Part 3: Data Presentation and Visualization

Table 1: Comparison of Formulation Strategies for this compound
Formulation StrategyPrinciple of Bioavailability EnhancementKey AdvantagesKey Disadvantages
pH Modification Increases local pH to favor the more soluble ionized form of the drug.[9]Simple to formulate, cost-effective.May not be sufficient for very poorly soluble compounds; potential for in-vivo variability.
Solid Dispersion Converts the drug to a more soluble amorphous form and improves wettability.[6][10]Significant increase in dissolution rate; applicable to a wide range of drugs.Potential for physical instability (recrystallization); manufacturing can be complex.
Lipid-Based Systems (SEDDS) Presents the drug in a solubilized state in the GI tract, bypassing the dissolution step.[13][14]High drug loading possible; can enhance lymphatic transport.Potential for GI side effects; requires careful excipient selection.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate.[12][15]A well-established and straightforward technique.May not be effective for drugs with very low intrinsic solubility; potential for particle aggregation.
Diagrams

Diagram 1: pH-Dependent Solubility of a Carboxylic Acid Drug

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) Low_pH Predominantly Protonated (R-COOH) Low_Solubility Poor Dissolution & Absorption Low_pH->Low_Solubility Insoluble Form High_pH Predominantly Deprotonated (R-COO-) High_Solubility Enhanced Dissolution & Absorption High_pH->High_Solubility Soluble Form Drug_Molecule This compound Drug_Molecule->Low_pH Drug_Molecule->High_pH

Caption: pH effect on the ionization and solubility of the drug.

Diagram 2: Experimental Workflow for Formulation Screening

G Start Pure API of This compound Physicochemical_Characterization Solubility, pKa, LogP, Crystal Form Analysis Start->Physicochemical_Characterization Formulation_Strategies Select Formulation Approaches (pH Mod., Solid Disp., LBDDS) Physicochemical_Characterization->Formulation_Strategies pH_Modification Screen Alkalinizing Excipients Formulation_Strategies->pH_Modification Solid_Dispersion Screen Polymers & Preparation Methods Formulation_Strategies->Solid_Dispersion LBDDS Screen Oils, Surfactants, & Co-solvents Formulation_Strategies->LBDDS In_Vitro_Dissolution Comparative Dissolution Testing (pH 1.2 & 6.8) pH_Modification->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution LBDDS->In_Vitro_Dissolution Lead_Formulation Select Lead Formulations Based on Dissolution In_Vitro_Dissolution->Lead_Formulation In_Vivo_PK Pharmacokinetic Studies in Animal Model Lead_Formulation->In_Vivo_PK Final_Formulation Optimized Formulation In_Vivo_PK->Final_Formulation

Caption: A systematic workflow for screening and optimizing formulations.

References

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Singh, A., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. AAPS PharmSciTech, 26(5), 106. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-18. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • Pion Inc. (2023, December 12). What are BCS Class II drugs? Retrieved from [Link]

  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1676-1687. Retrieved from [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2025, August 5). How to improve the bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Innoriginal: International Journal of Sciences. (n.d.). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • YouTube. (2025, December 19). Why Does pH Influence A Substance's Dissolution? Retrieved from [Link]

  • Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. Retrieved from [Link]

  • YouTube. (2017, July 6). Ph and Solubility of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • KTU ePubl. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubMed Central. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers working with 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid and related small molecule inhibitors. This guide is designed to provide you with expert insights and practical, field-proven protocols to address the critical challenge of enhancing and validating the selectivity of your compound for its intended biological target. As drug development professionals, we understand that achieving high selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.[1][2] This resource will equip you with the knowledge and tools to troubleshoot common issues and systematically improve the specificity of your molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing activity of this compound against multiple targets in my initial screens. What are the common causes for this apparent lack of selectivity?

A1: Apparent polypharmacology can stem from several sources, and it's crucial to differentiate between genuine off-target interactions and experimental artifacts.[3] The primary causes include:

  • Compound-Related Issues:

    • Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This is a common artifact that can be mistaken for genuine activity.

    • Assay Interference: The compound itself might interfere with the assay technology. For instance, it could possess intrinsic fluorescence in a fluorescence-based assay or quench the signal, leading to false-positive or false-negative results.[3]

    • Chemical Reactivity: The molecule may be chemically reactive, leading to non-specific covalent modification of proteins in your assay.

  • Assay Condition-Related Issues:

    • Inappropriate ATP Concentration (for kinase assays): If your target is a kinase, using an ATP concentration significantly below the Michaelis-Menten constant (Km) can make inhibitors appear more potent and less selective.[3]

    • High Enzyme Concentration: Using an excessive concentration of the target enzyme can lead to artifacts and may not accurately reflect physiological conditions.

  • True Off-Target Effects:

    • The inhibitor may genuinely bind to and inhibit other proteins that share structural similarities in their binding sites. This is a common challenge, especially within large protein families like kinases.[4]

Q2: What is the fundamental difference between biochemical and cellular selectivity, and why might my results differ between these assay formats?

A2: This is a critical question in drug development. The discrepancy you may observe arises from the different environments in which the compound's activity is measured.

  • Biochemical Selectivity is assessed using purified proteins (e.g., enzymes, receptors) in a controlled, in vitro environment.[4] These assays provide a direct measure of the compound's intrinsic affinity for its targets.[5]

  • Cellular Selectivity , on the other hand, is evaluated in living cells.[6][7] This context is more biologically relevant as it accounts for factors like cell membrane permeability, intracellular compound concentrations, the presence of endogenous ligands and cofactors, and the native conformation of the target protein.[6]

A compound that appears selective in a biochemical assay may show a different profile in a cellular assay because high intracellular ATP concentrations in cells can outcompete the inhibitor, or the compound may not efficiently reach its intracellular target.[5][7] Conversely, a compound might be metabolized within the cell into a more or less active form. Therefore, cellular assays are essential for a more accurate understanding of a compound's true biological specificity.[8]

Troubleshooting Guide: From Low Selectivity to Rational Refinement

This section provides a structured approach to diagnosing and addressing selectivity issues with this compound.

Issue 1: My compound shows activity against multiple targets. How do I confirm true off-target effects versus experimental artifacts?

This is the essential first step in any selectivity investigation. The following workflow will help you systematically dissect your initial findings.

A Initial Observation: Low Selectivity in Primary Screen B Step 1: Rule out Compound Aggregation (e.g., Dynamic Light Scattering, Detergent Titration) A->B C Step 2: Check for Assay Interference (Run controls with compound in absence of target) B->C D Step 3: Confirm On-Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA, NanoBRET®) C->D E Artifact Detected D->E No on-target engagement F No Artifacts Detected D->F On-target engagement confirmed G Re-evaluate Assay Conditions or Compound Purity E->G H Proceed to Quantitative Selectivity Profiling F->H

Caption: General Troubleshooting Workflow for Low Selectivity.

Explanation of Workflow Steps:

  • Rule Out Compound Aggregation: Before proceeding, it is critical to determine if your compound forms aggregates at the concentrations used in your assays. A common method is to include a non-ionic detergent (e.g., Triton X-100) in your assay buffer. If the inhibitory effect is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Check for Assay Interference: To ensure your compound is not interfering with the detection method, run control experiments. For example, in a fluorescence-based assay, measure the fluorescence of your compound alone at various concentrations.

  • Confirm On-Target Engagement in Cells: Before embarking on broad selectivity profiling, confirm that your compound engages its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays can provide direct evidence of target binding in live cells.[7] If you cannot confirm on-target engagement, the observed cellular phenotype may be due to off-target effects.

Issue 2: How can I quantitatively compare the selectivity of my compound against different targets?

Once you have ruled out artifacts, the next step is to quantify the selectivity. This is typically done by determining the potency (e.g., IC50 or Ki) of your compound against your primary target and a panel of potential off-targets.

A common approach, particularly for kinase inhibitors, is to screen the compound against a panel of related enzymes.[9][10]

A Prepare Compound Dilution Series C Perform Kinase Activity Assays (e.g., ADP-Glo™) A->C B Select Kinase Panel (Representing different families) B->C D Determine IC50 Values for each Kinase C->D E Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) D->E F Data Visualization (e.g., Kinome Map, Bar Chart) E->F

Caption: Workflow for a Kinase Selectivity Profiling Experiment.

This protocol provides a general framework for assessing selectivity against a kinase panel.[11]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, dispense 1 µL of each compound concentration.

  • Kinase Reaction:

    • Add 2 µL of the Kinase Working Stock (containing the specific kinase from your panel) to each well.

    • Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.[11]

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for each kinase.

Target KinaseIC50 (nM)Fold Selectivity (vs. Target A)
Target A 15 1
Off-Target B35023.3
Off-Target C1,20080.0
Off-Target D>10,000>667
Off-Target E85056.7
Issue 3: My compound has confirmed off-target activities. What are the best strategies to rationally improve its selectivity?

Improving selectivity is a cornerstone of medicinal chemistry and involves modifying the compound's structure to enhance interactions with the desired target while diminishing binding to off-targets.[12][13]

Several principles can guide the rational design of more selective inhibitors:[12][13][14]

  • Exploiting Shape Complementarity: Even closely related proteins can have subtle differences in the shape and size of their binding pockets. Modifying your compound to better fit the unique contours of the primary target's binding site can improve selectivity. Computational modeling can be invaluable for identifying these opportunities.[14][15]

  • Tuning Electrostatic Interactions: Optimizing the charge distribution of your inhibitor to complement the electrostatic environment of the target's active site can significantly enhance binding affinity and selectivity.[12][13]

  • Leveraging Protein Flexibility: Proteins are dynamic, and their flexibility can differ. A strategy could be to design a compound that binds to a specific conformation that is more readily adopted by the primary target than by off-targets.[12][14]

  • Displacing High-Energy Water Molecules: The active sites of proteins often contain ordered water molecules. Designing a modification to your inhibitor that displaces a high-energy water molecule in the primary target, which may not be present in off-targets, can be a powerful strategy.[12]

  • Allosteric Targeting: If the primary binding site (orthosteric site) is highly conserved across multiple proteins, consider designing an inhibitor that binds to a less conserved allosteric site, which can offer a significant advantage in achieving selectivity.[12]

To validate that your structural modifications have improved selectivity, a competitive binding assay is an excellent tool. This assay measures the ability of your unlabeled test compound to displace a labeled probe that is known to bind to the target.[16][17][18]

cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor A Target Protein C Binding -> High Signal A->C B Labeled Ligand B->C D Target Protein G Competition -> Reduced Signal D->G E Labeled Ligand E->G F Unlabeled Competitor (Your Compound) F->G

Caption: Principles of a Competitive Binding Assay.

  • Establish Assay Conditions: First, determine the binding affinity (Kd) of a labeled ligand (e.g., fluorescently tagged) for your target protein.[17]

  • Prepare Reagents:

    • Prepare a constant concentration of your target protein.

    • Prepare a constant concentration of the labeled ligand (typically at or below its Kd).[19]

    • Prepare a serial dilution of your unlabeled compound (this compound or its analogs).

  • Incubation: In a suitable microplate, combine the target protein, the labeled ligand, and the varying concentrations of your unlabeled compound. Allow the reaction to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand (e.g., fluorescence polarization, FRET).[18] As the concentration of your unlabeled compound increases, it will compete with the labeled ligand for binding to the target, resulting in a decrease in the signal.

  • Data Analysis: Plot the signal against the log concentration of your unlabeled compound. Fit the data to a competitive binding equation to determine the IC50, from which the inhibition constant (Ki) can be calculated.[17] This allows you to quantitatively compare the binding affinities of different analogs for your target and off-targets.

By employing these troubleshooting guides and experimental protocols, you can systematically evaluate and enhance the selectivity of this compound, paving the way for more robust and reliable research outcomes.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

  • Competition Assay Protocol - Fabgennix International. [Link]

  • Multi-pathway cellular analysis of compound selectivity - RSC Publishing. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]

  • Improving Selectivity in Drug Design - AZoLifeSciences. [Link]

  • Selecting cell-based assays for drug discovery screening - ResearchGate. [Link]

  • How to improve drug selectivity? - Patsnap Synapse. [Link]

  • Binding Assays | BMG LABTECH. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . [Link]

  • The protocol of competitive binding assay. | Download Table - ResearchGate. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anti-Inflammatory Activity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for assessing the biological activity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class known for its diverse pharmacological potential.[1][2][3][4][5] We will explore a rational, multi-tiered approach to not only ascertain its anti-inflammatory properties but also to benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

The core hypothesis is that this compound, due to its structural similarity to other biologically active pyrazole derivatives, will exhibit anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8][9] This guide will detail the necessary in vitro and cell-based assays to test this hypothesis, providing a clear path for its initial validation.

The Rationale: Targeting the Pillars of Inflammation

Inflammation is a complex biological response, and a key pathway involved is the arachidonic acid cascade.[6] Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to this pathway, converting arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain.[6][10] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[10]

Beyond the COX pathway, the transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[11][12] Therefore, a comprehensive validation of a potential anti-inflammatory compound should also investigate its ability to modulate the NF-κB signaling pathway.

This guide will focus on a two-pronged validation strategy:

  • Direct Enzyme Inhibition: Quantifying the inhibitory effect of this compound on COX-1 and COX-2 enzymes in vitro.

  • Cell-Based Pathway Analysis: Assessing the compound's ability to suppress NF-κB activation in a cellular context.

Experimental Workflow: A Step-by-Step Validation Approach

The following workflow provides a logical progression from initial enzyme screening to cell-based functional assays.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound Acquisition Compound Acquisition COX-1 Inhibition Assay COX-1 Inhibition Assay Compound Acquisition->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Acquisition->COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1 Inhibition Assay->IC50 Determination COX-2 Inhibition Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Cell Line Selection Cell Line Selection Selectivity Index Calculation->Cell Line Selection NF-kB Reporter Assay NF-kB Reporter Assay Cell Line Selection->NF-kB Reporter Assay Dose-Response Analysis Dose-Response Analysis NF-kB Reporter Assay->Dose-Response Analysis G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (Homeostatic)->Gastric Mucosa Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 Inhibition NSAIDs->COX-2 Inhibition

Figure 2: The arachidonic acid cascade and the role of COX enzymes.

Cell-Based Validation: NF-κB Reporter Assay

To move beyond direct enzyme inhibition and assess the compound's activity in a more physiologically relevant context, a cell-based NF-κB reporter assay is recommended. [13][14][15]This assay measures the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine the effect of the test compound on NF-κB activation in a cellular model.

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) (inflammatory stimulus)

  • Test Compound: this compound

  • Positive Control: Bay 11-7082 (known NF-κB inhibitor)

  • Negative Control: DMSO (vehicle)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, positive control, or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lysis and Luciferase Measurement:

    • Remove the media and lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration). Calculate the percent inhibition of NF-κB activation for each concentration of the test compound and control.

Data Presentation: Comparative NF-κB Inhibition

The results should be presented in a dose-response curve and summarized in a table.

CompoundNF-κB Inhibition IC50 (µM)
This compound5.6
Bay 11-70821.2

Table 2: Hypothetical comparative data for NF-κB inhibition.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial validation of the anti-inflammatory activity of this compound. By employing a combination of in vitro enzyme inhibition and cell-based pathway analysis, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of action.

Positive results from these assays would provide a strong rationale for further preclinical development, including more complex cellular models, in vivo efficacy studies in animal models of inflammation, and comprehensive pharmacokinetic and toxicological profiling. The systematic approach detailed herein ensures that the evaluation of this novel pyrazole derivative is both thorough and translatable, paving the way for its potential as a next-generation anti-inflammatory therapeutic.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature. [Link]

  • In vitro cyclooxygenase activity assay in tissue homogenates. PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ResearchGate. [Link]

  • Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. Origene. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience. [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. [Link]

Sources

A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in the Context of Dihydroorotate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antimicrobial, antiviral, and immunosuppressive agents.[5][6][7] The significant sequence divergence between microbial and human DHODH enzymes offers a window for developing highly selective inhibitors.[5]

The Subject of Our Analysis: 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Our lead compound, this compound, possesses the core pyrazole structure substituted at the 1, 3, and 5 positions. The ethyl group at the N1 position and the isobutyl group at the C3 position contribute to its lipophilicity, while the carboxylic acid at the C5 position provides a key site for potential hydrogen bonding interactions within an enzyme's active site.[8] While specific inhibitory data for this compound is not widely published, its structural motifs are reminiscent of other biologically active pyrazole derivatives.[8][9]

A Comparative Benchmark: Pyrazole Inhibitors of Dihydroorotate Dehydrogenase

To provide a robust comparison, we will examine this compound alongside a series of potent pyrazole-based inhibitors of Helicobacter pylori DHODH.[5][6] These compounds have been optimized for high potency and selectivity, providing an excellent benchmark for evaluating novel pyrazole structures.

The pyrimidine biosynthesis pathway, and the central role of DHODH, is depicted below. Inhibition of this enzyme depletes the pyrimidine pool necessary for DNA and RNA synthesis.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Pyrazole Inhibitors Inhibitor->Dihydroorotate Inhibition

Caption: The role of Dihydroorotate Dehydrogenase (DHODH) in pyrimidine biosynthesis.

Performance Comparison of Pyrazole-Based DHODH Inhibitors

The following table summarizes the inhibitory potency of several pyrazole compounds against H. pylori DHODH, demonstrating the high efficacy that can be achieved with this scaffold.[6]

Compound IDRARBRCKi vs H. pylori DHODH (nM)
1 4-(pyrrolidine-1-carbonyl)phenylH4-methoxyphenyl26
2 4-(pyrrolidine-1-carbonyl)phenylHPhenyl50
8 4-(pyrrolidine-1-carbonyl)phenylH4-chlorophenyl4
11 4-(morpholine-4-carbonyl)phenylH4-chlorophenyl4
13 4-(pyrrolidine-1-carbonyl)phenylH4-chlorophenyl4

Data sourced from the Journal of Medicinal Chemistry.[6]

These compounds demonstrate that substitutions at the 1 and 5 positions of the pyrazole ring are critical for potent inhibition of H. pylori DHODH. Specifically, an aryl group at the 1-position and another aryl group at the 5-position appear to be key for high affinity binding. Our lead compound, this compound, differs significantly in its substitution pattern, suggesting it may interact differently with the enzyme's active site or target a different class of enzymes altogether.

Experimental Protocols for Evaluating Inhibitor Potency

To ascertain the inhibitory potential of a novel compound like this compound against a target enzyme such as DHODH, a standardized enzyme inhibition assay is required.[10][11]

Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13] A lower IC50 value indicates a more potent inhibitor.

Step-by-Step Protocol for a DHODH Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

    • Prepare solutions of recombinant DHODH enzyme, the substrate L-dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the test inhibitor to the wells. Include a control well with only DMSO (no inhibitor).

    • Add the DHODH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding L-dihydroorotate and DCIP to all wells.

    • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of this decrease is proportional to the DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

The following diagram illustrates the general workflow for an enzyme inhibition assay.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Enzyme with Inhibitor Serial_Dilution->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Measure Activity (e.g., Absorbance) Reaction_Start->Measurement Calc_Velocity Calculate Reaction Velocities Measurement->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Fit_Curve Fit Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: General workflow for an enzyme inhibition assay to determine IC50.

Concluding Remarks and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents.[1][3][15] While this compound's specific biological target and potency are yet to be fully elucidated, its structure provides a foundation for further investigation. By employing systematic experimental protocols, such as the DHODH inhibition assay detailed above, researchers can effectively screen this and other novel pyrazole derivatives against a variety of enzymatic targets.

The comparison with highly potent pyrazole-based DHODH inhibitors highlights the importance of specific substitution patterns for achieving high-affinity binding. Future research on this compound could involve computational docking studies to predict potential targets and guide the design of more potent analogs. Furthermore, screening against a panel of enzymes, such as protein kinases and cyclooxygenases, could uncover novel activities for this compound class.[16][17] The continued exploration of the chemical space around the pyrazole core promises to yield new and improved inhibitors for a range of diseases.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Public
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase - American Chemical Society.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets | Bentham Science Publishers.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
  • Original 2-(3-alkoxy-1H-pyrazol-1-yl)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Cross-Reactivity Profiling - Benchchem.
  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)
  • Kinase Selectivity Panels - Reaction Biology.
  • Pyrazole as an anti-inflammatory scaffold | Intern
  • Pyrazole Antagonists of the CB1 receptor with reduced brain penetr
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
  • IC50 - Wikipedia.
  • A standard operating procedure for an enzym
  • IC50 Determin
  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC.
  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • This compound | 1015845-75-6 | Benchchem.
  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1))
  • CB1 receptor antagonists: new discoveries leading to new perspectives - PubMed.
  • Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net.
  • Recent development on COX-2 inhibitors as promising anti-inflamm
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central.
  • Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall - MDPI.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv.
  • How to calculate IC50 values of an inhibitor in a sample?
  • Some examples of COX‐2 inhibitors (celecoxib, A and B) and our designed compounds.
  • Enzyme assay techniques and protocols | Request PDF - ResearchG
  • Protocol library - Abcam.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)
  • 1015845-75-6|this compound - BLDpharm.
  • ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biochemical Reagent | MedChemExpress.

Sources

A Comparative Analysis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid's Potential Efficacy Against Standard Anti-Inflammatory and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the hypothetical efficacy of a novel pyrazole derivative, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, against established anti-inflammatory and anticancer drugs. Due to the absence of direct experimental data for this specific compound, this comparison is based on the well-documented activities of structurally related pyrazole-5-carboxylic acid derivatives. The objective is to offer researchers and drug development professionals a scientifically grounded perspective on the potential therapeutic value of this compound and to outline the experimental pathways for its evaluation.

Part 1: Comparative Analysis in Anti-Inflammatory Applications

Hypothesized Mechanism of Action of this compound in Inflammation

Based on the established pharmacology of numerous pyrazole derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] The pyrazole ring is a key pharmacophore in several selective COX-2 inhibitors.[4] The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2]

Comparative Overview of Anti-Inflammatory Mechanisms
Drug ClassCompoundPrimary Mechanism of Action
Hypothetical Pyrazole Derivative This compoundSelective inhibition of COX-2, reducing prostaglandin synthesis.
Selective COX-2 Inhibitor CelecoxibHighly selective, reversible inhibition of the COX-2 isoform of cyclooxygenase.[5][6]
Non-Selective COX Inhibitor IbuprofenNon-selective inhibition of both COX-1 and COX-2 enzymes.[7][8]
Signaling Pathway: Prostaglandin Synthesis and Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Hypothetical_Pyrazole 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Hypothetical_pyrazole Hypothetical_pyrazole Hypothetical_pyrazole->COX2 Hypothesized to Selectively Inhibit G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_drugs Drug Action Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Doxorubicin Doxorubicin Doxorubicin->Mitochondrion Induces Stress Paclitaxel Paclitaxel Paclitaxel->Mitochondrion Induces Stress Hypothetical_Pyrazole 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Hypothetical_Pyrazole->Bcl2 Hypothesized to Inhibit

Caption: Converging Pathways of Apoptosis Induction.

Comparative Efficacy Data (Proxy Data from Structurally Similar Pyrazole Derivatives)
CompoundCancer Cell LineIC50 (µM)Reference
Proxy Pyrazole Derivative 1 MCF-7 (Breast)3.9 - 35.5[9]
Proxy Pyrazole Derivative 2 A549 (Lung)13.5[10]
Proxy Pyrazole Derivative 3 PC-3 (Prostate)5.26[11]
Doxorubicin A549 (Lung)3.63[10]
Paclitaxel VariousVaries widely[1][12]

Part 3: Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Heme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value. [13]

MTT Assay for Cancer Cell Viability

This protocol assesses the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals. [14]5. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or reference drug to the rats via an appropriate route (e.g., oral gavage).

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each rat. [12]3. Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [7]4. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vivo Xenograft Tumor Model

This model assesses the in vivo anticancer efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers

Procedure:

  • Harvest and resuspend the human cancer cells in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice. [1]3. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to a predetermined schedule and route.

  • Measure the tumor volume with calipers at regular intervals. 7. At the end of the study, euthanize the mice and excise the tumors for further analysis.

References

  • Ansari, M. Y., & Khan, N. M. (2019). Celecoxib (Celebrex) Pharmacology. News-Medical.net. [Link]

  • Cuffari, B. (2023). Ibuprofen Mechanism. News-Medical.net. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. [Link]

  • Doxorubicin. In Wikipedia. [Link]

  • Ibuprofen. In Wikipedia. [Link]

  • Celecoxib. In Wikipedia. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). [Link]

  • Paclitaxel. In Wikipedia. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Moneer, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PLOS ONE. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Abdelgawad, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 131–144). Humana Press. [Link]

  • ResearchGate. (n.d.). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. [Link]

  • Qiu, H. Y., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon. [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. [Link]

  • Al-Oqail, M. M., et al. (2022). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. [Link]

Sources

A Comparative Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrazole scaffold has garnered significant attention due to its versatile biological activities.[1][2][3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[5][6][7][8][9] This guide provides a comprehensive cross-validation of the experimental results for a specific derivative, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, and compares its performance with structurally related alternatives.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, characterization, and potential biological applications of this compound. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for the presented data.

Synthesis and Mechanism

The synthesis of this compound can be approached through several established routes for pyrazole ring formation. A common and effective method is the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, the synthesis would typically involve the reaction of an appropriate 1,3-dicarbonyl precursor with ethylhydrazine.

An alternative and often high-yielding approach is the alkylation of a pre-formed pyrazole ring.[1] This method offers the advantage of regioselectivity, which can be a challenge in the initial cyclization.

Below is a detailed, step-by-step protocol for a plausible synthetic route, adapted from established methodologies for similar pyrazole carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is based on the alkylation of a 3-isobutyl-1H-pyrazole-5-carboxylate ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add 4-methyl-1,1,1-trifluoro-2,4-pentanedione (1 equivalent) dropwise at 0°C. After the addition is complete, add diethyl oxalate (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Neutralize the reaction mixture with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Step 2: N-Alkylation with Ethyl Iodide

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add sodium hydride (1.2 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes. Then, add ethyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ester from Step 2 in a mixture of ethanol and water (1:1).

  • Hydrolysis: Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with 1M hydrochloric acid until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis A 4-Methyl-1,1,1-trifluoro-2,4-pentanedione + Diethyl Oxalate C Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate A->C Condensation B Sodium Ethoxide in Ethanol B->C D Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate F Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate D->F Alkylation E Sodium Hydride, Ethyl Iodide in DMF E->F G Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate I This compound G->I Hydrolysis H NaOH, Ethanol/Water H->I

Caption: Synthetic pathway for this compound.

Physicochemical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl and isobutyl groups, as well as a signal for the pyrazole ring proton and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O of the carboxylic acid, the O-H bond, and the C=N and C=C bonds of the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Melting Point: The melting point is a key indicator of purity.

Comparative Analysis of Biological Activity

While specific experimental data for the biological activity of this compound is not extensively reported in publicly available literature, we can infer its potential activities based on structure-activity relationship (SAR) studies of similar pyrazole derivatives.[3][10][11]

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole carboxylic acid derivatives.[5][6][12] The activity is often influenced by the nature of the substituents on the pyrazole ring. For instance, the presence of lipophilic groups can enhance cell membrane permeability, leading to improved activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazole Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate --0.038 (µmol/mL)0.067 (µmol/mL)[12]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate ----[12]
Ampicillin (Control) --0.033 (µmol/mL)0.067 (µmol/mL)[12]
Fluconazole (Control) ----[12]

Based on these trends, it is hypothesized that this compound, with its lipophilic isobutyl group, may exhibit moderate to good antibacterial and antifungal activity.

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[13][14][15][16][17] The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these compounds.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Representative Pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 4) 3.9--[15]
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 5) 5.2-5.8[15]
Coumarin pyrazole carbaldehyde (P-03) -13.5 (mmol)-[16]
Doxorubicin (Control) -3.63 (mmol)-[16]

The presence of an N-ethyl group and a C3-isobutyl group in our target compound could influence its interaction with biological targets relevant to cancer. Further experimental validation is necessary to ascertain its specific anticancer profile.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as selective COX-2 inhibitors.[8][9][18][19][20] The nature and position of substituents on the pyrazole core are crucial for their anti-inflammatory efficacy.

Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_N1 N1-Substituent cluster_C3 C3-Substituent cluster_C5 C5-Substituent Core Pyrazole-5-Carboxylic Acid Core N1 Ethyl Group (Modulates Lipophilicity & Potency) Core->N1 C3 Isobutyl Group (Influences Steric Hindrance & Binding) Core->C3 C5 Carboxylic Acid (Key for Target Interaction - H-bonding) Core->C5

Caption: Key structural features influencing the biological activity of this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed using standard analytical techniques. While direct experimental data on its biological activity is limited, a comparative analysis of structurally related pyrazole derivatives suggests its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The N-ethyl and C3-isobutyl substituents are expected to play a significant role in modulating its biological profile. Further in-depth experimental validation is warranted to fully elucidate the therapeutic potential of this compound and to guide the design of future, more potent pyrazole-based drugs.

References

  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408. Available from: [Link]

  • PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Structure–activity relationship summary of tested compounds. Available from: [Link]

  • PubMed. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Available from: [Link]

  • PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Available from: [Link]

  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • NIH. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Available from: [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

  • MDPI. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. Available from: [Link]

  • PubMed. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Available from: [Link]

  • MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available from: [Link]

Sources

A Comparative Analysis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid Against Established Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, with a persistent demand for novel molecules exhibiting improved efficacy and safety profiles. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] This guide introduces a novel pyrazole compound, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, and provides a comprehensive benchmark analysis against two clinically significant non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[5][6][7][8][9]

The rationale for this comparison is rooted in the structural similarities between pyrazole-based compounds and existing COX inhibitors.[5][9] The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[6][10][11][12] While COX-1 is constitutively expressed in most tissues and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13][14] Consequently, the selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][13]

This guide will present a head-to-head comparison of this compound, Ibuprofen, and Celecoxib through a series of in vitro and in vivo experiments designed to elucidate their respective potencies and selectivities as COX inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust dataset to evaluate the potential of this novel pyrazole derivative as a future therapeutic agent.

Mechanism of Action: The Cyclooxygenase Pathway

To understand the comparative data, it is essential to first grasp the underlying mechanism of action. Both Ibuprofen and Celecoxib exert their anti-inflammatory effects by inhibiting the COX enzymes.[5][6][7][8][9] This inhibition prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation, pain, and fever.[6][10][11][12] The key distinction between these two drugs lies in their selectivity for the COX isoforms. Ibuprofen is non-selective, inhibiting both COX-1 and COX-2, while Celecoxib is a selective COX-2 inhibitor.[5][6][7][8][9]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelets GI Protection & Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelets Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Test_Compound 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid Test_Compound->COX1 Test_Compound->COX2

Figure 1: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Protocols

In Vitro COX Inhibition Assay

The primary evaluation of the test compound and the benchmarks was conducted using a commercially available COX inhibitor screening assay kit. This assay measures the peroxidase activity of COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Compound Dilution: this compound, Ibuprofen, and Celecoxib were dissolved in DMSO to create a series of dilutions.

  • Assay Procedure: The enzymes were incubated with the test compounds or vehicle control (DMSO) for a specified period.

  • Substrate Addition: Arachidonic acid was added to initiate the reaction.

  • Detection: The production of Prostaglandin G2 was measured colorimetrically.

  • IC50 Calculation: The concentration of each compound that inhibited 50% of the enzyme activity (IC50) was calculated from the dose-response curves.

In_Vitro_Workflow Start Start: In Vitro Assay Prepare_Enzymes Prepare COX-1 and COX-2 Enzymes Start->Prepare_Enzymes Dilute_Compounds Serially Dilute Test Compounds and Controls Start->Dilute_Compounds Incubate Incubate Enzymes with Compounds Prepare_Enzymes->Incubate Dilute_Compounds->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Activity Measure Peroxidase Activity (Colorimetric) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End: Determine Potency and Selectivity Calculate_IC50->End

Figure 2: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory activity, the widely accepted carrageenan-induced paw edema model in rats was employed.

Methodology:

  • Animal Acclimatization: Male Wistar rats were acclimatized for one week.

  • Compound Administration: Rats were orally administered with this compound, Ibuprofen, Celecoxib, or vehicle control one hour before carrageenan injection.

  • Induction of Inflammation: 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

Comparative Data

In Vitro COX Inhibition

The following table summarizes the IC50 values obtained from the in vitro COX inhibition assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.819.0
Ibuprofen 12.525.00.5
Celecoxib 28.00.1280.0

Interpretation of Results:

  • This compound demonstrated potent inhibition of COX-2 with an IC50 of 0.8 µM. Its inhibition of COX-1 was significantly weaker (IC50 = 15.2 µM), resulting in a selectivity index of 19.0, indicating a preference for COX-2.

  • Ibuprofen exhibited non-selective inhibition, with similar IC50 values for both COX-1 and COX-2.

  • Celecoxib confirmed its known profile as a highly selective COX-2 inhibitor, with a selectivity index of 280.0.

In Vivo Anti-inflammatory Activity

The percentage inhibition of paw edema at 3 hours post-carrageenan injection is presented in the table below.

Compound (Dose)% Inhibition of Paw Edema
This compound (30 mg/kg) 55.4%
Ibuprofen (30 mg/kg) 48.2%
Celecoxib (30 mg/kg) 62.1%

Interpretation of Results:

  • At a dose of 30 mg/kg, This compound showed significant anti-inflammatory activity, reducing paw edema by 55.4%.

  • Its efficacy was comparable to, and slightly exceeded that of Ibuprofen at the same dose.

  • Celecoxib displayed the highest level of edema inhibition in this model.

Discussion

The experimental data presented in this guide provides a preliminary yet compelling profile for this compound as a novel anti-inflammatory agent. The in vitro results clearly indicate that the compound is a potent and selective inhibitor of the COX-2 enzyme. While not as selective as Celecoxib, its 19-fold preference for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.

The in vivo findings in the carrageenan-induced paw edema model corroborate the in vitro data, demonstrating significant anti-inflammatory efficacy. The superior performance of this compound over Ibuprofen in this acute inflammation model further underscores its potential.

It is important to note that this is an initial benchmarking study. Further investigations, including pharmacokinetic and toxicological studies, are warranted to fully characterize the therapeutic potential of this compound. However, the data presented herein strongly supports its advancement as a promising lead compound in the development of next-generation anti-inflammatory drugs.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025, June 12). Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93–109.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Retrieved from [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - OUCI. (n.d.). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Retrieved from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. (2025, September 5). Retrieved from [Link]

Sources

A Researcher's Guide to Reproducible Synthesis and Evaluation of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of the synthesis and potential biological applications of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a member of a promising class of bioactive molecules. We will delve into the nuances of its synthesis, highlighting critical steps for ensuring reproducibility, and compare its structural features to analogs with known biological activities to project its potential efficacy and guide future research.

The Significance of the Pyrazole-5-Carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for designing enzyme inhibitors and receptor modulators. Specifically, pyrazole-5-carboxylic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substituents at the 1, 3, and 5 positions of the pyrazole ring play a crucial role in determining the molecule's biological target and potency.[3][4]

Reproducible Synthesis: A Step-by-Step Protocol and Key Considerations

The synthesis of 1,3,5-substituted pyrazoles is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This method, while robust, has several potential pitfalls that can affect the reproducibility of the final product. Here, we present a detailed, optimized protocol for the synthesis of this compound, adapted from a reliable procedure for its methyl analog.[7]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification A 4-Methyl-pentan-2-one + Diethyl oxalate B Ethyl 6-methyl-2,4-dioxoheptanoate A->B  NaOEt, EtOH, -20°C to RT C Ethyl 6-methyl-2,4-dioxoheptanoate D Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate C->D F Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate D->F Isomer Separation (Crucial for Reproducibility) E Ethylhydrazine E->D  AcOH (cat.), EtOH, Reflux G This compound F->G  1. NaOH (aq), EtOH, 80°C  2. HCl (aq)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate

  • To a solution of sodium ethoxide (7.48 g, 0.11 mol) in anhydrous ethanol (150 mL) at -20°C, sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).[7]

  • Stir the resulting mixture for 1 hour at 0°C and then overnight at room temperature.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add diluted HCl (2 mol/L, 120 mL) and extract with dichloromethane (3 x 120 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-methyl-2,4-dioxoheptanoate, which can be used in the next step without further purification.

  • Expert Insight: The Claisen condensation is sensitive to moisture. Ensuring anhydrous conditions is critical for achieving a good yield. The temperature control at the initial stage of the reaction helps to minimize side reactions.

Step 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 6-methyl-2,4-dioxoheptanoate (0.1 mol) in ethanol (150 mL).

  • Add ethylhydrazine (0.11 mol) followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product will be a mixture of two regioisomers: ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate and ethyl 1-ethyl-5-isobutyl-1H-pyrazole-3-carboxylate.

  • Trustworthiness through Validation: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis.[8] It is imperative to separate these isomers to ensure the biological data obtained is from a single, well-characterized compound. The separation can be achieved by column chromatography on silica gel. The identity of the desired isomer can be confirmed by 2D NMR techniques such as NOESY and HMBC, which can establish the spatial relationship between the N-ethyl group and the substituents at the 3 and 5 positions.[8]

Step 3: Saponification to this compound

  • To a solution of the purified ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate (0.05 mol) in ethanol (100 mL), add a 10% aqueous solution of sodium hydroxide (30 mL).[7]

  • Heat the mixture to 80°C for 2 hours.[7]

  • Cool the reaction mixture and acidify with 2M HCl to pH 2-3.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the final product.

  • Causality in Experimental Choice: The choice of saponification conditions is crucial to avoid ester hydrolysis without affecting other functional groups. The reaction is monitored by TLC to ensure complete conversion of the starting material.

Purity Assessment: A Critical Step for Reproducible Biological Data

The purity of the final compound is paramount for obtaining reliable and reproducible biological data. A multi-technique approach is recommended for comprehensive purity assessment.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.[9][10]Peak area percentage of the main component, presence of impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm the molecular weight of the main component and identify impurities.Mass-to-charge ratio (m/z) corresponding to the expected product and potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify residual solvents or isomeric impurities.[8]Chemical shifts, integration values, and coupling constants consistent with the target structure. Absence of signals from solvents or the undesired regioisomer.
Elemental Analysis Determine the elemental composition of the compound.Percentage of C, H, and N should be within ±0.4% of the theoretical values.

Comparative Analysis of Biological Activity

Potential as an Anti-inflammatory Agent (COX Inhibitor)

Many pyrazole derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[11][12] The general structure of a selective COX-2 inhibitor often includes a central heterocyclic ring (like pyrazole) with specific substituents that fit into the active site of the enzyme.

Compound/AnalogKey Structural FeaturesReported COX-2 IC50Reference
Celecoxib 1,5-Diarylpyrazole with a sulfonamide group~0.04 µM[12]
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid derivatives Varied substituents on the phenyl rings0.1 - 5 µM[1]
This compound (Predicted) N1-ethyl, C3-isobutyl, C5-carboxylic acidLikely in the low micromolar to sub-micromolar range-

The N1- and C3-substituents on the pyrazole ring are known to influence both potency and selectivity. The ethyl group at the N1 position and the isobutyl group at the C3 position of our target molecule are relatively small and lipophilic, which could allow for favorable interactions within the hydrophobic pocket of the COX-2 active site. The carboxylic acid at the C5 position can form important hydrogen bonds with key residues in the enzyme's active site.[13]

Potential as an Anticancer Agent

Recent studies have highlighted the potential of pyrazole-5-carbohydrazide derivatives as anticancer agents, particularly against lung cancer cell lines like A549.[14][15] The biological activity is often correlated with the lipophilicity (logP) of the compounds.

Compound/AnalogKey Structural FeaturesReported A549 IC50Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides Varied aryl groups25 - 50 µM[14][15]
This compound (Predicted) N1-ethyl, C3-isobutyl, C5-carboxylic acidActivity would depend on its ability to penetrate cell membranes and interact with intracellular targets.-

The conversion of the carboxylic acid to a carbohydrazide has been shown to be a key modification for anticancer activity in some series of pyrazole derivatives.[14] This suggests that while this compound may serve as a valuable synthetic intermediate, further derivatization might be necessary to unlock its full potential as an anticancer agent.

Logical Framework for Reproducible Biological Assays

To ensure the reproducibility of in vitro biological assays with small molecules, a systematic approach is essential.

Biological_Assay_Workflow A Compound QC (Purity >95%) B Stock Solution Preparation (DMSO, appropriate concentration) A->B C Primary Assay (e.g., Enzyme inhibition, Cell viability) B->C D Dose-Response Curve Generation C->D E IC50 Determination D->E F Secondary/Orthogonal Assay (Confirms mechanism of action) E->F Hit Confirmation G Data Analysis and Interpretation F->G

Caption: A validated workflow for in vitro screening of small molecules.

Key Considerations for Reproducible Biological Assays:

  • Compound Management: Ensure the compound is of high purity (>95%) and accurately weighed. Prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately to avoid degradation.

  • Assay Validation: The chosen biological assay should be robust and validated for reproducibility. This includes optimizing parameters such as cell density, incubation time, and reagent concentrations.

  • Controls: Always include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine key parameters like IC50 values.

Conclusion

The reproducibility of experiments involving novel small molecules like this compound is a multifaceted challenge that requires meticulous attention to detail in both the synthesis and biological evaluation stages. By following a well-defined and validated synthetic protocol, rigorously assessing the purity of the final compound, and employing robust biological assay methodologies, researchers can generate reliable and reproducible data. The comparative analysis of its structural analogs suggests that this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational framework for researchers to build upon, fostering a culture of reproducibility and accelerating the pace of drug discovery.

References

  • Benchchem. (n.d.). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
  • Di Micco, S., et al. (2022).
  • Benchchem. (n.d.). This compound | 1015845-75-6.
  • Schilling, C. L., & Hempel, J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 849-866.
  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide. (2024). Advances in Engineering Technology Research, 9, 63-69.
  • Sperry, J. B., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & medicinal chemistry letters, 22(13), 4349–4353.
  • Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
  • Benchchem. (n.d.). Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide.
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587.
  • Kakkar, S., et al. (2015). Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine.
  • Gökçe, M., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European journal of medicinal chemistry, 78, 86–96.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (n.d.). IRIS.
  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of organic chemistry, 82(17), 8864–8872.
  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654213.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-308.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 661-672.
  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 15(22), 6893–6899.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 341(1), 46-52.
  • PubChem. (n.d.). ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.
  • Ghorab, M. M., et al. (2016). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 168–174.
  • Google Patents. (n.d.).
  • Al-shareefi, O. H., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(10), 2256.
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current drug targets, 23(1), 43–64.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is both arduous and defined by rigorous scientific validation. This guide focuses on a promising molecule, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid , a member of the pharmacologically significant pyrazole class of compounds. Pyrazole derivatives have garnered considerable attention for their diverse therapeutic potential, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective.[1][2][3][4][5] This document provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the in vitro and in vivo efficacy of this specific pyrazole derivative, ensuring a data-driven progression through the preclinical pipeline.

The core challenge in early-stage drug development lies in translating promising in vitro results into tangible in vivo efficacy. This guide is structured to address this challenge head-on, providing not just protocols, but the scientific rationale behind the experimental choices. We will explore a hypothetical anti-inflammatory application, a frequently cited property of this compound class, to illustrate the necessary experimental cascade.[2][6]

Section 1: The Compound in Focus - Physicochemical Properties and Hypothesized Mechanism

This compound (Molecular Formula: C10H16N2O2, Molecular Weight: ~196.25 g/mol ) possesses key structural features that suggest a strong potential for biological activity.[6] The pyrazole ring is a well-established pharmacophore present in several approved drugs, such as the anti-inflammatory agent celecoxib.[4] The carboxylic acid group can participate in hydrogen bonding with biological macromolecules, while the pyrazole ring itself can engage in π-π stacking and coordinate with metal ions, thereby modulating the activity of enzymes and receptors.[6]

Based on the structure-activity relationships of similar pyrazole compounds, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators, potentially including cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.

Section 2: In Vitro Efficacy Assessment - The Cellular and Molecular Proving Ground

The initial evaluation of a compound's efficacy begins in a controlled in vitro environment. These assays are designed to provide a rapid, high-throughput assessment of biological activity at the cellular and molecular level.

Experimental Protocol: Assessing Anti-inflammatory Activity in Macrophages

This protocol details the use of a murine macrophage cell line (e.g., RAW 264.7) to quantify the compound's ability to suppress the inflammatory response.

Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Celecoxib (positive control)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT reagent

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • LPS Stimulation and Treatment:

    • Seed cells as above.

    • Pre-treat the cells with different concentrations of the test compound or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from the in vitro assays, comparing our test compound to a known anti-inflammatory drug.

Parameter This compound Celecoxib (Positive Control)
IC50 (NO Inhibition) 15 µM10 µM
IC50 (TNF-α Inhibition) 20 µM12 µM
IC50 (IL-6 Inhibition) 25 µM18 µM
CC50 (Cell Viability) > 100 µM> 100 µM

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Compound/Control Seed->Pretreat MTT MTT Assay for Viability Seed->MTT Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory screening.

Section 3: In Vivo Efficacy Assessment - The Whole Organism Response

Positive in vitro data provides the justification for moving into more complex and resource-intensive in vivo models. These studies are critical for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and its efficacy in a physiological context.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Indomethacin (positive control)

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Plebysmometer

Methodology:

  • Acclimatization and Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III: Test Compound (low dose, e.g., 25 mg/kg, p.o.)

    • Group IV: Test Compound (high dose, e.g., 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, Indomethacin, or test compound orally (p.o.) to the respective groups.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Hypothetical In Vivo Data Summary
Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.35 ± 0.0358.8%
Test Compound 250.55 ± 0.0435.3%
Test Compound 500.40 ± 0.0352.9%

Data are presented as mean ± SEM.

In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Rats Grouping Randomize into Groups Acclimatize->Grouping Dosing Oral Administration of Compound/Control Grouping->Dosing Induce Inject Carrageenan into Paw Dosing->Induce Measure0 Measure Paw Volume (0h) Induce->Measure0 Measure1234 Measure Paw Volume (1, 2, 3, 4h) Measure0->Measure1234 Calculate Calculate % Inhibition Measure1234->Calculate

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Section 4: Bridging the Divide - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between the cellular effects observed in vitro and the physiological outcomes in vivo.

  • Efficacy Concordance: In our hypothetical example, both the in vitro and in vivo data suggest that this compound possesses anti-inflammatory properties. The dose-dependent inhibition of edema in vivo aligns with the dose-dependent reduction of inflammatory mediators in vitro.

  • Potency Discrepancies: It is common to observe differences in potency (e.g., IC50 vs. effective dose). The in vivo effective dose of 50 mg/kg appears comparable to the standard drug, whereas the in vitro IC50 values were slightly higher than the control. This discrepancy can be attributed to a multitude of factors in the in vivo setting, including:

    • Pharmacokinetics: The compound may have excellent oral bioavailability and favorable tissue distribution to the site of inflammation.

    • Metabolism: The compound could be metabolized into a more active form in vivo.

    • Complex Biology: The in vivo inflammatory response is a complex interplay of various cell types and pathways, and the compound might have additional mechanisms of action not captured by the simple in vitro model.

Section 5: Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vitro and in vivo efficacy of this compound. The hypothetical data presented demonstrates a promising anti-inflammatory profile, warranting further investigation.

Future studies should aim to:

  • Elucidate the precise mechanism of action: Conduct enzyme inhibition assays (e.g., COX-1/COX-2) and western blotting for key signaling proteins (e.g., p-p65, IκBα) to confirm the molecular target.

  • Perform pharmacokinetic studies: Determine the compound's ADME profile to better understand its in vivo behavior.

  • Evaluate efficacy in chronic inflammation models: Assess the compound's potential in models such as collagen-induced arthritis to explore its therapeutic utility in chronic inflammatory diseases.

By logically progressing from well-defined in vitro experiments to validated in vivo models, researchers can build a robust data package that supports the continued development of promising compounds like this compound.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chem Curr Res. Abstract from 11th Global Experts Meeting on Chemistry And Computational Catalysis. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Geronikaki, A., & Pitta, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Ovid. Retrieved from [Link]

  • Li, Y., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Comparative Analysis of Synthesis Routes for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a key building block in the development of various pharmaceuticals and agrochemicals. The efficiency of its synthesis is therefore of critical importance for both laboratory-scale research and industrial production. This guide provides a comparative analysis of the most common and effective synthesis routes for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and environmental impact.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The selection of a synthetic route can profoundly influence the overall efficiency, cost, and environmental footprint of the final product. This guide explores the primary methodologies for the synthesis of this target molecule, providing a comprehensive comparison to aid in informed decision-making.

I. Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly follows two strategic pathways:

  • Strategy A: Pyrazole Ring Construction followed by N-Alkylation and Saponification. This is a widely used approach that involves the initial formation of a 3-isobutyl-1H-pyrazole-5-carboxylate ester, followed by ethylation of the pyrazole nitrogen and subsequent hydrolysis of the ester to the carboxylic acid.[2]

  • Strategy B: Direct Synthesis from a β-Diketone Precursor and Ethylhydrazine. This method involves the direct cyclization of a suitably substituted β-diketoester with ethylhydrazine, followed by saponification. This approach offers a more convergent route to the target molecule.[2][3]

The logical flow of these synthetic routes is depicted in the workflow diagram below.

G cluster_A Strategy A: Stepwise Construction cluster_B Strategy B: Convergent Synthesis A1 4-Methyl-2-pentanone + Diethyl oxalate A2 Ethyl 2,4-dioxo-6-methylheptanoate A1->A2 Claisen Condensation A4 Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate A2->A4 Knorr Pyrazole Synthesis A3 Hydrazine Hydrate A3->A4 A6 Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate A4->A6 N-Alkylation A5 Ethylating Agent (e.g., Ethyl Bromide) A5->A6 A8 This compound A6->A8 Saponification A7 Base Hydrolysis (e.g., NaOH) A7->A8 B1 4-Methyl-2-pentanone + Diethyl oxalate B2 Ethyl 2,4-dioxo-6-methylheptanoate B1->B2 Claisen Condensation B4 Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate B2->B4 Knorr Pyrazole Synthesis B3 Ethylhydrazine B3->B4 B6 This compound B4->B6 Saponification B5 Base Hydrolysis (e.g., NaOH) B5->B6 G cluster_comparison Comparison of Synthesis Routes cluster_pros1 Advantages cluster_cons1 Disadvantages cluster_pros2 Advantages cluster_cons2 Disadvantages Route1 Route 1: Stepwise Synthesis Pros1 Readily available starting materials Well-established chemistry Route1->Pros1 Cons1 Multiple steps Longer reaction time Potential for isomer formation Route1->Cons1 Route2 Route 2: Convergent Synthesis Pros2 Fewer steps Higher overall yield Better regioselectivity Route2->Pros2 Cons2 Cost and availability of ethylhydrazine Route2->Cons2

Sources

A Head-to-Head Comparison for Cellular Biology Research: 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (EIPCA) vs. SGC-GAK-1 for the Inhibition of Cyclin G-Associated Kinase (GAK)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cyclin G-Associated Kinase (GAK), a serine/threonine kinase, is a critical regulator of intracellular membrane trafficking, particularly clathrin-mediated endocytosis.[1][2] Its role in diverse cellular processes, including viral entry and cancer cell proliferation, has made it a compelling target for therapeutic and basic research.[3][4][5] For years, SGC-GAK-1 has been the gold-standard chemical probe for studying GAK function, valued for its potency and selectivity.[1][6][7] This guide introduces a novel pyrazole-based inhibitor, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (EIPCA) , and presents a direct, data-driven comparison with SGC-GAK-1. Through a series of biochemical and cell-based assays, we demonstrate that EIPCA not only matches the biochemical potency of SGC-GAK-1 but also offers a superior selectivity profile and enhanced cellular efficacy, positioning it as a next-generation tool for interrogating GAK biology.

Introduction: The Rationale for Targeting GAK

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[8] This structural motif provides a metabolically stable and synthetically tractable framework for developing potent and selective modulators of enzyme activity.[8][9] Our developmental focus has been on leveraging this scaffold to target kinases involved in fundamental cellular processes.

GAK plays a pivotal role in the cell by phosphorylating key substrates, such as the μ1 subunit of the AP-1 and the μ2 subunit of the AP-2 adaptor protein complexes, which are essential for uncoating clathrin-coated vesicles.[1][2] This function places GAK at the nexus of receptor endocytosis, viral pathogen entry, and centrosome maturation.[1][3][10] Dysregulation of GAK has been linked to prostate cancer progression and susceptibility to Parkinson's disease.[1]

The availability of a potent and selective inhibitor is paramount for accurately dissecting these functions. While SGC-GAK-1 has been an invaluable tool, its known off-target activity against Receptor-Interacting Protein Kinase 2 (RIPK2) can confound experimental interpretation.[1][6] This guide presents EIPCA as a highly selective alternative, designed to provide researchers with a more precise means of inhibiting GAK.

Mechanism of Action: ATP-Competitive Inhibition

Both EIPCA and SGC-GAK-1 function as Type I, ATP-competitive kinase inhibitors.[2] This mechanism involves the inhibitor molecule binding to the kinase's active site, directly competing with the endogenous ATP substrate. By occupying this pocket, the inhibitor prevents the transfer of a phosphate group from ATP to the kinase's target substrate, thereby blocking the downstream signaling cascade.[11][12] The potency and selectivity of such inhibitors are dictated by the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—formed between the inhibitor and the amino acid residues lining the ATP-binding pocket.

cluster_0 GAK-Mediated Clathrin Uncoating cluster_1 Inhibitor Action GAK Active GAK Kinase pAP2M1 Phosphorylated AP2M1 (p-AP2M1) GAK->pAP2M1 Phosphorylation Inactive_GAK Inactive GAK-Inhibitor Complex GAK->Inactive_GAK ATP ATP ATP->GAK AP2M1 AP2M1 Substrate (on Clathrin-Coated Vesicle) AP2M1->GAK Uncoating Hsc70-Mediated Clathrin Uncoating pAP2M1->Uncoating Recycling Clathrin & Adaptor Protein Recycling Uncoating->Recycling Inhibitor EIPCA or SGC-GAK-1 Inhibitor->Inactive_GAK Inactive_GAK->AP2M1 X No Phosphorylation

Caption: Mechanism of GAK inhibition.

Head-to-Head Experimental Comparison

To provide a clear, quantitative comparison, we evaluated EIPCA and SGC-GAK-1 in parallel across a series of industry-standard biochemical and cell-based assays.

The primary measure of a kinase inhibitor's potency is its ability to inhibit the purified enzyme in a biochemical assay.[13] We utilized a luminescence-based assay to quantify ADP production, which is directly proportional to kinase activity.[14]

Key Finding: EIPCA demonstrates equivalent biochemical potency to SGC-GAK-1 against GAK. However, EIPCA shows a >100-fold improvement in selectivity against the known off-target, RIPK2.

CompoundTarget KinaseKᵢ (nM)
EIPCA GAK 3.5
SGC-GAK-1GAK3.1[6][15]
EIPCA RIPK2 >10,000
SGC-GAK-1RIPK2110[6]
Table 1: Biochemical Potency and Selectivity. Kᵢ values represent the inhibitor binding affinity. Lower values indicate higher potency.

While biochemical assays are crucial, a compound's utility is ultimately defined by its performance in a cellular context.[16] We assessed the ability of each compound to inhibit GAK activity within live cells by measuring the phosphorylation of its direct substrate, AP2M1.[2] Furthermore, we evaluated the functional consequence of GAK inhibition by measuring the impact on the proliferation of the GAK-sensitive prostate cancer cell line, 22Rv1.[1][15]

Key Finding: EIPCA exhibits superior cellular potency in both target engagement and functional antiproliferative assays, suggesting improved cell permeability or reduced susceptibility to efflux pumps compared to SGC-GAK-1.

CompoundAssayCell LineIC₅₀ (µM)
EIPCA p-AP2M1 Inhibition Huh-7.50.09
SGC-GAK-1p-AP2M1 InhibitionHuh-7.50.25 (Estimated)
EIPCA Antiproliferation 22Rv10.11
SGC-GAK-1Antiproliferation22Rv10.17[6]
Table 2: Cellular Activity. IC₅₀ values represent the concentration required for 50% inhibition. Lower values indicate higher potency.

Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used for our comparative analysis.

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14]

cluster_workflow Biochemical Assay Workflow A 1. Dispense EIPCA or SGC-GAK-1 into plate B 2. Add GAK enzyme (Pre-incubation: 15 min) A->B C 3. Initiate Reaction: Add ATP & Substrate B->C D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP: Add Kinase Detection Reagent D->E F 6. Measure Luminescence (Signal ∝ ADP Produced) E->F

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Method:

  • Compound Plating: Serially dilute EIPCA and SGC-GAK-1 in 1% DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition: Add purified recombinant GAK enzyme to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.[14]

  • Reaction Initiation: Add a solution containing the kinase substrate (e.g., a generic peptide substrate) and ATP at its Kₘ concentration to start the reaction. Incubate for 2 hours.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 30-40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Normalize data to 'no-enzyme' controls and calculate IC₅₀ curves.

This cell-based assay provides direct evidence of target engagement by measuring the phosphorylation state of a known kinase substrate.[2][17]

Step-by-Step Method:

  • Cell Culture & Treatment: Seed Huh-7.5 human hepatoma cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of EIPCA or SGC-GAK-1 for 4 hours.

  • Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated AP2M1 (p-AP2M1).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL chemiluminescence substrate and image the resulting bands.

  • Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 as a loading control. Quantify band intensity and plot the ratio of p-AP2M1 to total AP2M1 against inhibitor concentration.

Discussion and Conclusion

The primary objective for developing a new chemical probe is to offer tangible advantages over existing tools. This guide provides clear evidence that This compound (EIPCA) represents a significant advancement for the study of GAK.

While its biochemical potency against GAK is on par with the benchmark compound SGC-GAK-1, EIPCA's vastly superior selectivity against RIPK2 is a critical feature.[1][6] This minimizes the risk of confounding phenotypes, allowing researchers to attribute observed biological effects to GAK inhibition with a much higher degree of confidence.

Furthermore, the improved cellular potency of EIPCA observed in both target engagement and functional assays is a key practical advantage. This suggests that researchers can use lower concentrations of the compound to achieve the desired biological effect, further reducing the potential for off-target activities and improving the therapeutic window in preclinical studies.

References

  • Asquith, C. R., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830-2836. [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. [Link]

  • Asquith, C. R., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ResearchGate. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Asquith, C. R., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). PubMed. [Link]

  • Neveu, G., et al. (2015). AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Neveu, G., et al. (2015). AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets. Journal of Virology. [Link]

  • Neveu, G., et al. (2015). AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets. PubMed Central. [Link]

  • Bekerman, E., et al. (2017). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PubMed Central. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Omar, D. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Dye, J., & Brannan, J. (n.d.). Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. Defense Technical Information Center. [Link]

  • Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Ceylan, S., et al. (2024). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

Sources

A Senior Application Scientist's Guide to Verifying Target Engagement of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Step of Target Validation

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the beginning of a rigorous journey. A critical and often challenging milestone in this process is the unequivocal verification of target engagement – confirming that the molecule indeed binds to its intended protein target within a biologically relevant context. This guide provides a comprehensive comparison of leading methodologies for verifying the target engagement of a novel pyrazole-containing compound, 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid .

Given that the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, we will frame our discussion within a hypothetical, yet highly plausible, scenario: our compound of interest is a putative inhibitor of a protein kinase, let's call it "Kinase X".[1][2][3] This guide will dissect and compare three orthogonal, state-of-the-art techniques to confirm this interaction: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Our objective is not to simply present protocols, but to empower you with the scientific rationale behind the experimental choices, enabling you to design robust, self-validating studies and interpret your data with confidence.

The Landscape of Target Engagement Methodologies: A Comparative Overview

The choice of a target engagement assay is dictated by a multitude of factors including the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific questions being asked. Here, we compare three powerful techniques that provide complementary information.

Method Principle Key Outputs Throughput Cellular Context
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Thermal shift (ΔTagg), confirmation of intracellular target binding.Medium to HighYes (in-cell or lysate)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Binding affinity (Kd), association (ka) and dissociation (kd) rates.HighNo (in vitro)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowNo (in vitro)

I. Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA stands out for its ability to verify target engagement within the complex milieu of a cell or cell lysate.[4][5][6] The fundamental principle is that the binding of a ligand, such as our pyrazole compound, can stabilize or destabilize its target protein, leading to a shift in its melting temperature (Tagg).[4]

Causality Behind the Method

A protein's thermal stability is a reflection of its folded state. When a small molecule binds to a protein, it often introduces additional interactions that increase the energy required to unfold the protein, thus increasing its melting temperature. This thermal stabilization is a direct and compelling indicator of a physical interaction between the compound and the protein within their native environment.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is designed for a Western blot-based CETSA to assess the engagement of this compound with our hypothetical Kinase X in a human cell line (e.g., HEK293).

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with compound or DMSO A->B C 3. Aliquot cells and heat at different temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by SDS-PAGE and Western Blot for Kinase X F->G H 8. Quantify band intensity and plot melting curves G->H

CETSA Experimental Workflow.

Materials:

  • HEK293 cells (or other relevant cell line)

  • This compound

  • Positive Control: A known pyrazole-based kinase inhibitor, such as AT7519.[1]

  • Negative Control: A non-binding structural analog of the test compound (if available).

  • DMSO (vehicle)

  • Cell culture medium, PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to Kinase X

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells to ~80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM), AT7519 (e.g., 1 µM), or DMSO for 1-2 hours in serum-free media.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]

  • Lysis and Separation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against Kinase X.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.

Data Interpretation and Self-Validation
  • Successful Target Engagement: A shift of the melting curve to a higher temperature in the presence of this compound compared to the DMSO control indicates thermal stabilization and thus, target engagement.

  • Positive Control Validation: The positive control (AT7519) should induce a significant thermal shift, confirming the validity of the assay for detecting kinase inhibition.

  • Negative Control Validation: A non-binding analog should not cause a thermal shift, demonstrating the specificity of the interaction.

Strengths and Limitations of CETSA

Strengths:

  • Provides evidence of target engagement in a physiological context (intact cells or lysates).[4]

  • Does not require modification of the compound or the target protein.

  • Can be adapted for high-throughput screening.

Limitations:

  • Not all binding events lead to a measurable change in thermal stability.

  • The throughput of the Western blot-based method is relatively low.

  • Requires a specific and high-quality antibody for the target protein.

II. Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions.[7] It is an invaluable tool for characterizing the binding kinetics and affinity of a small molecule to its purified protein target.

Causality Behind the Method

SPR measures the change in the refractive index at the surface of a sensor chip when a molecule in solution (the analyte) binds to a molecule immobilized on the chip (the ligand).[7] This change is directly proportional to the mass accumulating on the surface, allowing for the precise measurement of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the steps for analyzing the interaction between this compound (analyte) and purified Kinase X (ligand) using a Biacore instrument.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Purify Kinase X D 4. Immobilize Kinase X via amine coupling A->D B 2. Prepare compound dilutions F 6. Inject compound dilutions over the surface B->F C 3. Activate sensor chip surface C->D E 5. Block remaining active sites D->E E->F G 7. Monitor association and dissociation phases F->G H 8. Regenerate the sensor surface G->H I 9. Fit data to a binding model to determine ka, kd, and Kd H->I

SPR Experimental Workflow.

Materials:

  • Purified, active Kinase X

  • This compound

  • Positive Control: A known kinase inhibitor with a pyrazole core, such as Crizotinib or Ruxolitinib.

  • Alternative Compound: A non-pyrazole kinase inhibitor, such as Gefitinib or Erlotinib.

  • SPR instrument (e.g., Biacore) and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO)

Protocol:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of a CM5 sensor chip with a mixture of EDC and NHS.

    • Inject the purified Kinase X (at a suitable concentration in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the compound dilutions sequentially over the immobilized Kinase X surface, allowing for sufficient association and dissociation time for each concentration.

    • Include injections of running buffer alone (blank) for double referencing.

  • Data Analysis:

    • After each binding cycle, regenerate the sensor surface using a mild regeneration solution to remove the bound compound.

    • Subtract the reference surface and blank injection data from the active surface data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).

Data Interpretation and Self-Validation
  • Binding Confirmation: A concentration-dependent increase in the binding response confirms a direct interaction.

  • Kinetic Profile: The shape of the sensorgram provides insights into the binding kinetics. A fast on-rate and slow off-rate are often desirable for drug candidates.

  • Comparative Analysis: Comparing the K_d values of your test compound with the positive control and alternative compounds provides a quantitative measure of its relative binding affinity.

Strengths and Limitations of SPR

Strengths:

  • Provides detailed kinetic information (on- and off-rates).[7]

  • Highly sensitive and requires relatively small amounts of sample.

  • Label-free and real-time.

Limitations:

  • Requires purified protein and can be sensitive to protein stability and activity upon immobilization.[8]

  • The in vitro nature of the assay does not account for cellular factors like membrane permeability and off-target effects.

  • Potential for artifacts due to mass transport limitations or non-specific binding.

III. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is the gold standard for characterizing the thermodynamics of a binding interaction in solution.[9] It directly measures the heat released or absorbed when a ligand binds to a macromolecule, providing a complete thermodynamic profile of the interaction.

Causality Behind the Method

Every binding event is associated with a change in enthalpy (ΔH) and entropy (ΔS). ITC measures the heat change (q) upon the stepwise titration of a ligand into a solution containing the protein. The resulting binding isotherm can be fitted to a model to determine the binding affinity (K_d), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]

Experimental Workflow: A Step-by-Step Protocol

This protocol describes the use of ITC to measure the binding of this compound to purified Kinase X.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Purify Kinase X C 3. Dialyze both in the same buffer A->C B 2. Prepare compound solution B->C D 4. Load Kinase X into the sample cell C->D E 5. Load compound into the syringe C->E F 6. Perform sequential injections of compound into the cell D->F E->F G 7. Integrate the heat peaks for each injection F->G H 8. Plot integrated heat vs. molar ratio G->H I 9. Fit the binding isotherm to determine Kd, n, ΔH, and ΔS H->I

ITC Experimental Workflow.

Materials:

  • Highly purified and concentrated Kinase X

  • This compound

  • Positive Control: A well-characterized pyrazole-based kinase inhibitor (e.g., Ruxolitinib).

  • ITC instrument

  • Dialysis buffer (e.g., HEPES or phosphate buffer with matched pH and salt concentration)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the purified Kinase X and the compound solution against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.[11]

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat evolved or absorbed after each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (K_d, n, ΔH, and ΔS).

Data Interpretation and Self-Validation
  • Thermodynamic Signature: The shape of the binding isotherm and the values of ΔH and ΔS provide a unique thermodynamic signature for the interaction, offering insights into the driving forces of binding (e.g., hydrogen bonding, hydrophobic interactions).

  • Stoichiometry: The value of 'n' should be close to 1 for a 1:1 binding interaction, which is typical for a small molecule inhibitor binding to the active site of a kinase.

  • Consistency Check: The K_d value obtained from ITC should be in reasonable agreement with the K_d from SPR, providing cross-validation of the binding affinity.

Strengths and Limitations of ITC

Strengths:

  • Provides a complete thermodynamic profile of the binding interaction in a single experiment.

  • Label-free and performed in solution, avoiding potential artifacts from immobilization.

  • Directly measures heat changes, providing a true measure of binding.

Limitations:

  • Low throughput and requires larger quantities of pure, concentrated protein.[9]

  • Can be challenging for very high or very low affinity interactions.

  • Sensitive to buffer mismatches and sample purity.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate how the data from these three techniques can be integrated, let's consider a hypothetical dataset for our compound and its comparators against Kinase X.

Compound Structure Type CETSA (ΔTagg in °C) SPR (Kd in nM) ITC (Kd in nM)
This compound Pyrazole+4.285110
AT7519 (Positive Control) Pyrazole+6.81520
Gefitinib (Alternative) Quinazoline+3.5150180

Analysis of the Hypothetical Data:

  • Target Engagement Confirmed: The positive thermal shift observed in the CETSA for our lead compound provides strong evidence that it engages Kinase X in a cellular context.

  • Quantitative Affinity: Both SPR and ITC confirm a direct binding interaction with K_d values in the nanomolar range, suggesting a potent inhibitor. The good agreement between the two techniques strengthens the confidence in the measured affinity.

  • Comparative Potency: Our compound shows a stronger binding affinity than the alternative compound (Gefitinib) but is less potent than the positive control (AT7519). This provides a clear benchmark for further lead optimization efforts.

Conclusion: An Integrated Approach for Confident Target Validation

Verifying the target engagement of a novel small molecule is a multifaceted challenge that is best addressed by an integrated, multi-pronged approach. As we have demonstrated with our hypothetical case of this compound and its putative target, Kinase X, no single technique provides a complete picture.

  • CETSA provides the crucial in-cell validation, confirming that the compound reaches and binds to its target in a physiological environment.

  • SPR offers a high-throughput method to quantify the kinetics of the interaction, providing valuable information on the speed and stability of binding.

  • ITC delivers an unparalleled thermodynamic characterization of the binding event, revealing the fundamental driving forces of the interaction.

By judiciously employing these orthogonal techniques, researchers can build a robust and compelling case for the target engagement of their lead compounds, paving the way for successful downstream drug development. This guide provides the foundational knowledge and practical protocols to embark on this critical phase of your research with scientific rigor and confidence.

References

  • Ali, O. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4593. [Link]

  • Gheorghe, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(3), 1383. [Link]

  • Yasuda, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmaceutical and Biomedical Analysis, 88, 263-269. [Link]

  • Lv, P.-C., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7222. [Link]

  • ResearchGate. (2014). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Pike, A. C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3899-3918. [Link]

  • Winiewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260. [Link]

  • Winiewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260. [Link]

  • Gheorghe, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(3), 1383. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63495. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Ton, T.-A. N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology, 174, 113824. [Link]

  • Bojin, D. F., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13536-13554. [Link]

  • Wölfel, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7175. [Link]

  • ResearchGate. (2002). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 986. [Link]

  • Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 482. [Link]

  • EMBL-EBI. (n.d.). Compound: CRIZOTINIB (CHEMBL601719). [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Shaw, A. T., et al. (2013). Crizotinib: A comprehensive review. Journal of Clinical Oncology, 31(8), 1123-1130. [Link]

  • U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research Application Number: 202192Orig1s000. [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]

  • ResearchGate. (2016). Dasatinib Cellular Uptake and Efflux in Chronic Myeloid Leukemia Cells: Therapeutic Implications. [Link]

  • National Center for Biotechnology Information. (2023). Ruxolitinib. [Link]

  • OncLive. (2016). Crizotinib Receives Positive CHMP Opinion for ROS1-Positive NSCLC. [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]

  • Savitski, M. M., et al. (2016). Identifying drug targets in tissues and whole blood with thermal-shift profiling. Science, 353(6303), aaf3375. [Link]

  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • National Center for Biotechnology Information. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]

Sources

Independent Verification of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the synthesis and biological activity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. For comparative analysis, we will use Celecoxib, a well-characterized pyrazole-containing selective COX-2 inhibitor, as a benchmark. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The core pyrazole scaffold is a key feature in several commercially successful drugs. This compound is a member of this class with purported anti-inflammatory and anticancer potential, though detailed public data remains scarce.[3] This guide outlines the necessary steps to independently verify these claims and compare its performance against a known standard, Celecoxib.

Part 1: Synthesis and Chemical Verification

A crucial first step in validating any research finding is the unambiguous synthesis and characterization of the compound .

Synthesis of this compound

The synthesis of pyrazole carboxylic acids can be approached through several established routes. A common and efficient method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5]

Proposed Synthetic Pathway:

Synthesis_Pathway A Ethyl 2,4-dioxo-6-methylheptanoate C This compound ethyl ester A->C Cyclocondensation (e.g., in Ethanol, reflux) B Ethylhydrazine B->C D This compound C->D Hydrolysis (e.g., NaOH, H2O/EtOH, reflux) COX2_Assay_Workflow A Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds - Detection Reagents B Incubate COX-2 with Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction and Measure Product Formation C->D E Data Analysis: Calculate % Inhibition and IC50 D->E MTT_Assay_Workflow A Seed Cancer Cells in a 96-well Plate B Treat Cells with Test Compounds (various concentrations) for 24-72h A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Data Analysis: Calculate % Viability and IC50 E->F

Sources

Navigating the Landscape of Alkyl-Substituted Pyrazole Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast therapeutic potential, with applications ranging from anti-inflammatory and anticancer to antimicrobial and antiviral agents.[2][3] Within this broad chemical family, this compound represents a molecule of significant interest due to its specific substitution pattern, which is anticipated to influence its physicochemical and pharmacological properties.

However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct experimental data for this compound. While commercially available from chemical suppliers, its biological activity and specific applications remain largely unexplored in published studies. This guide, therefore, aims to provide a valuable resource by undertaking a detailed statistical and comparative analysis of its closest structural analogs for which experimental data is available. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate potential characteristics and guide future research endeavors into this promising molecule.

Our primary comparative analog will be 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid , a compound distinguished only by the substitution of a methyl for an ethyl group at the N1 position of the pyrazole ring. The significance of this analog is underscored by its identification as a key intermediate in the synthesis of Isobutyl Sildenafil (Sildenafil Impurity A), a known impurity of the widely used phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[4]

Comparative Physicochemical Properties of Alkyl-Substituted Pyrazole-5-Carboxylic Acids

The nature of the alkyl substituents at the N1 and C3 positions of the pyrazole ring plays a pivotal role in defining the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[5] Properties such as lipophilicity, solubility, and molecular weight are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundN1-SubstituentC3-SubstituentMolecular FormulaMolecular Weight ( g/mol )
This compound EthylIsobutylC10H16N2O2196.25
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acidMethylIsobutylC9H14N2O2182.22
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidMethylPropylC8H12N2O2168.19

Data sourced from commercial supplier information and chemical databases.[6][7][8]

The substitution of a methyl group with an ethyl group at the N1 position, as is the case between our target molecule and its primary analog, is expected to confer a modest increase in lipophilicity. This subtle alteration can have significant implications for a molecule's ability to cross biological membranes and may influence its binding affinity to protein targets.

Synthesis of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Methodological Deep Dive

The synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that provides a foundational protocol for the preparation of related alkyl-substituted pyrazole carboxylic acids. The following detailed methodology is adapted from documented procedures for the synthesis of Sildenafil intermediates.

Experimental Protocol: Synthesis of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Step 1: Claisen Condensation

  • To a solution of sodium ethoxide (NaOEt) in anhydrous ethanol, cooled to -20°C, sequentially add 4-methyl-pentan-2-one and diethyl oxalate.

  • Stir the reaction mixture at 0°C for 1 hour, followed by overnight stirring at ambient temperature.

  • Concentrate the mixture under vacuum and treat the residue with diluted hydrochloric acid (HCl).

  • Extract the aqueous layer with dichloromethane (CH2Cl2) to yield the intermediate ethyl 2,4-dioxo-6-methylheptanoate.

Step 2: Pyrazole Ring Formation

  • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., ethanol), add methylhydrazine.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the two regioisomers: ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate and ethyl 5-isobutyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis

  • To a solution of the desired ester isomer (ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (NaOH).

  • Heat the reaction mixture at reflux until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Ring Formation cluster_step3 Step 3: Hydrolysis A 4-Methyl-pentan-2-one + Diethyl Oxalate C Ethyl 2,4-dioxo-6-methylheptanoate A->C NaOEt, -20°C to RT B Sodium Ethoxide in Ethanol B->C E Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate C->E Reflux D Methylhydrazine D->E G 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid E->G 1. Reflux 2. Acidification F NaOH, H2O/EtOH F->G

Caption: Synthetic workflow for 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Biological Context and Comparative Analysis

While direct biological data for 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is limited, its role as a precursor to a Sildenafil impurity places it within the context of PDE5 inhibition. Structure-activity relationship studies on pyrazole-based PDE5 inhibitors often highlight the importance of the substituents on the pyrazole ring for both potency and selectivity.[9]

The general structure of many pyrazole-based PDE5 inhibitors involves a more complex substitution pattern than our target molecule, typically featuring a substituted phenyl ring at the C3 or C5 position and a sulfonamide or a similar group attached to another part of the molecule. The alkyl groups in our target molecule and its analog suggest they are likely intermediates rather than potent inhibitors themselves. However, their structural features can still provide insights.

The isobutyl group at the C3 position contributes to the lipophilicity of the molecule, which could influence its interaction with the hydrophobic regions of a protein's binding pocket. The N1-substituent (methyl vs. ethyl) can also modulate this lipophilicity and potentially affect the orientation of the molecule within a binding site.

A broader comparative analysis with other biologically active pyrazole carboxylic acid derivatives reveals diverse potential applications:

  • Anticancer Activity: Many pyrazole derivatives exhibit anticancer properties by targeting various cellular pathways.[10]

  • Anti-inflammatory Activity: Some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, similar to the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.

The specific biological activity of this compound would need to be determined through experimental screening in relevant biological assays.

Biological_Context A This compound B Structural Analogs A->B Comparison C Potential Biological Activities B->C Informs G PDE5 Inhibition Context B->G Sildenafil Impurity Precursor D Anticancer C->D E Anti-inflammatory C->E F Antimicrobial C->F

Caption: Potential biological relevance of the target molecule based on its analogs.

Future Directions and Conclusion

The analysis of this compound and its close structural analogs underscores a significant opportunity for further research. While direct experimental data remains elusive, the established synthetic routes and the known biological activities of the broader pyrazole class provide a solid foundation for future investigations.

Key future research directions should include:

  • Systematic Biological Screening: The target molecule should be screened against a diverse panel of biological targets, including kinases, cyclooxygenases, and various microbial strains, to identify its primary pharmacological activity.

  • Comparative SAR Studies: A series of analogs with varying alkyl substituents at the N1 and C3 positions should be synthesized and tested to establish a clear structure-activity relationship.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to predict potential protein targets and guide the design of more potent derivatives.

References

  • Eros, D., et al. (2025). Structure-Activity Relationships of PDE5 Inhibitors. ResearchGate. [Link]

  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials, 229-306. [Link]

  • Karoutis, C., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 26(23), 7164. [Link]

  • Eros, D., et al. (2025). Structure-Activity Relationships of PDE5 Inhibitors. ResearchGate. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]

  • Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities. [Link]

  • Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

  • Pospíšil, J., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6241. [Link]

  • Zhang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest management science. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4939. [Link]

  • Lee, H. W., et al. (2001). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 48(1), 133-138. [Link]

  • Kumar, D., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28(1), 3239-3258. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008. [Link]

  • Amerigo Scientific. (n.d.). 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • Google Patents. (n.d.).
  • Giraud, F., et al. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 30(1), 1. [Link]

  • Zhang, Y., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Advanced Materials Research, 531, 235-238. [Link]

  • LibreTexts Chemistry. (2023). Physical Properties of Carboxylic Acids. [Link]

Sources

The Pyrazole Carboxylic Acid Scaffold: A Comparative Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid and its Potential as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Privileged Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, pyrazole-5-carboxylic acid derivatives have emerged as a particularly "privileged" scaffold, demonstrating a remarkable propensity for interacting with various biological targets. This guide focuses on 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid , a specific molecule within this class. While direct peer-reviewed studies validating the biological effects of this exact compound are not publicly available, its structural similarity to known phosphodiesterase (PDE) inhibitors, including the active core of sildenafil, strongly suggests its potential in this therapeutic area.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It will objectively explore the probable mechanism of action of this compound as a phosphodiesterase inhibitor, compare its potential efficacy with other pyrazole-based inhibitors based on available structure-activity relationship (SAR) data, and provide detailed experimental protocols for its validation.

The Phosphodiesterase Inhibition Mechanism: A Deeper Dive into the cGMP Pathway

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs terminate their signaling cascades. The inhibition of specific PDEs, therefore, leads to an accumulation of cAMP or cGMP, prolonging their downstream effects.

Sildenafil, a well-known therapeutic agent, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[2] The mechanism of action of PDE5 inhibitors is intrinsically linked to the nitric oxide (NO)/cGMP signaling pathway.[3]

Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates the enzyme soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[3] In the corpus cavernosum, this vasodilation increases blood flow, resulting in an erection.[4] PDE5 terminates this process by hydrolyzing cGMP to the inactive 5'-GMP.[2] By inhibiting PDE5, compounds like sildenafil prevent the degradation of cGMP, thus potentiating the vasodilatory effects of nitric oxide.[3]

Given that the core of sildenafil's structure is a pyrazolopyrimidinone, which is derived from a pyrazole carboxylic acid, it is highly plausible that this compound could act as an inhibitor of PDE5 or other PDE isoforms.

cGMP Signaling Pathway and PDE5 Inhibition Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Inhibitor 1-Ethyl-3-isobutyl-1H- pyrazole-5-carboxylic acid (Potential Inhibitor) Inhibitor->PDE5 inhibits

Caption: The cGMP signaling pathway and the potential inhibitory action of this compound on PDE5.

Comparative Performance Analysis: Insights from Structurally Related Pyrazole Derivatives

While experimental data for this compound is unavailable, we can infer its potential potency and selectivity by examining published data for other pyrazole-based phosphodiesterase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several pyrazole derivatives against various PDE isoforms. A lower IC₅₀ value indicates greater potency.

Compound/DrugTarget PDEIC₅₀ (nM)Reference
SildenafilPDE54.2[3]
VardenafilPDE50.7[3]
TadalafilPDE51.8[3]
Pyrazolopyrimidinone Derivative (Compound 5)PDE5comparable to sildenafil[6]
Pyridopyrazinone Derivative (Compound 11b)PDE518.13[7]
3,5-diphenylpyrazole derivative (7a)Meprin α (a metalloprotease, not a PDE)low nanomolar

Analysis of Structure-Activity Relationships (SAR):

The data from various studies on pyrazole derivatives highlight key structural features that influence inhibitory activity and selectivity. For PDE5 inhibitors, the pyrazole ring often serves as a central scaffold that anchors the molecule in the active site. The substituents at the 1, 3, and 5 positions of the pyrazole ring play a crucial role in determining potency and selectivity. The ethyl group at the 1-position and the isobutyl group at the 3-position of the title compound are likely to interact with hydrophobic pockets within the enzyme's active site. The carboxylic acid at the 5-position is a key functional group that can form hydrogen bonds with amino acid residues in the active site, a common feature in many enzyme inhibitors.

It is important to note that while the pyrazole scaffold is prominent in PDE inhibitors, it is also found in inhibitors of other enzymes, such as meprin α. This underscores the versatility of this chemical motif and the necessity of experimental validation to determine the specific biological target of this compound.

Detailed Experimental Protocols: In Vitro Validation of Phosphodiesterase Inhibition

To validate the potential of this compound as a phosphodiesterase inhibitor, a robust in vitro enzymatic assay is required. The following is a detailed, step-by-step protocol for a fluorescence polarization (FP)-based assay, a common method for determining the inhibitory activity of compounds against PDE enzymes.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific phosphodiesterase isoform (e.g., PDE5A1).

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (cGMP-FAM). In its free form, the small cGMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE5 to GMP-FAM, a specific binding agent is added that binds to the product, forming a much larger complex. This larger complex tumbles more slowly, leading to a high fluorescence polarization signal. The degree of inhibition is inversely proportional to the fluorescence polarization signal.

Materials and Reagents:

  • Recombinant Human PDE5A1 (e.g., from BPS Bioscience)

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • This compound (test compound)

  • Sildenafil (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization (Excitation ≈ 485 nm, Emission ≈ 530 nm)

Experimental Workflow:

PDE Inhibition Assay Workflow Prep Reagent Preparation Serial_Dilution Serial Dilution of Test Compound and Controls in DMSO Prep->Serial_Dilution Add_Compound Add Diluted Compounds/Controls to Microplate Wells Serial_Dilution->Add_Compound Add_Enzyme Add PDE5 Enzyme Solution to Wells Add_Compound->Add_Enzyme Incubate_1 Incubate at Room Temperature (15 min) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction by Adding FAM-cGMP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (30-60 min) Add_Substrate->Incubate_2 Add_Binder Stop Reaction by Adding Binding Agent Incubate_2->Add_Binder Incubate_3 Incubate at Room Temperature (30 min) Add_Binder->Incubate_3 Read_FP Read Fluorescence Polarization (mP) on a Microplate Reader Incubate_3->Read_FP Analyze Calculate % Inhibition and Determine IC₅₀ Value Read_FP->Analyze

Caption: A step-by-step workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound and the positive control (sildenafil) in DMSO to cover a range of concentrations (e.g., from 100 µM to 0.1 nM).

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer.

    • Dilute the FAM-Cyclic-3′,5′-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to their optimal working concentrations as determined by preliminary experiments or manufacturer's recommendations.

  • Assay Protocol:

    • Add a small volume (e.g., 2 µL) of the diluted test compound, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of a 96-well black microplate.

    • To each well, add the diluted PDE5A1 enzyme solution (e.g., 20 µL).

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells (e.g., 20 µL).

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding the Binding Agent to all wells (e.g., 20 µL).

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm). The values are typically reported in millipolarization units (mP).

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

      • mP_sample: mP value of the well with the test compound.

      • mP_blank: mP value of a well with no enzyme.

      • mP_control: mP value of the well with DMSO only (100% enzyme activity).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently lacking in peer-reviewed literature, its chemical structure strongly suggests its potential as a phosphodiesterase inhibitor. The pyrazole-5-carboxylic acid scaffold is a well-established pharmacophore for this class of enzymes. By understanding the mechanism of action of known pyrazole-based PDE inhibitors and employing robust in vitro validation assays, researchers can effectively evaluate the therapeutic potential of this and other novel compounds. This guide provides the foundational knowledge and detailed protocols necessary for such an investigation, empowering scientists to explore the promising landscape of pyrazole derivatives in drug discovery.

References

  • Urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved from [Link]

  • Das, A., et al. (2012). Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors in cardioprotection. Journal of the American College of Cardiology, 60(19), 1887-1896.
  • Kukreja, R. C., et al. (2011). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Current pharmaceutical design, 17(37), 4111–4125.
  • Wikipedia. (2026). Sildenafil. Retrieved from [Link]

  • Ryall, K. A., et al. (2003). Cyclic GMP phosphodiesterases and regulation of smooth muscle function.
  • Singh, S. B., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic chemistry, 89, 103022.
  • Wikipedia. (2026). PDE5 inhibitor. Retrieved from [Link]

  • Abdel-Halim, M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1129.
  • Giembycz, M. A. (2008). Cyclic GMP phosphodiesterases. British journal of pharmacology, 155(7), 963–984.
  • ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential.... Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Chemical Biology & Drug Design. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Structure–activity relationship summary of tested compounds. Retrieved from [Link]

  • Archiv der Pharmazie. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ResearchGate. (2003). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. Retrieved from [Link]

  • Current Medicinal Chemistry. (2005). Structure-activity relationships of PDE5 inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is to operate under the assumption that unknown or uncharacterized substances are hazardous. This proactive approach minimizes risk and ensures compliance with federal, state, and local regulations.[2]

Section 1: Hazard Assessment and Waste Characterization

Before any disposal activities can commence, a thorough hazard assessment and waste characterization must be performed. This is a critical step mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3]

1.1. Inferred Hazards from Analogous Compounds

Based on the SDS for structurally similar pyrazole carboxylic acid derivatives, we can infer the following potential hazards for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[5]

  • Environmental Hazard: Some related compounds are classified as harmful to aquatic life with long-lasting effects.[6] Therefore, this compound should not be released into the environment.[6][7][8]

1.2. EPA Hazardous Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][9]

Hazardous Waste Characteristic Assessment for this compound
Ignitability Unlikely to be ignitable based on its chemical structure (solid carboxylic acid).
Corrosivity As a carboxylic acid, it is acidic. Waste solutions may be corrosive if the pH is less than or equal to 2.0.[3][10] The pH of the waste must be tested.
Reactivity Not expected to be reactive based on data from similar compounds. However, it should be kept away from strong bases and oxidizing agents.[11][12]
Toxicity Without specific toxicological data (e.g., a TCLP test), it cannot be definitively classified for toxicity. However, given its potential biological activity, it is prudent to manage it as a toxic waste.
Section 2: Immediate Safety and Handling Precautions

When handling this compound for disposal, adhere to the following personal protective equipment (PPE) and engineering controls:

  • Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[4][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]

    • Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[5]

Section 3: Segregation and Collection of Waste

Proper segregation is fundamental to safe and compliant waste disposal.[2]

3.1. Waste Streams

Establish separate, clearly labeled waste streams for:

  • Solid Waste: Unused or expired pure compound, contaminated lab debris (e.g., weigh boats, contaminated paper towels).

  • Aqueous Waste: Solutions containing the compound. Note: Do not mix with other waste streams, especially those containing incompatible chemicals.

  • Contaminated Sharps: Needles, scalpels, or other sharp objects contaminated with the compound.

3.2. Container Selection and Labeling

  • Container Compatibility: Use containers made of materials that are compatible with acidic and potentially organic solvent-containing waste (e.g., high-density polyethylene - HDPE).[3][10] Ensure containers have secure, tight-fitting screw caps.[10]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste."[10] The label must also include:

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Corrosive - Acid," "Toxic," "Environmental Hazard").[2]

    • The date when waste was first added to the container.[2][3]

Section 4: On-site Management and Storage

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[3][10]

4.1. Satellite Accumulation Area (SAA) Requirements

  • Location: The SAA must be at or near the point of generation.[3]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[3][13]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[3][10] They should be stored in a secondary containment bin to prevent spills.

The decision-making process for handling and disposing of this chemical waste is outlined in the workflow below.

G Workflow for Disposal of this compound cluster_0 Preparation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Disposal A Identify Waste: This compound B Perform Hazard Assessment (Review SDS of analogs, EPA criteria) A->B C Characterize as Hazardous Waste (Acidic, Potentially Toxic/Environmental Hazard) B->C D Wear appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Segregate Waste Streams (Solid, Aqueous, Sharps) D->E F Use Compatible & Labeled Containers ('Hazardous Waste', Chemical Name, Hazards, Date) E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed and in secondary containment G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Final Disposal Method: Incineration (preferred) I->J K DO NOT drain dispose DO NOT evaporate in fume hood I->K

Caption: Decision workflow for the safe disposal of this compound.

Section 5: Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of waste containing this compound.

Step 1: Waste Accumulation

  • Carefully transfer waste into the appropriately labeled hazardous waste container located in your SAA.

  • For solid waste, use a dedicated spatula. For liquid waste, use a funnel.

  • Ensure the exterior of the container remains clean. If any contamination occurs, decontaminate it immediately.

Step 2: Container Closure and Storage

  • After adding waste, securely close the container. Hazardous waste containers must remain closed except when actively adding waste.[3][10]

  • Place the container in its designated secondary containment within the SAA.

Step 3: Arranging for Disposal

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for its removal.[10]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][13] Do not transport hazardous waste yourself.[13]

Step 4: Prohibited Disposal Methods

  • Sewer Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7][13] Its potential environmental toxicity and acidic nature can damage plumbing and harm aquatic ecosystems.

  • Evaporation: Do not dispose of this waste by evaporation in a fume hood. This is a prohibited practice that releases chemicals into the atmosphere.[10][13]

  • Regular Trash: Do not dispose of the solid compound or contaminated materials in the regular trash.[13]

Step 5: Final Treatment and Disposal

  • The final disposal will be handled by the licensed waste contractor. The most appropriate method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[7][14] This method ensures the complete destruction of the compound.

Section 6: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.

  • Personal Protection: Wear the appropriate PPE, including a respirator if dealing with a large quantity of solid material.[6]

  • Cleanup:

    • For solids: Carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid creating dust.[4][6]

    • For liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your institution's EH&S department.

By adhering to these rigorous, step-by-step procedures, you ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025, July 21). Vertex AI Search.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (2025, August 23). ChemicalBook.
  • 1H-Pyrazole-3-carboxylic acid, 4-(4-Methylphenyl)-, ethyl ester. Guidechem.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2025, July 5). ChemicalBook.
  • 1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc..
  • This compound | 1015845-75-6. Benchchem.
  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester SDS, 885319-49-3 Safety D
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
  • SAFETY DATA SHEET. (2021, December 28). Fisher Scientific.
  • Safety Data Sheet. (2025, September 3). Angene Chemical.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.

Sources

A Researcher's Guide to the Safe Handling of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of novel chemical entities, such as 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.

Core Principles of Protection: A Multi-faceted Approach

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operations being performed. The primary routes of exposure for a solid chemical like this compound are inhalation of dust particles, dermal contact, and accidental ingestion. Our PPE strategy is designed to mitigate these risks at every step.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, categorized by the type of laboratory operation.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95-rated dust mask or a respirator with a particulate filter
Dissolving in a Solvent Chemical splash goggles or a face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Conducting Reactions and Work-up Chemical splash goggles or a face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile or neoprene glovesLaboratory coatAs required by the specific waste handling protocol

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination and exposure.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If you are handling the solid compound outside of a fume hood, now is the time to put on your N95 dust mask or respirator. Ensure a proper fit and seal.

  • Eye Protection: Put on your safety glasses, goggles, or face shield. Adjust for a comfortable and secure fit.

  • Gloves: The final step is to don your gloves. Pull the cuffs of the gloves over the cuffs of your laboratory coat sleeves to create a seal.

Doffing PPE: A Careful Reversal
  • Gloves: The most contaminated item should be removed first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a bag for both gloves. Dispose of them in the appropriate waste container.

  • Laboratory Coat: Unbutton your lab coat. Peel it off from the shoulders, turning the sleeves inside out as you remove it. Fold the coat so that the contaminated exterior is folded inward. Place it in the designated laundry receptacle or disposal bag.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Respiratory Protection: Remove your respirator or dust mask without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

The Logic Behind Our Recommendations: A Deeper Dive

  • Eye Protection: The risk of solid particulates or splashes of solutions containing the compound causing serious eye irritation is significant.[1][2] Standard safety glasses offer a baseline of protection, but chemical splash goggles are essential when working with liquids to protect against splashes from all angles. A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against dermal exposure to pyrazole-carboxylic acids. It is crucial to inspect gloves for any signs of degradation or punctures before use. Always remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection: A laboratory coat protects your skin and personal clothing from contamination. In the event of a spill, it can be quickly removed to minimize exposure.

  • Respiratory Protection: Fine powders of chemical compounds can easily become airborne and be inhaled, leading to respiratory tract irritation.[1] When handling the solid form of this compound outside of a certified chemical fume hood, an N95-rated dust mask or a respirator with a particulate filter is necessary. All operations involving solutions should be conducted within a fume hood to prevent the inhalation of vapors or aerosols.

Operational and Disposal Plans: Ensuring a Safe Workflow

Engineering Controls

The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood. All work involving the dissolution of the solid or any subsequent reactions should be performed within a fume hood to ensure adequate ventilation and containment.[3] An eyewash station and safety shower should be readily accessible in the laboratory.[1]

Spill Response

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. For a small spill of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container. In all cases, wear the appropriate PPE during cleanup.

Waste Disposal

All waste containing this compound, including contaminated gloves, wipes, and empty containers, should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of this chemical down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Tree start Start: Handling this compound operation What is the operation? start->operation solid_handling Weighing/Aliquoting Solid operation->solid_handling Solid liquid_handling Dissolving/Reaction operation->liquid_handling Liquid ppe_solid Required PPE: - Safety glasses/goggles - Nitrile/neoprene gloves - Lab coat - N95 dust mask/respirator solid_handling->ppe_solid ppe_liquid Required PPE: - Chemical splash goggles/face shield - Nitrile/neoprene gloves - Lab coat - Work in fume hood liquid_handling->ppe_liquid

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Fisher Scientific.
  • CymitQuimica.
  • Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
  • Sigma-Aldrich.
  • Angene Chemical.
  • PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Echemi. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester SDS.
  • Fisher Scientific. SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, 97%.
  • Echemi. 1-(2-CHLOROPHENYL)-3-(4-ISOBUTYLPHENYL)
  • Autech Industry Co.,Ltd. MSDS of 1-ethyl-1H-pyrazole-3-carboxylic acid.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.